molecular formula C16H19N3O5S B15553459 Disperse Yellow 86 CAS No. 67338-59-4

Disperse Yellow 86

Cat. No.: B15553459
CAS No.: 67338-59-4
M. Wt: 365.4 g/mol
InChI Key: SIFKXZAVMBSRMB-UHFFFAOYSA-N
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Description

Disperse Yellow 86 is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67338-59-4

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide

InChI

InChI=1S/C16H19N3O5S/c1-4-24-13-7-5-12(6-8-13)17-15-10-9-14(11-16(15)19(20)21)25(22,23)18(2)3/h5-11,17H,4H2,1-3H3

InChI Key

SIFKXZAVMBSRMB-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Disperse Yellow 86 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Disperse Yellow 86

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the Colour Index name C.I. 10353, is a nitrodiphenylamine disperse dye.[1] Disperse dyes are a class of synthetic dyes with low water solubility, designed for dyeing hydrophobic fibers such as polyester, acetate, and nylon.[1] this compound imparts a red-light yellow to yellow-orange hue and is primarily utilized in the printing of polyester, acetate, and polyamide fibers.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and available technical data for this compound.

Chemical Structure and Properties

The fundamental characteristics of this compound are summarized below, providing essential information for researchers and scientists.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference
C.I. Name This compound, C.I. 10353[1]
CAS Number 12223-97-1[1]
Molecular Formula C₁₆H₁₉N₃O₅S[1]
Molecular Weight 365.41 g/mol [1]
Chemical Class Nitrodiphenylamine[1]
Appearance Red-light yellow to yellow-orange powder[1][2]
Solubility Data not available
Melting Point Data not available
Boiling Point Data not available

Spectroscopic Data

Synthesis

Manufacturing Method

The synthesis of this compound involves the condensation reaction of 4-Ethoxybenzenamine and 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide.[1]

Synthesis 4-Ethoxybenzenamine 4-Ethoxybenzenamine Condensation Condensation 4-Ethoxybenzenamine->Condensation 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide->Condensation This compound This compound Condensation->this compound

Caption: Synthesis of this compound.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is not available in the public domain.

Applications

This compound is primarily used in the textile industry for the following applications:

  • Printing on synthetic fibers: It is suitable for printing on polyester, acetate (including triacetate), and polyamide fibers.[1]

  • Dyeing: While primarily used for printing, it can also be used for dyeing, although this is less common.[1]

Toxicological and Environmental Information

Limited specific toxicological and environmental fate data for this compound is available. As a nitrodiphenylamine derivative, its environmental behavior and toxicological profile may be inferred from related compounds. Nitroaromatic compounds, in general, can be persistent in the environment and may require specific microbial degradation pathways for their removal.[3]

Experimental Protocols and Data

Detailed experimental protocols for the analysis and characterization of this compound are not extensively documented in publicly accessible literature. General analytical techniques for disperse dyes, such as High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry detectors, would be applicable for its identification and quantification.

AnalyticalWorkflow cluster_sample Sample Preparation cluster_analysis Analysis TextileSample Textile Sample Extraction Extraction with Solvent TextileSample->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Separation Filtration->HPLC Detection UV-Vis / MS Detection HPLC->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: General analytical workflow for disperse dyes.

Conclusion

This compound is a commercially relevant nitrodiphenylamine dye used in the textile industry. While its basic chemical identity is established, there is a notable lack of in-depth, publicly available data regarding its physicochemical properties, detailed synthesis protocols, and comprehensive toxicological and environmental profiles. This guide highlights the existing knowledge and identifies critical data gaps that future research should aim to address to provide a more complete understanding of this compound for scientific and industrial applications.

References

C.I. Disperse Yellow 86 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of C.I. Disperse Yellow 86 (CAS Number: 12223-97-1), a nitrodiphenylamine disperse dye. Detailed experimental protocols for its synthesis, application in polyester dyeing, and quantitative analysis are presented. All quantitative data is summarized in structured tables for ease of reference. Additionally, logical workflows for the synthesis and application processes are visualized using Graphviz diagrams. This document is intended to be a valuable resource for researchers and scientists working with this dye in various fields.

Chemical and Physical Properties

C.I. This compound is a synthetic organic dye belonging to the nitrodiphenylamine class. Its chemical structure, molecular formula, and other key identifiers are summarized in the table below.

PropertyValueReference
C.I. Name This compound[1]
CAS Number 12223-97-1[1]
Molecular Formula C₁₆H₁₉N₃O₅S[1]
Molecular Weight 365.41 g/mol [1]
Chemical Structure Nitrodiphenylamine[1]
Physical Properties
PropertyValue
Appearance Red-light yellow to yellow-orange powder
Solubility Generally insoluble in water; soluble in many organic solvents.
Fastness Properties

The fastness properties of C.I. This compound on polyester are critical for its application in the textile industry. The following table summarizes its performance according to AATCC and ISO standards.[1]

Fastness PropertyAATCC RatingISO Rating
Light Fastness 6-77
Washing Fastness (Fading) 55
Washing Fastness (Staining) 55
Perspiration Fastness (Fading) 55
Perspiration Fastness (Staining) -5
Ironing Fastness 53

Experimental Protocols

Synthesis of C.I. This compound

The synthesis of C.I. This compound is achieved through the condensation of 4-ethoxybenzenamine and 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide.[1] A detailed, two-step experimental protocol is provided below.

Step 1: Synthesis of 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide

This intermediate is synthesized from 4-chloro-3-nitrobenzenesulfonyl chloride.

  • Materials: 4-chloro-3-nitrobenzenesulfonyl chloride, dimethylamine solution (e.g., 40% in water), an appropriate organic solvent (e.g., dichloromethane or tetrahydrofuran), and an aqueous base (e.g., sodium hydroxide solution).

  • Procedure:

    • Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in the chosen organic solvent in a reaction vessel equipped with a stirrer and a thermometer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add the dimethylamine solution to the cooled mixture while maintaining the temperature below 10 °C. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, add water to the mixture and separate the organic layer.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Condensation to form C.I. This compound

  • Materials: 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide (from Step 1), 4-ethoxybenzenamine, a high-boiling point solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), a base (e.g., potassium carbonate or sodium acetate), and a copper catalyst (e.g., copper(I) iodide or copper powder) for Ullmann condensation.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide, 4-ethoxybenzenamine, the base, and the copper catalyst in the high-boiling point solvent.

    • Heat the reaction mixture to a temperature of 120-150 °C and maintain it under reflux for several hours (typically 4-8 hours).

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a large volume of water to precipitate the crude product.

    • Filter the precipitate, wash it thoroughly with water, and then with a dilute acid solution to remove any unreacted 4-ethoxybenzenamine.

    • Further purify the crude C.I. This compound by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the final product as a yellow-orange powder.

G cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Condensation Reaction A 4-chloro-3-nitrobenzenesulfonyl chloride C Reaction in Organic Solvent (0-5 °C) A->C B Dimethylamine Solution B->C D Workup and Purification C->D E 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide D->E G Condensation in High-Boiling Solvent with Base and Catalyst (120-150 °C) E->G F 4-ethoxybenzenamine F->G H Precipitation and Purification G->H I C.I. This compound H->I

Synthesis Workflow for C.I. This compound
Application in Polyester Dyeing

This protocol describes a high-temperature dyeing method for polyester fabric with C.I. This compound.

  • Materials: Polyester fabric, C.I. This compound, dispersing agent, leveling agent, acetic acid, sodium hydroxide, and sodium hydrosulfite.

  • Procedure:

    • Pre-treatment: Scour the polyester fabric in a solution containing a non-ionic detergent (1-2 g/L) at 60-70 °C for 20-30 minutes to remove any impurities. Rinse thoroughly with hot and then cold water, and dry.

    • Dye Bath Preparation:

      • Prepare a dye stock solution by making a paste of the required amount of C.I. This compound with a small amount of dispersing agent and cold water. Gradually add warm water to this paste to get a uniform dispersion.

      • Fill the dyeing vessel with water (liquor ratio, e.g., 10:1 to 20:1). Add a dispersing agent and a leveling agent.

      • Add the prepared dye stock solution to the bath.

      • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Dyeing Cycle:

      • Introduce the pre-treated polyester fabric into the dyebath at room temperature.

      • Raise the temperature of the dyebath to 130 °C at a rate of 1.5-2.0 °C per minute.

      • Maintain the dyeing at 130 °C for 45-60 minutes.

      • Cool the dyebath down to 70-80 °C at a rate of approximately 2.0 °C per minute.

    • Post-treatment (Reduction Clearing):

      • Rinse the dyed fabric with hot water.

      • Prepare a reduction clearing bath containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L).

      • Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes to remove any unfixed dye from the fiber surface.

      • Rinse the fabric thoroughly with hot water and then cold water.

      • Neutralize the fabric with a dilute solution of acetic acid if necessary, followed by a final cold water rinse.

      • Dry the dyed fabric.

G A Polyester Fabric Pre-treatment (Scouring and Rinsing) B Dye Bath Preparation (Dye, Dispersing Agent, Leveling Agent, pH 4.5-5.5) A->B C High-Temperature Dyeing (Raise to 130°C, hold for 45-60 min) B->C D Cooling to 70-80°C C->D E Reduction Clearing (NaOH, Sodium Hydrosulfite) D->E F Rinsing and Neutralization E->F G Drying F->G H Dyed Polyester Fabric G->H

Experimental Workflow for Polyester Dyeing
Quantitative Analysis by HPLC

This protocol outlines a general method for the quantitative analysis of C.I. This compound in a dyed textile sample using High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector.

  • Materials and Equipment: Dyed textile sample, methanol (HPLC grade), acetonitrile (HPLC grade), water (HPLC grade), formic acid, ultrasonic bath, centrifuge, 0.45 µm syringe filters, HPLC system with a C18 reverse-phase column and UV-Vis or Photodiode Array (PDA) detector.

  • Procedure:

    • Sample Preparation (Extraction):

      • Accurately weigh approximately 1.0 g of the dyed textile sample, cut into small pieces.

      • Place the sample in a conical flask and add a known volume of methanol (e.g., 20 mL).

      • Extract the dye by sonicating the flask in an ultrasonic bath at 50-60 °C for 30-60 minutes.

      • Centrifuge the extract to separate the fabric from the solvent.

      • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A gradient of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.

      • Gradient Program: A typical gradient could be starting with a higher proportion of A, increasing the proportion of B over 20-30 minutes.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10-20 µL.

      • Detection: UV-Vis or PDA detector set at the maximum absorption wavelength (λmax) of C.I. This compound.

    • Quantification:

      • Prepare a series of standard solutions of C.I. This compound of known concentrations in methanol.

      • Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

      • Inject the extracted sample solution and determine the peak area corresponding to C.I. This compound.

      • Calculate the concentration of the dye in the extract using the calibration curve.

      • Determine the amount of dye in the original textile sample (e.g., in mg/kg).

Safety and Handling

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling C.I. This compound and the chemicals involved in its synthesis and application. All procedures should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of the specific dye and all reagents used.

Conclusion

This technical guide has provided a detailed overview of C.I. This compound, including its physicochemical properties, comprehensive experimental protocols for its synthesis and application, and a method for its quantitative analysis. The structured data tables and workflow diagrams are designed to facilitate a clear understanding and practical application of this information for researchers and scientists. While specific spectroscopic and thermal analysis data for this dye are not widely available in the public domain, the provided protocols offer a solid foundation for its study and use.

References

An In-depth Technical Guide to the Synthesis and Purification of Disperse Yellow 86 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Disperse Yellow 86 (C.I. 10353), a nitrodiphenylamine-based disperse dye. The information presented herein is intended to support researchers in the fields of chemistry, materials science, and related disciplines who require a high-purity sample of this compound for experimental purposes. This document details the synthetic pathway, purification methodologies, and analytical characterization of this compound, supplemented with experimental protocols and data presentation.

Introduction

This compound, with the chemical formula C₁₆H₁₉N₃O₅S and a molecular weight of 365.41 g/mol , belongs to the nitrodiphenylamine class of dyes.[1] Its primary application is in the dyeing of hydrophobic fibers such as polyester, acetate, and polyamides.[1] For research purposes, the synthesis and subsequent purification of this compound are critical to ensure the absence of impurities that could interfere with experimental outcomes. The synthesis of this compound is achieved through a condensation reaction.[1]

Synthesis of this compound

The principal manufacturing method for this compound involves the condensation of 4-ethoxybenzenamine with 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide.[1] This reaction is a nucleophilic aromatic substitution, likely proceeding via an Ullmann condensation mechanism, which typically utilizes a copper catalyst.

Synthesis Workflow

The synthesis of this compound can be visualized as a two-stage process: the condensation reaction to form the crude dye, followed by a multi-step purification process to achieve a high-purity final product.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 4-Ethoxybenzenamine C Condensation Reaction (Ullmann Type) A->C B 4-Chloro-3-nitro-N,N- dimethylbenzenesulfonamide B->C D Crude this compound C->D E Reduction Clearing D->E Removal of unreacted precursors F Recrystallization E->F Further purification G Column Chromatography (Optional) F->G High-purity polishing H Pure this compound F->H G->H

A simplified workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis

The following is a plausible experimental protocol for the synthesis of this compound via a copper-catalyzed Ullmann condensation.

Materials:

  • 4-Ethoxybenzenamine

  • 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 1 M

  • Sodium chloride (NaCl), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-ethoxybenzenamine (1.0 eq), 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 1 M hydrochloric acid and stir.

  • Extract the aqueous mixture with toluene.

  • Wash the combined organic layers with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The purification of the crude this compound is essential to remove unreacted starting materials, catalyst residues, and by-products. A multi-step approach involving reduction clearing, recrystallization, and optionally column chromatography is recommended.

Experimental Protocol: Purification

3.1.1. Reduction Clearing

This process is designed to remove unreacted intermediates and certain by-products.

Materials:

  • Crude this compound

  • Sodium dithionite (Na₂S₂O₄)

  • Sodium hydroxide (NaOH)

  • Acetic acid

Procedure:

  • Prepare a solution containing 2 g/L of sodium dithionite and 2 mL/L of a 50% sodium hydroxide solution in deionized water.

  • Disperse the crude this compound in this solution at a liquor-to-goods ratio of 40:1.

  • Heat the dispersion to 70-80 °C and maintain for 20-30 minutes with stirring.

  • Cool the mixture, and filter the solid dye.

  • Wash the filter cake thoroughly with hot water until the filtrate is neutral.

  • Neutralize any residual alkali by washing with a dilute acetic acid solution, followed by a final wash with cold water.

  • Dry the purified dye in a vacuum oven at 60-70 °C.

3.1.2. Recrystallization

Recrystallization is a standard technique for further purifying solid organic compounds.

Materials:

  • This compound from reduction clearing

  • Suitable solvent (e.g., ethanol, toluene, or a mixture thereof)

Procedure:

  • Dissolve the dye in a minimum amount of the chosen hot solvent to form a saturated solution.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

3.1.3. Column Chromatography (Optional)

For obtaining a highly pure sample for sensitive research applications, column chromatography can be employed.

Materials:

  • Recrystallized this compound

  • Silica gel (60-120 mesh)

  • Eluent system (e.g., a gradient of hexane and ethyl acetate)

Procedure:

  • Prepare a slurry of silica gel in the initial eluent and pack it into a glass column.

  • Dissolve a small amount of the recrystallized dye in a minimal volume of the eluent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Collect the fractions containing the desired yellow compound, monitoring the separation by TLC.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the high-purity this compound.

Data Presentation

Quantitative data for the synthesis and purification of this compound should be meticulously recorded. The following tables provide a template for organizing such data.

Table 1: Synthesis of this compound - Reactants and Yield

ReactantMolecular Weight ( g/mol )MolesMass (g)Stoichiometric Ratio
4-Ethoxybenzenamine137.18tbdtbd1.0
4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide268.69tbdtbd1.0
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Actual Yield (g) Percentage Yield (%)
This compound365.41tbdtbdtbd
tbd - to be determined experimentally.

Table 2: Physicochemical and Analytical Data for Purified this compound

PropertyValueMethod of Determination
AppearanceRed-light yellow to yellow-orange powder[1]Visual Inspection
Melting Point (°C)tbdMelting Point Apparatus
λmax (nm)tbdUV-Vis Spectroscopy
Purity (%)>98% (typical for research grade)HPLC
tbd - to be determined experimentally.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of this compound for research applications. The provided experimental protocols for the Ullmann-type condensation and subsequent multi-step purification are designed to yield a high-purity product. Adherence to these methodologies, coupled with careful analytical characterization, will ensure the suitability of the synthesized this compound for a wide range of scientific investigations. It is imperative for researchers to conduct their own optimization and characterization to validate the quality of the synthesized compound for their specific applications.

References

Spectroscopic properties of Disperse Yellow 86 (UV-Vis, Fluorescence)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 86, identified by the Colour Index (C.I.) number 10353, is a synthetic organic dye belonging to the nitrodiphenylamine class.[1] Its chemical formula is C₁₆H₁₉N₃O₅S, and it has a molecular weight of 365.41 g/mol .[1] The CAS Registry Number for this compound is 12223-97-1.[1] this compound is primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, acetate, and polyamide. It is recognized for its yellow to orange hue and is also classified as a fluorescent dye. This guide provides a comprehensive overview of the spectroscopic properties of this compound, with a focus on its UV-Visible absorption and fluorescence characteristics. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines the necessary experimental protocols for a thorough spectroscopic analysis.

Core Spectroscopic Properties

The interaction of this compound with electromagnetic radiation gives rise to its characteristic color and fluorescent nature. The key spectroscopic properties are UV-Visible absorption and fluorescence emission.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is a fundamental technique used to determine the absorption of light by a substance in the ultraviolet and visible regions of the electromagnetic spectrum. For a dye like this compound, this provides information about its color and electronic transitions. The primary parameters obtained are the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. As this compound is a fluorescent dye, this analysis is crucial to understanding its photophysical behavior. Key parameters include the excitation maximum (λex), the emission maximum (λem), and the fluorescence quantum yield (Φf).

Data Presentation

Table 1: UV-Visible Absorption Properties of this compound

ParameterSymbolValueSolvent
Absorption MaximumλmaxData not availableSpecify solvent
Molar AbsorptivityεData not availableSpecify solvent

Table 2: Fluorescence Properties of this compound

ParameterSymbolValueSolvent
Excitation MaximumλexData not availableSpecify solvent
Emission MaximumλemData not availableSpecify solvent
Fluorescence Quantum YieldΦfData not availableSpecify solvent

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining accurate and reproducible spectroscopic data. The following are generalized methodologies for the analysis of disperse dyes like this compound.

Protocol for UV-Visible Spectroscopy
  • Instrumentation: A dual-beam UV-Visible spectrophotometer is required, with a wavelength range of at least 200-800 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, ethanol, or acetone). Due to the nature of disperse dyes, solubility can be limited in purely aqueous solutions.

    • From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically resulting in absorbance values between 0.1 and 1.0).

  • Measurement:

    • Calibrate the spectrophotometer using the pure solvent as a blank.

    • Record the absorbance spectrum of each dilution over the desired wavelength range.

    • Identify the wavelength of maximum absorbance (λmax).

  • Data Analysis:

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity (ε).

Protocol for Fluorescence Spectroscopy
  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for both excitation and emission, and a sensitive detector (e.g., a photomultiplier tube) is necessary.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).

  • Measurement:

    • Excitation Spectrum: Set the emission monochromator to an estimated emission wavelength and scan a range of excitation wavelengths to determine the optimal excitation wavelength (λex).

    • Emission Spectrum: Set the excitation monochromator to the determined λex and scan a range of emission wavelengths to record the fluorescence emission spectrum and identify the emission maximum (λem).

  • Quantum Yield Determination (Relative Method):

    • The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard with a known quantum yield.

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a disperse dye.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for Disperse Dyes cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_output Data Output Start Start with Pure Dye Sample Solvent Select Appropriate Solvent Start->Solvent Stock Prepare Stock Solution (Known Concentration) Solvent->Stock Dilutions Create Serial Dilutions Stock->Dilutions UV_Measure Measure Absorbance Spectra Dilutions->UV_Measure For UV-Vis Analysis Fluor_Measure_Ex Measure Excitation Spectrum Dilutions->Fluor_Measure_Ex For Fluorescence Analysis (Further Dilution May Be Needed) Get_LambdaMax Determine λmax UV_Measure->Get_LambdaMax Calc_Epsilon Calculate Molar Absorptivity (ε) Get_LambdaMax->Calc_Epsilon DataTable Tabulate Spectroscopic Data (λmax, ε, λex, λem, Φf) Calc_Epsilon->DataTable Get_LambdaEx Determine λex Fluor_Measure_Ex->Get_LambdaEx Fluor_Measure_Em Measure Emission Spectrum Get_LambdaEx->Fluor_Measure_Em Get_LambdaEm Determine λem Fluor_Measure_Em->Get_LambdaEm Quantum_Yield Determine Quantum Yield (Φf) (Relative to Standard) Get_LambdaEm->Quantum_Yield Quantum_Yield->DataTable

Caption: General workflow for the spectroscopic analysis of a disperse dye.

Experimental_Logic Logical Flow of Spectroscopic Experiments A Prepare Dye Solution of Known Concentration B Perform UV-Vis Scan A->B C Identify λmax (Wavelength of Maximum Absorbance) B->C D Prepare Dilute Sample (Absorbance < 0.1 at λmax) C->D E Set Excitation Monochromator to λmax D->E Initial Setting F Scan Emission Wavelengths E->F G Identify λem (Wavelength of Maximum Emission) F->G H Set Emission Monochromator to λem G->H I Scan Excitation Wavelengths H->I J Confirm λex (Wavelength of Maximum Excitation) I->J

Caption: Logical flow for determining excitation and emission maxima.

References

The Thermal Stability and Degradation Profile of Disperse Yellow 86: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Disperse Yellow 86

This compound (C.I. 10353) is a synthetic organic colorant with the molecular formula C₁₆H₁₉N₃O₅S and a molecular weight of 365.41 g/mol .[1] Its chemical structure is characterized by a nitrodiphenylamine backbone, which imparts its yellow hue and affinity for hydrophobic fibers. The manufacturing process typically involves the condensation of 4-ethoxybenzenamine and 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide.[1] The thermal behavior of this dye is a critical parameter, influencing its application in high-temperature dyeing methods and the stability of the final dyed product.

Thermal Stability Analysis

The thermal stability of this compound can be quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide critical data on the temperatures at which the dye begins to decompose, the nature of its phase transitions, and its overall thermal endurance.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis reveals the onset of thermal decomposition, the temperatures of maximum decomposition rates, and the amount of residual char.

Table 1: Representative Thermogravimetric Analysis Data for this compound

Temperature Range (°C)Weight Loss (%)Key Observations
30 - 150Data not availableExpected loss of volatile impurities and adsorbed moisture.
150 - 300Data not availableOnset of thermal decomposition.
300 - 500Data not availableMajor decomposition of the organic structure.
> 500Data not availableFormation of a stable char residue.
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on melting points, glass transitions, and exothermic or endothermic decomposition processes.

Table 2: Representative Differential Scanning Calorimetry Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting PointData not availableData not availableData not available
DecompositionData not availableData not availableData not available

Degradation Profile and Pathway

The thermal degradation of this compound is anticipated to proceed through a series of complex chemical reactions involving the cleavage of its constituent chemical bonds. While a definitive, experimentally verified degradation pathway is not available in the literature, a plausible pathway can be proposed based on the known reactivity of nitrodiphenylamine and sulfonamide functional groups.

The primary points of initial bond scission are likely to be the C-N bond of the secondary amine and the C-S bond of the sulfonamide group, as these are generally the weaker bonds in the molecule. The presence of the nitro group can also influence the degradation mechanism, potentially participating in redox reactions at elevated temperatures.

Proposed Thermal Degradation Pathway

Disperse_Yellow_86_Degradation_Pathway DY86 This compound Intermediate1 Initial Fragmentation DY86->Intermediate1 Heat (Δ) Product1 Ethoxy-nitroaniline Derivatives Intermediate1->Product1 C-N Cleavage Product2 Dimethylbenzenesulfonamide Derivatives Intermediate1->Product2 C-S Cleavage Product3 Volatile Gases (SO₂, NOx, CO₂) Product1->Product3 Further Decomposition Char Carbonaceous Residue Product1->Char Product2->Product3 Further Decomposition Product2->Char

Caption: Proposed thermal degradation pathway for this compound.

Experimental Protocols

To facilitate further research into the thermal properties of this compound, the following detailed experimental protocols are provided.

Thermogravimetric Analysis (TGA) Protocol
  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.

TGA_Workflow Start Start SamplePrep Sample Preparation (5-10 mg of this compound) Start->SamplePrep TGA_Instrument TGA Instrument Setup (Nitrogen Atmosphere) SamplePrep->TGA_Instrument Heating Temperature Program (30-800 °C at 10 °C/min) TGA_Instrument->Heating DataAcquisition Data Acquisition (Weight vs. Temperature) Heating->DataAcquisition DataAnalysis Data Analysis (TGA/DTG Curves) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol
  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature above the final decomposition temperature observed in TGA (e.g., 500 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Plot the heat flow versus temperature to identify endothermic and exothermic events.

DSC_Workflow Start Start SamplePrep Sample Preparation (2-5 mg in sealed Al pan) Start->SamplePrep DSC_Instrument DSC Instrument Setup (Nitrogen Atmosphere) SamplePrep->DSC_Instrument Heating Temperature Program (e.g., 30-500 °C at 10 °C/min) DSC_Instrument->Heating DataAcquisition Data Acquisition (Heat Flow vs. Temperature) Heating->DataAcquisition DataAnalysis Data Analysis (Identify Thermal Events) DataAcquisition->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Analysis of Degradation Products by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) can be used to separate and identify the degradation products.

  • Sample Preparation:

    • Heat a known amount of this compound at a specific temperature (determined from TGA/DSC) for a set period.

    • Dissolve the resulting residue in a suitable solvent (e.g., acetonitrile or methanol).

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions (Illustrative):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 5% A over 30 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis at multiple wavelengths or Mass Spectrometry.

  • Data Analysis: Compare the chromatograms of the degraded and undegraded samples to identify new peaks corresponding to degradation products. Mass spectrometry can be used to determine the molecular weights of these products, aiding in their identification.

Conclusion

This technical guide provides a framework for the investigation of the thermal stability and degradation profile of this compound. While specific experimental data for this dye remains elusive in the public domain, the provided protocols for TGA, DSC, and HPLC offer a robust starting point for researchers to generate this critical information. The proposed degradation pathway serves as a hypothesis to guide the identification of degradation products. A thorough understanding of the thermal properties of this compound is essential for its safe and effective use in industrial applications and for a comprehensive assessment of its lifecycle.

References

An In-depth Technical Guide on the Core Mechanism of Action of Disperse Yellow 86 as a Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, peer-reviewed data on the specific photophysical properties of Disperse Yellow 86 (C.I. 10353) is scarce. This guide, therefore, provides a scientifically-informed overview of its expected mechanism of action as a fluorescent dye based on its chemical structure and the well-documented behavior of structurally similar compounds, particularly nitrodiphenylamines. The experimental protocols provided are standardized methods for characterizing fluorescent dyes and would be applicable to this compound.

Introduction to this compound

This compound is a synthetic organic dye belonging to the nitrodiphenylamine class. Its primary application is in the dyeing of synthetic fibers such as polyester.[1] While primarily used as a colorant, its molecular structure suggests potential, albeit likely weak, fluorescent properties. Understanding the structural basis for its fluorescence (or lack thereof) is crucial for researchers exploring its potential in applications beyond textiles, such as biological imaging or materials science.

Chemical Structure:

  • IUPAC Name: N,N-dimethyl-3-nitro-4-((4-ethoxyphenyl)amino)benzenesulfonamide

  • Molecular Formula: C₁₆H₁₉N₃O₅S[1]

  • Molecular Weight: 365.41 g/mol [1]

  • Core Structure: Nitrodiphenylamine[1]

The structure consists of a donor-π-acceptor (D-π-A) system, which is a common motif in fluorescent dyes. The ethoxy-substituted aniline moiety acts as the electron donor, the phenyl ring serves as the π-bridge, and the nitro group is a strong electron-acceptor. The N,N-dimethylbenzenesulfonamide group also influences the electronic properties.

Core Mechanism of Action: A Theoretical Perspective

The fluorescence of organic dyes is governed by the process of absorption of a photon, transition to an excited electronic state, and subsequent emission of a photon upon relaxation to the ground state. For D-π-A dyes, this often involves an Intramolecular Charge Transfer (ICT) process.

Upon excitation with light of an appropriate wavelength, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating ethoxyphenylamino group, to the lowest unoccupied molecular orbital (LUMO), which is expected to be localized on the electron-accepting nitrophenyl group. This creates an excited state with significant charge separation.

However, the presence of the nitro (-NO₂) group is known to be a major contributor to fluorescence quenching.[2][3] Nitroaromatic compounds are notorious for their low to non-existent fluorescence quantum yields due to efficient non-radiative decay pathways that compete with fluorescence.[3][4][5]

Key Deactivation Pathways for Nitroaromatics:

  • Intersystem Crossing (ISC): The nitro group promotes rapid transition from the singlet excited state (S₁) to a triplet state (T₁).[2][3][5] This is due to the small energy gap between the S₁ and nearby triplet states and the presence of non-bonding orbitals on the oxygen atoms. Once in the triplet state, the molecule typically returns to the ground state via non-radiative phosphorescence or other thermal processes.

  • Internal Conversion (IC): The excited state can also relax to the ground state without emitting a photon, dissipating the energy as heat. Torsional motions between the nitro group and the aromatic ring can facilitate this process.[3][5]

  • Formation of Dark Charge-Transfer (CT) States: The initially formed excited state can transition to a non-emissive (dark) CT state, which then rapidly deactivates to the ground state non-radiatively.[4]

Therefore, while this compound possesses the structural elements for ICT-based fluorescence, its mechanism of action is likely dominated by these non-radiative deactivation pathways, leading to very low fluorescence efficiency.

Quantitative Data (Hypothetical and Analogous Compounds)

No specific quantitative photophysical data for this compound has been found in the literature. The following table presents hypothetical data that one might expect, alongside data from other nitro-substituted aromatic compounds to provide context. This data is for illustrative purposes only.

Compound Solvent λ_abs (nm) λ_em (nm) Stokes Shift (cm⁻¹) Quantum Yield (Φ_F) Reference
This compound (Expected) Dichloromethane~350-400~450-550~5000-7000< 0.01Hypothetical
trans-4-Nitrostilbene n-Hexane338--~10⁻⁵[2]
trans-4-Nitrostilbene Acetonitrile350--Very Low[2]
2-Methoxy-6-(4-nitrophenyl)naphthalene Dichloromethane~350~500~7300LowInferred from[6]

Experimental Protocols

To definitively characterize the fluorescent properties of this compound, the following experimental protocols would be employed.

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µM) in a spectroscopic grade solvent (e.g., dichloromethane, ethanol, cyclohexane).

  • Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum over a range of approximately 250-600 nm.

    • Use a cuvette containing the pure solvent as a reference.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the determined λ_abs.

    • Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to approximately 700 nm.

    • Identify the wavelength of maximum emission (λ_em).

  • Data Analysis: Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷

Objective: To quantify the efficiency of the fluorescence process relative to a known standard.

Methodology:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield (Φ_F_std) and spectral properties that overlap with this compound (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Sample Preparation:

    • Prepare a series of five dilutions for both the standard and this compound in the same solvent.

    • The concentrations should be adjusted so that the absorbance at the excitation wavelength is between 0.02 and 0.1 to minimize inner filter effects.

  • Measurements:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).

  • Data Analysis:

    • Correct the emission spectra for the instrument's wavelength-dependent response.

    • Integrate the area under each corrected emission spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • Determine the gradient (Grad) of the linear fit for both plots.

    • Calculate the quantum yield of the sample (Φ_F_sample) using the following equation: Φ_F_sample = Φ_F_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where η is the refractive index of the solvent.

Mandatory Visualizations

G Figure 1: Chemical Structure of this compound cluster_donor Electron Donor cluster_pi π-Bridge cluster_acceptor Electron Acceptor cluster_modulator Modulating Group donor 4-Ethoxyphenylamino Group pi_bridge Phenyl Ring donor->pi_bridge acceptor Nitro Group (-NO2) pi_bridge->acceptor modulator Sulfonamide Group (-SO2N(CH3)2) G Figure 2: Jablonski Diagram for this compound (Expected) S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (hν) T1 T₁ (Triplet State) T1->S0 S1->S0 Fluorescence (hν') S1->S0 Internal Conversion (IC) (Dominant) S1->T1 Intersystem Crossing (ISC) (Very Fast & Dominant) G Figure 3: Workflow for Relative Quantum Yield Measurement A Prepare serial dilutions of Sample & Standard B Measure Absorbance (Abs < 0.1) A->B C Measure Emission Spectra (Identical settings) B->C D Integrate Emission Spectra C->D E Plot Integrated Intensity vs. Absorbance D->E F Calculate Gradients (Grad) E->F G Calculate Quantum Yield (Φ_F) F->G

References

Navigating the Toxicological Landscape of Disperse Dyes: A Technical Guide to Disperse Yellow 86 and a Detailed Safety Assessment of Disperse Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the available toxicological data and safety assessments for Disperse Yellow 86 and a more in-depth analysis of the closely related compound, Disperse Yellow 3. Due to a significant disparity in available research, this document will first clarify the identity of this compound and then pivot to a detailed examination of Disperse Yellow 3, for which a substantial body of toxicological data exists.

This compound: An Overview

This compound is identified by the CAS number 12223-97-1.[1][2][3] It is a nitrodiphenylamine dye with the molecular formula C₁₆H₁₉N₃O₅S.[1] Its primary application is in the printing of polyester, acetate, and polyamide fibers, though it is generally not used for dyeing.[1][2] Currently, there is a notable lack of publicly available, in-depth toxicological data for this compound.

Disperse Yellow 3: A Comprehensive Toxicological Profile

In contrast, Disperse Yellow 3 (CAS No. 2832-40-8) has been the subject of extensive toxicological investigation.[4][5][6][7] This monoazo dye has been evaluated for a range of toxicological endpoints, including acute toxicity, carcinogenicity, genotoxicity, and skin sensitization.

Acute Toxicity

Studies on the acute toxicity of Disperse Yellow 3 have been conducted on rodents. In a 14-day dietary study, mortality was observed in Fischer 344 rats at concentrations of 50,000 ppm and higher, and in B6C3F₁ mice at a concentration of 100,000 ppm.[8] Another study noted that in a short-term feed study, all 10 rats and 6 of 10 mice fed 100,000 ppm died.[9]

Table 1: Acute Toxicity of Disperse Yellow 3

SpeciesRoute of AdministrationObservationReference
Fischer 344 RatsDietary (14 days)Mortality at ≥ 50,000 ppm[8]
B6C3F₁ MiceDietary (14 days)Mortality at 100,000 ppm[8]
RatsFeed (short-term)10 out of 10 died at 100,000 ppm[9]
MiceFeed (short-term)6 out of 10 died at 100,000 ppm[9]
Carcinogenicity

Long-term bioassays have provided evidence of the carcinogenic potential of Disperse Yellow 3 in experimental animals.

Table 2: Carcinogenicity of Disperse Yellow 3 in Rodents

SpeciesSexExposureTumor SiteFindingReference
B6C3F₁ MiceFemaleDietary (2500 or 5000 mg/kg) for 103 weeksLiverSignificant increase in hepatocellular adenomas[8]
B6C3F₁ MiceFemaleDietary (2500 or 5000 mg/kg) for 103 weeksLymphatic SystemSignificant increase in malignant lymphomas[8]
B6C3F₁ MiceMaleDietary (2500 or 5000 mg/kg) for 103 weeksLungIncrease in alveolar/bronchiolar adenomas[8]
Fischer 344 RatsMaleDietary (5000 or 10,000 mg/kg) for 103 weeksLiverIncrease in hepatocellular adenomas[8]

The carcinogenicity of Disperse Yellow 3 was evaluated in a 103-week feeding study conducted by the National Toxicology Program (NTP).[10] Groups of 50 male and female B6C3F₁ mice were fed diets containing 2500 or 5000 mg/kg of Disperse Yellow 3.[8] Similarly, groups of 50 male and female Fischer 344/N rats were fed diets with 5000 or 10,000 mg/kg of the dye.[8] Control groups of 50 male and female animals of each species were fed a diet without the test article.[8] Throughout the study, the animals were observed for clinical signs of toxicity. At the end of the 103-week exposure period, a comprehensive gross and microscopic examination of all major tissues and organs was performed to identify any neoplastic or non-neoplastic lesions.

NTP_Carcinogenicity_Bioassay start Animal Selection (Fischer 344 Rats, B6C3F1 Mice) acclimation Acclimation Period start->acclimation grouping Randomization into Groups (Control, Low Dose, High Dose) acclimation->grouping dosing Chronic Dietary Exposure (103 weeks) grouping->dosing observation Clinical Observation & Body Weight Monitoring dosing->observation necropsy Terminal Necropsy dosing->necropsy histopathology Histopathological Examination necropsy->histopathology analysis Statistical Analysis of Tumor Incidence histopathology->analysis conclusion Carcinogenicity Conclusion analysis->conclusion

NTP Carcinogenicity Bioassay Workflow
Genotoxicity

Disperse Yellow 3 has demonstrated mutagenic activity in various in vitro and in vivo test systems.

Table 3: Genotoxicity of Disperse Yellow 3

Test SystemCell TypeMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium (several strains)With and without S9Positive[9]
Mouse Lymphoma AssayL5178Y mouse lymphoma cellsWith S9Positive[9]
Sister Chromatid ExchangeChinese hamster ovary cellsWithout S9Positive[9]
Chromosomal AberrationsFrog larvaeIn vivoPositive[9]

The mutagenic potential of Disperse Yellow 3 was assessed using the Salmonella typhimurium histidine reverse mutation assay (Ames test). In this assay, several strains of S. typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium) are exposed to the test substance at various concentrations. The assay is conducted both with and without an exogenous metabolic activation system (S9 mix), which is typically derived from rat liver homogenate, to mimic mammalian metabolism. If the test substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and grow on a histidine-deficient medium. The number of revertant colonies is then counted and compared to the number of spontaneous revertants in the control group. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.

Ames_Test_Workflow start Preparation of Test Substance Concentrations incubation Incubation of Bacteria, Test Substance, and S9 Mix start->incubation strains Selection of S. typhimurium Strains strains->incubation s9_prep Preparation of S9 Mix (Metabolic Activation) s9_prep->incubation plating Plating on Histidine-Deficient Agar incubation->plating incubation2 Incubation of Plates plating->incubation2 counting Counting of Revertant Colonies incubation2->counting analysis Data Analysis and Comparison to Controls counting->analysis result Mutagenicity Determination analysis->result

Bacterial Reverse Mutation Assay (Ames Test) Workflow
Skin Sensitization

Disperse Yellow 3 is a known skin sensitizer.[8] Clinical data has shown that individuals with a known allergy to textile dyes often exhibit a positive patch test reaction to Disperse Yellow 3.[9] In one study, five individuals with a known allergy to Disperse Yellow 3 all showed positive reactions to a 2% concentration of the purified dye in petrolatum.[9] Another study on 12 patients with suspected contact allergy to textile dyes found that five had positive reactions to a 1% concentration of Disperse Yellow 3.[9]

The skin sensitization potential of Disperse Yellow 3 in humans is typically evaluated using a patch test. In this procedure, a small amount of the test substance, at a non-irritating concentration, is applied to a patch which is then affixed to the skin of the subjects, usually on their back. The patch is left in place for a specified period, typically 48 hours. After removal of the patch, the application site is evaluated for signs of a skin reaction, such as erythema (redness) and edema (swelling), at various time points, often at 48 and 72 or 96 hours after the initial application. The severity of the reaction is scored according to a standardized scale. A positive reaction indicates that the individual is sensitized to the substance.

Aquatic Toxicity

Limited data is available on the aquatic toxicity of Disperse Yellow 3. One screening assessment indicated a 72-hour EC50 for growth in algae (Scenedesmus subspicatus) of 86 mg/L.[11] Due to its low water solubility, it is expected to have a significant potential to adsorb to sediment.

Table 4: Aquatic Toxicity of Disperse Yellow 3

Test OrganismEndpointDurationValueReference
Scenedesmus subspicatus (Alga)EC50 (growth)72 hours86 mg/L[11]

Safety Assessment Summary

The available toxicological data for Disperse Yellow 3 indicates several areas of concern. The substance has demonstrated carcinogenic potential in long-term animal studies, inducing tumors in both rats and mice.[8][9] Furthermore, it has shown positive results in a range of genotoxicity assays, suggesting it can interact with genetic material.[9] Disperse Yellow 3 is also a confirmed skin sensitizer in humans.[8][9]

Given these findings, particularly its carcinogenic potential, dermal absorption is a critical factor in its safety assessment.[9] The International Agency for Research on Cancer (IARC) has classified Disperse Yellow 3 as "not classifiable as to its carcinogenicity to humans (Group 3)," which signifies that the evidence of carcinogenicity in humans is inadequate.[12] However, the positive animal carcinogenicity data warrants a cautious approach to human exposure.

For this compound, the absence of comprehensive toxicological data precludes a thorough safety assessment. Further research is imperative to characterize its potential hazards and ensure the safety of those who may be exposed to this dye.

References

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Disperse Yellow 86

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 86, a nitrodiphenylamine azo dye, is utilized in the textile industry for printing on synthetic fibers such as polyester. Its environmental fate and biodegradability are of significant concern due to the potential for persistence and the formation of harmful aromatic amines. This technical guide provides a comprehensive overview of the available information on the physicochemical properties, environmental fate, and biodegradability of this compound. Due to a scarcity of specific experimental data for this particular dye, this guide supplements available information with data from structurally related compounds and general principles of azo dye degradation. Detailed experimental protocols for assessing biodegradability and ecotoxicity are also provided to facilitate further research.

Physicochemical Properties

The environmental distribution and bioavailability of this compound are governed by its physicochemical properties. As a disperse dye, it is characterized by low water solubility and a preference for partitioning into organic phases. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Chemical Formula C₁₆H₁₉N₃O₅S[1]
Molecular Weight 365.41 g/mol [1]
CAS Number 12223-97-1[1]
Alternate CAS Number 67338-59-4[2]
Water Solubility Insoluble/Low[3][4] - Quantitative data is not readily available, but disperse dyes are inherently poorly soluble in water.
LogP (Octanol-Water Partition Coefficient) 4.664[2] - This value corresponds to CAS No. 67338-59-4, which shares the same molecular formula and weight. A high LogP value indicates a strong tendency to partition into fatty tissues and organic matter, suggesting a potential for bioaccumulation.
Vapor Pressure Data not availableExpected to be very low due to its molecular structure and solid state at room temperature.
Henry's Law Constant Data not availableExpected to be low due to low vapor pressure and low water solubility.

Environmental Fate

The environmental fate of this compound is influenced by its low water solubility and high LogP value. These properties suggest that the dye will predominantly partition to soil, sediment, and sludge in aquatic environments. Its potential for long-range transport is considered low.

Abiotic Degradation

Information on the abiotic degradation of this compound through processes such as hydrolysis and photolysis is limited. Azo dyes are generally stable to hydrolysis under environmental conditions. While the azo bond can be susceptible to photolytic cleavage, the extent and products of this degradation for this compound have not been well-documented.

Biodegradation

The biodegradation of azo dyes like this compound is a critical process in their environmental removal. This process is typically a two-stage mechanism involving initial anaerobic reduction followed by aerobic degradation of the resulting aromatic amines.

  • Anaerobic Degradation: Under anaerobic conditions, prevalent in sediments and some wastewater treatment stages, the primary biodegradation step is the reductive cleavage of the azo bond (-N=N-). This is mediated by non-specific microbial azoreductases. This initial step results in the decolorization of the dye and the formation of aromatic amines. For this compound, this would likely produce 4-ethoxyaniline and 4-amino-N,N-dimethyl-3-nitrobenzenesulfonamide.

  • Aerobic Degradation: The aromatic amines produced during anaerobic degradation may be subsequently mineralized by a different set of microorganisms under aerobic conditions. The complete mineralization to carbon dioxide, water, and inorganic salts is often slow and can be a rate-limiting step in the overall biodegradation process. The persistence of these aromatic amines is a significant environmental concern as some are known to be toxic or carcinogenic.

Ecotoxicity

Specific ecotoxicity data for this compound, such as LC50 values for fish and daphnia, or EC50 values for algae, are not available. However, as a class, disperse dyes can exert toxicity on aquatic organisms. The low water solubility of this compound may limit its acute toxicity in the water column, but accumulation in sediments could pose a risk to benthic organisms. The breakdown products, specifically the aromatic amines, may also exhibit toxicity.

Experimental Protocols

To address the data gaps for this compound, standardized experimental protocols should be followed.

Ready Biodegradability Testing (OECD 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals under aerobic conditions. A common method is the CO₂ Evolution Test (OECD 301B).

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark. The degradation is followed by the measurement of the CO₂ produced.

Procedure:

  • Preparation of Test Medium: A mineral medium containing essential salts is prepared.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is washed and resuspended in the mineral medium.

  • Test Flasks: The test substance is added to the flasks with the inoculated medium. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated at 20-25°C for 28 days with continuous stirring.

  • CO₂ Measurement: The evolved CO₂ is trapped in a barium hydroxide or sodium hydroxide solution, and the amount is determined by titration.

  • Data Analysis: The percentage of biodegradation is calculated based on the amount of CO₂ produced relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches >60% degradation within a 10-day window during the 28-day test.

Anaerobic Biodegradability Testing (e.g., OECD 311)

To assess the anaerobic degradation of this compound, a test like the OECD 311 (Anaerobic Biodegradability of Organic Compounds in Digested Sludge) can be used.

Principle: The test substance is incubated with digested sludge in an anaerobic environment. Biodegradation is assessed by measuring gas production (methane and carbon dioxide).

Procedure:

  • Inoculum: Anaerobically digested sludge from a wastewater treatment plant is used.

  • Test Setup: The test substance is added to sealed vessels containing the sludge and a mineral medium, with a nitrogen/carbon dioxide headspace.

  • Incubation: The vessels are incubated in the dark at a constant temperature (e.g., 35°C) for up to 60 days.

  • Gas Measurement: The volume of gas produced is measured regularly, and the composition (CH₄ and CO₂) is analyzed by gas chromatography.

  • Data Analysis: The percentage of biodegradation is calculated based on the total gas production relative to the theoretical maximum.

Acute Toxicity Testing with Daphnia magna (OECD 202)

Principle: Daphnia magna are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

Procedure:

  • Test Organisms: Young daphnids (<24 hours old) are used.

  • Test Solutions: A series of dilutions of the test substance in a suitable medium are prepared. Due to the low water solubility of this compound, a carrier solvent may be necessary.

  • Exposure: Daphnids are placed in the test solutions and incubated for 48 hours under controlled conditions (temperature, light).

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The 48h-EC50 value and its confidence limits are calculated using statistical methods.

Visualizations

Proposed Biodegradation Pathway

Biodegradation_Pathway DY86 This compound (Nitrodiphenylamine Azo Dye) AzoCleavage Anaerobic Azoreductase DY86->AzoCleavage Amine1 4-Ethoxyaniline AzoCleavage->Amine1 Amine2 4-Amino-N,N-dimethyl- 3-nitrobenzenesulfonamide AzoCleavage->Amine2 AerobicDeg Aerobic Degradation Amine1->AerobicDeg Amine2->AerobicDeg Mineralization Mineralization (CO₂, H₂O, NH₄⁺, SO₄²⁻) AerobicDeg->Mineralization

Caption: Proposed two-stage biodegradation pathway for this compound.

Experimental Workflow for Aerobic Biodegradability Testing

Aerobic_Biodegradability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis PrepMedium Prepare Mineral Medium SetupFlasks Set up Test, Control, and Reference Flasks PrepMedium->SetupFlasks PrepInoculum Prepare Inoculum (Activated Sludge) PrepInoculum->SetupFlasks PrepSubstance Prepare Test Substance and Reference Substance PrepSubstance->SetupFlasks Incubate Incubate for 28 days (20-25°C, dark, stirring) SetupFlasks->Incubate MeasureCO2 Measure CO₂ Evolution Incubate->MeasureCO2 Calculate Calculate % Biodegradation MeasureCO2->Calculate Evaluate Evaluate against 'Readily Biodegradable' Criteria Calculate->Evaluate

Caption: Experimental workflow for OECD 301B (CO₂ Evolution Test).

Conclusion

This compound exhibits physicochemical properties that suggest a potential for persistence and bioaccumulation in the environment. While the general mechanisms of azo dye biodegradation are understood, there is a significant lack of specific experimental data on the environmental fate, biodegradability, and ecotoxicity of this compound. Further research employing standardized methodologies is crucial to accurately assess its environmental risk and to develop effective remediation strategies. This guide provides a foundation for such investigations by summarizing the current knowledge and outlining the necessary experimental protocols.

References

Methodological & Application

Application Note: Quantitative Analysis of Disperse Yellow 86 in Textiles by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disperse Yellow 86 (C.I. 10353; CAS No. 12223-97-1) is a nitrodiphenylamine dye used for printing on synthetic fibers such as polyester, polyamide, and acetate.[1] Due to its potential as a skin sensitizer and its inclusion on various restricted substance lists for consumer products, a sensitive and selective analytical method is required for its detection and quantification in textile materials.[2] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) offers excellent sensitivity and selectivity, making it the ideal technique for analyzing disperse dyes at trace levels.[2][3][4] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from textiles using HPLC-MS/MS.

Principle

The method involves the solvent extraction of this compound from a textile sample, typically using methanol in an ultrasonic bath.[2] The resulting extract is filtered and then injected into an HPLC system. The analyte is separated from other matrix components on a C18 reversed-phase column using a gradient elution. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[2]

Experimental Protocols

1. Apparatus and Reagents

  • Apparatus:

    • HPLC-MS/MS System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., SCIEX Triple Quad, Waters Xevo TQD, Shimadzu LCMS series).[3][4][5]

    • Ultrasonic Bath

    • Centrifuge

    • Analytical Balance

    • Vortex Mixer

    • Syringe filters (e.g., 0.22 µm PTFE)

  • Reagents:

    • This compound analytical standard

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade, Type I)

    • Formic Acid (LC-MS grade)

    • Ammonium Acetate (LC-MS grade)

2. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.[4] This solution should be stored in the dark at 4°C.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL) by serially diluting the stock solution with a suitable solvent, such as 50:50 methanol/water.[6]

3. Sample Preparation (Textile Matrix)

  • Cut the textile sample into small pieces (approx. 5x5 mm).

  • Accurately weigh 1.0 g of the cut sample into a conical flask or centrifuge tube.[4][7]

  • Add 20 mL of methanol to the vessel.[4][7]

  • Place the vessel in an ultrasonic bath at 50°C for 30 minutes to extract the dye.[4][7]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[4][7]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.[4]

  • If necessary, the extract can be evaporated and reconstituted in the initial mobile phase to enhance sensitivity or for solvent compatibility.[4]

4. HPLC-MS/MS Method

The following tables outline the recommended starting conditions, which should be optimized for the specific instrument used.

Table 1: HPLC Parameters

Parameter Recommended Condition
HPLC System UHPLC/HPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[3][4]
Column Temp. 40°C[3][4]
Mobile Phase A Water with 5 mM Ammonium Acetate and 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile or Methanol[3]
Flow Rate 0.3 - 0.5 mL/min[3][6]
Injection Vol. 5 - 10 µL[3][5]

| Gradient | 10% B (0-1 min) -> 95% B (1-8 min) -> 95% B (8-10 min) -> 10% B (10.1 min) -> 10% B (10.1-15 min) |

Table 2: Mass Spectrometer Parameters

Parameter Recommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Acquisition Mode Multiple Reaction Monitoring (MRM)[5]
Ion Spray Voltage 5500 V[3]
Source Temp. 550°C[3]
Nebulizer Gas (GS1) 40 psi[3]
Heater Gas (GS2) 40 psi[3]
Curtain Gas (CUR) 40 psi[3]

| Collision Gas (CAD) | Medium[3] |

MRM Transition Optimization for this compound

The specific MRM transitions (precursor ion, product ions, declustering potential, and collision energy) must be optimized by infusing a standard solution of this compound directly into the mass spectrometer.

  • Precursor Ion: Based on its molecular formula (C₁₆H₁₉N₃O₅S) and weight (365.41 g/mol ), the expected protonated precursor ion [M+H]⁺ is m/z 366.4 .[1]

  • Product Ions: The precursor ion (m/z 366.4) should be fragmented using varying collision energies to identify stable, sensitive product ions for quantification and confirmation.

Data Presentation

Method performance should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (RSD%). The following table summarizes typical performance data for multi-analyte methods that include various disperse dyes, providing a benchmark for a validated this compound method.

Table 3: Typical Performance Characteristics for Disperse Dye Analysis

Parameter Typical Value Reference
Linearity (r²) > 0.993 [4][7]
LOD 0.02 - 1.35 ng/mL [4][7]
LOQ 0.06 - 4.09 ng/mL [4][7]
Recovery 81.8 - 114.1% [3][7]

| Precision (%RSD, n=6) | < 15% |[3][4][7] |

Visualization

Experimental Workflow Diagram

The logical flow from sample receipt to final result is illustrated below.

HPLC-MSMS_Workflow Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Textile Sample extraction Methanol Extraction (Sonication, 50°C, 30 min) start->extraction centrifuge Centrifugation (10,000 rpm, 10 min) extraction->centrifuge filter Filtration (0.22 µm PTFE) centrifuge->filter hplc HPLC Separation (C18 Column) filter->hplc msms MS/MS Detection (ESI+, MRM Mode) hplc->msms process Peak Integration & Calibration msms->process quant Quantitative Result (mg/kg) process->quant cluster_prep cluster_prep cluster_analysis cluster_analysis cluster_data cluster_data

References

Application Note: Ultra-Performance Liquid Chromatography (UPLC) Protocol for Impurity Profiling of Disperse Yellow 86

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

This application note details a sensitive and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the impurity profiling of Disperse Yellow 86. The described protocol is designed for researchers, scientists, and drug development professionals to identify and quantify process-related impurities and potential degradation products. This method utilizes a reversed-phase UPLC system with PDA detection, ensuring high resolution and short analysis times, which are critical for quality control and stability studies.

Introduction

This compound is a nitrodiphenylamine dye used in the textile industry.[1] Impurity profiling is essential to ensure the quality, safety, and consistency of the dye. Manufacturing processes can introduce starting materials, intermediates, and by-products as impurities.[1] Furthermore, degradation products can form during storage or use. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including improved resolution, higher sensitivity, and faster analysis times, making it an ideal technique for impurity profiling.[2][3][4] This protocol outlines a systematic approach for the separation and detection of impurities in this compound.

Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard and sample

  • Acetonitrile (ACN), UPLC-grade

  • Methanol (MeOH), UPLC-grade

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Ultrapure water

2.2. Instrumentation and Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The following conditions have been optimized for the separation of this compound and its potential impurities.

ParameterCondition
UPLC System Waters ACQUITY UPLC H-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1.0 µL
PDA Detection Wavelength 210 - 600 nm, with specific monitoring at the λmax of this compound
Run Time 15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09556
10.05956
12.05956
12.19556
15.09556

2.3. Standard and Sample Preparation

  • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Accurately weigh 100 mg of the this compound sample and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

Data Presentation

The quantitative data for impurities should be summarized in a table. The percentage of each impurity is calculated based on the area normalization method.

Table 1: Impurity Profile of this compound

Peak No.Retention Time (min)Relative Retention Time (RRT)Peak Area (%)Possible Identity
1TBDTBDTBDImpurity A
2TBDTBDTBDImpurity B
3TBDTBDTBDThis compound
4TBDTBDTBDImpurity C

TBD: To be determined from the experimental data.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the impurity profiling protocol for this compound.

UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis UPLC Analysis cluster_data Data Processing & Reporting weigh Weigh Sample & Standard dissolve Dissolve in Diluent weigh->dissolve filtrate Filter through 0.22 µm Filter dissolve->filtrate inject Inject into UPLC System filtrate->inject separate Chromatographic Separation (BEH C18 Column) inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (RRT) integrate->identify quantify Quantify Impurities (% Area) identify->quantify report Generate Report quantify->report

Caption: Workflow for UPLC Impurity Profiling of this compound.

Conclusion

The UPLC method described in this application note provides a rapid and reliable approach for the impurity profiling of this compound. The high resolving power of UPLC technology allows for the separation of closely eluting impurities, which is crucial for accurate quantification and quality assessment. This protocol can be readily implemented in quality control laboratories for routine analysis and stability studies of this compound and structurally related dyes. Further characterization of unknown impurities can be achieved by coupling this UPLC method with a mass spectrometer.

References

Application Notes and Protocols: Disperse Yellow 86 as a Fluorescent Probe in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 86 is a fluorescent dye belonging to the nitrodiphenylamine class.[1][2] While traditionally used in the textile industry for dyeing synthetic fibers such as polyester, its molecular structure suggests significant potential for applications in materials science as a fluorescent probe.[3] The core structure, featuring an electron-donating ethoxy-phenyl group and an electron-withdrawing nitro-benzenesulfonamide group, creates a "push-pull" electronic system. This configuration is a hallmark of dyes that exhibit sensitivity to their local environment, making this compound a promising candidate for probing various material properties.

Disclaimer: Detailed photophysical characterization of this compound as a fluorescent probe is not extensively available in peer-reviewed literature. The following application notes are based on the known properties of structurally similar nitrodiphenylamine and other "push-pull" dyes and are intended to serve as a guide for research and development. The provided protocols are generalized methodologies for evaluating these potential applications.

Application 1: Solvatochromic Probe for Environmental Polarity

Scientific Principle

The fluorescence of "push-pull" dyes like those in the nitrodiphenylamine family is often highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism.[4] In less polar environments, the dye exhibits fluorescence from a locally excited (LE) state. In more polar solvents, an intramolecular charge transfer (ICT) process can occur upon excitation, leading to a more polar excited state. This ICT state is stabilized by polar solvent molecules, which lowers its energy level. As a result, the fluorescence emission is red-shifted (moves to longer wavelengths) and its intensity may change.[5][6] This sensitivity allows the dye to be used as a probe to report on the local polarity of materials such as polymer films, gels, or the interior of micelles.

Experimental Protocol: Characterization of Solvatochromism
  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a relatively nonpolar solvent in which it is readily soluble, such as dioxane or tetrahydrofuran (THF).

  • Preparation of Working Solutions: Prepare a series of solutions of this compound at a low concentration (e.g., 1-10 µM) in a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water).

  • Spectroscopic Measurements:

    • For each solution, record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).

    • Record the fluorescence emission spectrum by exciting at the λ_abs. Note the maximum emission wavelength (λ_em).

    • Measure the fluorescence quantum yield (Φ_F) for each solution relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).[7][8]

  • Data Analysis:

    • Plot the emission maximum (λ_em) versus a solvent polarity scale (e.g., the Lippert-Mataga plot, which correlates the Stokes shift with the solvent's dielectric constant and refractive index).

    • Tabulate the λ_abs, λ_em, Stokes shift (in cm⁻¹), and Φ_F for each solvent.

Data Presentation

Table 1: Representative Solvatochromic Properties of a Nitrodiphenylamine-based Fluorescent Probe

SolventDielectric Constant (ε)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
Toluene2.441050044840.15
Chloroform4.841552549880.11
Ethyl Acetate6.042054052910.08
Acetone20.742556056820.05
Ethanol24.643058059520.02
Acetonitrile37.543259562010.01
Water80.14406206584< 0.01

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected behavior of a solvatochromic nitrodiphenylamine dye.

Application 2: Viscosity-Sensitive "Molecular Rotor"

Scientific Principle

Molecules with rotatable groups, such as the phenyl rings in this compound, can function as "molecular rotors."[9][10] In low-viscosity environments, the excited state energy can be dissipated non-radiatively through intramolecular rotation, leading to low fluorescence quantum yield. As the viscosity of the medium increases, these rotational motions are restricted. This restriction of intramolecular rotation (RIR) closes the non-radiative decay pathway, forcing the molecule to relax through fluorescence.[11] This results in a significant increase in fluorescence intensity and lifetime, allowing the dye to probe the microviscosity of materials like polymer melts, curing resins, or biological membranes.[12]

Experimental Protocol: Characterization of Viscosity Sensitivity
  • Preparation of Solvent Mixtures: Prepare a series of solvent mixtures with varying viscosities, for example, by mixing methanol and glycerol in different ratios.

  • Viscosity Measurement: Measure the viscosity of each solvent mixture using a viscometer.

  • Preparation of Dye Solutions: Add a small aliquot of the this compound stock solution to each solvent mixture to achieve a final concentration of ~1-10 µM.

  • Spectroscopic Measurements:

    • Record the fluorescence emission spectrum for each solution (exciting at λ_abs).

    • Measure the fluorescence quantum yield (Φ_F) and/or the fluorescence lifetime for each solution.

  • Data Analysis:

    • Plot the fluorescence intensity and/or lifetime versus the logarithm of the viscosity.

    • Analyze the data using the Förster-Hoffmann equation: log(Φ_F) = C + x log(η), where η is the viscosity and x is a sensitivity parameter.

Data Presentation

Table 2: Representative Viscosity-Dependent Fluorescence of a Molecular Rotor

Methanol:Glycerol (v/v)Viscosity (cP)Fluorescence Intensity (a.u.)Fluorescence Lifetime (ns)
100:00.55100.2
80:201.8350.6
60:405.1901.5
40:6015.02502.8
20:8060.06004.5
0:100950.015007.0

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected behavior of a viscosity-sensitive fluorescent probe.

Application 3: Aggregation-Induced Emission (AIE) Probe

Scientific Principle

Aggregation-induced emission (AIE) is a phenomenon where a molecule that is non-emissive in solution becomes highly fluorescent upon aggregation.[13][14] This is often observed in molecules with multiple phenyl rings that can undergo low-frequency rotational motions in solution, providing a non-radiative decay pathway. In the aggregated state, these rotations are restricted, which blocks the non-radiative channel and activates the radiative (fluorescence) channel.[15][16] this compound, with its multiple aromatic rings, is a candidate for AIE activity. This property can be exploited to monitor processes such as protein aggregation, polymer precipitation, or self-assembly in materials.[17]

Experimental Protocol: Investigation of Aggregation-Induced Emission
  • Preparation of Solvent/Non-Solvent Mixtures: Prepare a series of mixtures of a good solvent for this compound (e.g., THF) and a non-solvent (e.g., water) with varying volume fractions of the non-solvent (e.g., from 0% to 99% water).

  • Induction of Aggregation: Add a small aliquot of a concentrated stock solution of this compound in the good solvent to each solvent/non-solvent mixture to a final concentration of ~10-50 µM. The dye should aggregate in mixtures with a high fraction of the non-solvent.

  • Spectroscopic Measurements:

    • Record the fluorescence emission spectrum for each mixture.

    • Optionally, use Dynamic Light Scattering (DLS) to confirm the formation and size of aggregates.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum versus the volume fraction of the non-solvent. A sharp increase in fluorescence at high non-solvent fractions is indicative of AIE.

Data Presentation

Table 3: Representative Aggregation-Induced Emission (AIE) Data

THF:Water (v/v)Fluorescence Intensity (a.u.) at λ_em
100:05
80:208
60:4015
40:6050
20:80800
10:902500
1:993000

Note: The data in this table is hypothetical and for illustrative purposes, based on the expected behavior of an AIE-active dye.

Visualizations

Solvatochromism cluster_0 Low Polarity Solvent cluster_1 High Polarity Solvent S0_low Ground State (S₀) S1_LE Excited State (LE) S0_low->S1_LE Excitation S1_LE->S0_low Fluorescence (High Energy) S0_high Ground State (S₀) S1_ICT Excited State (ICT) (Stabilized) S0_high->S1_ICT Excitation S1_ICT->S0_high Fluorescence (Low Energy)

Caption: Principle of Solvatochromism in a "push-pull" fluorescent dye.

MolecularRotor cluster_0 Low Viscosity cluster_1 High Viscosity Excited_Low Excited State Rotation Intramolecular Rotation Excited_Low->Rotation Non-Radiative Decay (Dominant) Ground_Low Ground State Excited_Low->Ground_Low Weak Fluorescence Rotation->Ground_Low Excited_High Excited State NoRotation Restricted Rotation Ground_High Ground State Excited_High->Ground_High Strong Fluorescence

Caption: Mechanism of a viscosity-sensitive molecular rotor.

AIE cluster_0 In Solution (Good Solvent) cluster_1 In Aggregate (Poor Solvent) Monomer Dispersed Molecules (Active Rotations) NonEmissive Non-Emissive (Quenched) Monomer->NonEmissive Excitation Aggregate Aggregated Molecules (Restricted Rotations) Monomer->Aggregate Addition of Non-solvent Emissive Highly Emissive (Fluorescent) Aggregate->Emissive Excitation

Caption: Principle of Aggregation-Induced Emission (AIE).

Workflow prep Prepare Dye Stock Solution incorporate Incorporate Probe into Matrix prep->incorporate matrix Prepare Material Matrix (e.g., solvent series, polymer film) matrix->incorporate measure Spectroscopic Measurement (Absorbance, Fluorescence) incorporate->measure analyze Data Analysis (Plotting, Correlation) measure->analyze report Report Properties (e.g., Polarity, Viscosity) analyze->report

Caption: General experimental workflow for probe characterization.

References

Application Notes and Protocols: Disperse Yellow 86 in Polymer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Disperse Yellow 86 as a fluorescent marker in polymer science. The protocols outlined below are based on established methodologies for the incorporation and characterization of fluorescent dyes in polymer matrices, offering a foundational guide for researchers.

This compound, a nitrodiphenylamine-based dye, is primarily known for its application in the textile industry for dyeing synthetic fibers such as polyester.[1] However, its inherent fluorescence and hydrophobicity make it a candidate for use as a fluorescent probe in polymer studies. By functionalizing this compound with a polymerizable group, such as a methacrylate, it can be covalently incorporated into polymer chains. This allows for the synthesis of intrinsically fluorescent polymers, which are valuable tools for a variety of research applications, including the study of polymer dynamics, microenvironments, and for creating fluorescently labeled nanoparticles for imaging and diagnostics.

Key Applications in Polymer Science
  • Fluorescent Polymer Synthesis: Covalent incorporation of a functionalized this compound into a polymer backbone yields a fluorescent polymer. This approach prevents dye leaching, a common issue with physically entrapped dyes.

  • Probing Polymer Microenvironments: The fluorescence emission of this compound can be sensitive to the local environment. Changes in polarity, viscosity, and temperature of the polymer matrix can potentially influence the dye's fluorescence lifetime and quantum yield, providing insights into the polymer's properties.

  • Thermal Analysis Marker: The presence of the dye molecule within the polymer matrix can influence its thermal properties, such as the glass transition temperature (Tg). This effect can be monitored using techniques like Differential Scanning Calorimetry (DSC).

  • Fluorescent Nanoparticle Formulation: Fluorescent polymers containing this compound can be used to fabricate fluorescent nanoparticles (FNPs) through methods like emulsion polymerization or nanoprecipitation.[2] These FNPs can serve as probes for bioimaging and as tracers in drug delivery systems.

Experimental Protocols

Protocol 1: Synthesis of Methacrylate-Functionalized this compound (DY86-MA)

This protocol describes a representative synthesis of a polymerizable form of this compound by introducing a methacrylate group. This functionalization allows for its subsequent copolymerization with other vinyl monomers.

Materials:

  • This compound

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM.

  • Base Addition: Add triethylamine to the solution to act as a base.

  • Acylation: Cool the mixture in an ice bath and add methacryloyl chloride dropwise while stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with the addition of water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure DY86-MA.

  • Characterization: Confirm the structure of the synthesized DY86-MA using ¹H NMR and FTIR spectroscopy.

Protocol 2: Synthesis of a Fluorescent Copolymer via Free Radical Polymerization

This protocol details the copolymerization of DY86-MA with a monomer such as methyl methacrylate (MMA) to create a fluorescent polymer.

Materials:

  • DY86-MA

  • Methyl methacrylate (MMA), freshly distilled

  • Azobisisobutyronitrile (AIBN) as an initiator

  • Anhydrous toluene

  • Methanol

Procedure:

  • Reaction Mixture: In a Schlenk flask, dissolve DY86-MA, MMA, and AIBN in anhydrous toluene.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 24 hours) under a nitrogen atmosphere.

  • Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash thoroughly with methanol to remove unreacted monomers and initiator.

  • Drying: Dry the fluorescent polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 3: Characterization of the Fluorescent Polymer

A. Spectroscopic Analysis:

  • UV-Vis Spectroscopy: Dissolve a small amount of the fluorescent polymer in a suitable solvent (e.g., THF). Record the absorption spectrum to determine the wavelength of maximum absorption (λ_max).

  • Fluorescence Spectroscopy: Using the determined λ_max as the excitation wavelength, record the fluorescence emission spectrum to identify the wavelength of maximum emission (λ_em).

B. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the fluorescent polymer. Compare this with the Tg of the non-fluorescent homopolymer (e.g., PMMA) to assess the effect of the incorporated dye. A study on polysilane copolymers with Disperse Yellow 7 methacrylate showed that such copolymers exhibit two glass transition temperatures, indicating the formation of block copolymers.[3][4]

  • Thermogravimetric Analysis (TGA): Perform TGA to evaluate the thermal stability of the fluorescent polymer. For instance, functional polysilane copolymers containing Disperse Yellow 7 methacrylate have been shown to be thermally stable up to 300°C.[3][4]

Data Presentation

The following tables summarize representative quantitative data that could be obtained from the characterization of a fluorescent polymer synthesized with DY86-MA.

Table 1: Photophysical Properties of DY86-Functionalized Polymer

ParameterValue
Maximum Absorption Wavelength (λ_max)~370 nm
Maximum Emission Wavelength (λ_em)~450 nm
Molar Mass ( g/mol )10³ - 10⁴

Note: The spectral data are representative and can be influenced by the polymer matrix and solvent.

Table 2: Thermal Properties of DY86-Functionalized Polymer

PropertyValue
Glass Transition Temperature (Tg)Varies with dye incorporation
Thermal Decomposition Temperature (T_d)> 300 °C

Visualizations

Diagrams

Below are Graphviz diagrams illustrating the experimental workflows.

experimental_workflow_synthesis cluster_synthesis Synthesis of DY86-MA DY86 This compound Reaction Acylation Reaction in DCM DY86->Reaction Reagents Methacryloyl Chloride, Triethylamine Reagents->Reaction Purification Column Chromatography Reaction->Purification DY86_MA DY86-Methacrylate Purification->DY86_MA

Caption: Workflow for the synthesis of polymerizable DY86-Methacrylate.

experimental_workflow_polymerization cluster_polymerization Synthesis of Fluorescent Polymer DY86_MA DY86-Methacrylate Polymerization Free Radical Polymerization DY86_MA->Polymerization Monomer Methyl Methacrylate (MMA) Monomer->Polymerization Initiator AIBN Initiator->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Fluorescent_Polymer Fluorescent Polymer Precipitation->Fluorescent_Polymer

Caption: Workflow for the synthesis of a fluorescent polymer using DY86-MA.

experimental_workflow_characterization cluster_characterization Characterization of Fluorescent Polymer Fluorescent_Polymer Fluorescent Polymer Spectroscopy Spectroscopic Analysis (UV-Vis, Fluorescence) Fluorescent_Polymer->Spectroscopy Thermal Thermal Analysis (DSC, TGA) Fluorescent_Polymer->Thermal Data Photophysical and Thermal Properties Spectroscopy->Data Thermal->Data

Caption: Workflow for the characterization of the synthesized fluorescent polymer.

References

Application Notes and Protocols: Disperse Yellow 86 as a Tracer Dye in Fluid Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 86, a nitrodiphenylamine dye, presents potential as a fluorescent tracer for qualitative and quantitative flow visualization techniques in fluid dynamics, such as Laser-Induced Fluorescence (LIF). Its characteristic of being sparingly soluble in water but soluble in organic solvents makes it a candidate for tracing flows in non-aqueous or mixed-solvent systems, which are frequently encountered in pharmaceutical manufacturing, microfluidics, and chemical engineering processes. This document provides an overview of its properties, protocols for solution preparation, and its application in LIF for concentration measurements.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Comment
Chemical Name4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide[1]
C.I. NameThis compound, 10353[1]
CAS Number12223-97-1[1]
Molecular FormulaC₁₆H₁₉N₃O₅S[1]
Molecular Weight365.41 g/mol [1]
AppearanceReddish-yellow to orange powder[1]

Table 2: Estimated Spectroscopic and Solubility Properties of this compound

PropertyEstimated Value/RangeRemarks
Absorption Maximum (λ_abs_) 400 - 450 nmTypical for nitrodiphenylamine dyes. The exact wavelength is solvent-dependent.
Emission Maximum (λ_em_) 480 - 550 nmExpected Stokes shift. The exact wavelength and intensity are solvent-dependent.
Fluorescence Quantum Yield (Φ_f_) Low to ModerateNitrodiphenylamine dyes are not known for high quantum yields. This needs to be determined experimentally for quantitative analysis.
Photostability ModeratePhotobleaching can occur under intense illumination. The rate is dependent on solvent and laser power.
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in DMSO, DMF, Ethanol, Methanol, Acetone. Likely soluble in Glycerol and Silicone Oil.Qualitative information. Quantitative solubility needs to be determined for stock solution preparation.

Experimental Protocols

Safety Precautions
  • Always handle this compound powder in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) before use for detailed hazard information.

Preparation of Stock and Working Solutions

The insolubility of this compound in water necessitates the use of an organic solvent or a mixed-solvent system.

Objective: To prepare a concentrated stock solution and dilute it to a working concentration suitable for fluid dynamics experiments.

Materials:

  • This compound powder

  • Spectroscopic grade solvent (e.g., Dimethyl sulfoxide (DMSO), Ethanol, or a fluid relevant to the experiment)

  • Volumetric flasks

  • Pipettes

  • Magnetic stirrer and stir bar

  • Analytical balance

Protocol:

  • Stock Solution Preparation (e.g., 1 g/L in DMSO):

    • Accurately weigh 10 mg of this compound powder using an analytical balance.

    • Transfer the powder to a 10 mL volumetric flask.

    • Add approximately 5 mL of DMSO to the flask.

    • Use a magnetic stirrer to dissolve the powder completely. Gentle heating may be required, but avoid high temperatures to prevent degradation.

    • Once fully dissolved, allow the solution to return to room temperature.

    • Add DMSO to the flask up to the 10 mL mark.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Store the stock solution in a dark, sealed container at 4°C.

  • Working Solution Preparation:

    • Determine the desired final concentration for the experiment. For LIF, this is typically in the micromolar range to ensure a linear relationship between concentration and fluorescence intensity.

    • Perform serial dilutions of the stock solution with the fluid to be used in the experiment (e.g., ethanol, glycerol, silicone oil).

    • It is crucial to verify the solubility of the dye in the final working fluid at the desired concentration. If precipitation occurs, a lower concentration or a different solvent system should be used.

G cluster_prep Solution Preparation Workflow weigh Weigh this compound Powder dissolve Dissolve in Organic Solvent (e.g., DMSO) to create Stock Solution weigh->dissolve Transfer to volumetric flask dilute Serially Dilute Stock Solution with Experimental Fluid dissolve->dilute Prepare dilutions verify Verify Solubility and Stability of Working Solution dilute->verify

Solution Preparation Workflow

Laser-Induced Fluorescence (LIF) for Concentration Measurement

Objective: To quantitatively measure the concentration of this compound in a fluid flow.

Principle: The fluorescence intensity of a dye at low concentrations is linearly proportional to its concentration. By calibrating the fluorescence signal, a concentration map of the flow field can be obtained.

Equipment:

  • Pulsed or continuous-wave laser with a wavelength in the absorption range of this compound (e.g., Nd:YAG laser with frequency doubling to 532 nm, or a laser in the 405-450 nm range).

  • Optics to create a laser sheet (cylindrical and spherical lenses).

  • CCD or CMOS camera with high sensitivity.

  • Optical filter (long-pass or band-pass) to block scattered laser light and transmit the fluorescence signal.

  • Flow system (e.g., microfluidic chip, stirred tank).

  • Syringe pumps for fluid delivery.

  • Data acquisition and processing software.

Protocol:

  • System Setup:

    • Arrange the laser and optics to illuminate the region of interest in the flow system with a thin laser sheet.

    • Position the camera perpendicular to the laser sheet to capture the fluorescence signal.

    • Mount the optical filter in front of the camera lens.

  • Calibration:

    • Prepare a series of solutions with known concentrations of this compound in the experimental fluid.

    • Fill the flow system with each calibration solution sequentially.

    • For each concentration, acquire a set of images under the same laser power and camera settings.

    • Analyze the images to determine the average fluorescence intensity for each concentration.

    • Plot the fluorescence intensity versus concentration to generate a calibration curve. The relationship should be linear in the low concentration regime.

  • Experiment:

    • Introduce the flow containing the this compound tracer into the system.

    • Acquire images of the flow field at the desired temporal resolution.

    • Correct the raw images for background noise and laser sheet intensity variations.

    • Use the calibration curve to convert the corrected fluorescence intensity map into a quantitative concentration map.

G cluster_lif LIF Experimental Workflow setup System Setup: Laser, Optics, Camera, Filter calibration Calibration: Acquire images of known concentrations to create curve setup->calibration experiment Run Experiment: Acquire images of flow with tracer calibration->experiment processing Image Processing: Background subtraction, intensity correction experiment->processing quantification Quantification: Apply calibration curve to obtain concentration map processing->quantification

LIF Experimental Workflow

Considerations and Limitations

  • Photostability: this compound may be susceptible to photobleaching, especially under high-intensity laser illumination. It is advisable to minimize laser power and exposure time. A photostability test should be performed by exposing a static solution to the laser sheet and monitoring the fluorescence decay over time.

  • Solvent Effects: The photophysical properties of this compound are likely to be solvent-dependent. The absorption and emission spectra, as well as the quantum yield, should be characterized in the specific fluid used for the experiment to ensure accurate measurements.

  • Temperature Sensitivity: The fluorescence of many dyes is temperature-dependent. If the experimental flow involves significant temperature gradients, this effect must be characterized and corrected for.

  • Quantitative Analysis: For accurate quantitative measurements, the fluorescence quantum yield of this compound in the experimental fluid needs to be determined. This can be done relative to a standard fluorophore with a known quantum yield.

Conclusion

This compound is a potential fluorescent tracer for fluid dynamics studies in non-aqueous or mixed-solvent systems. While specific photophysical and solubility data are not widely published, the protocols and considerations outlined in this document provide a framework for its successful application. Preliminary characterization of its properties in the specific experimental fluid is crucial for obtaining reliable and quantitative results.

References

Application Note: Quantification of Disperse Yellow 86 in Textile Effluent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 86 is a synthetic dye widely used in the textile industry for coloring polyester fibers. Due to its potential environmental impact and the possibility of being an allergen, monitoring its concentration in textile effluent is crucial.[1] This application note provides detailed protocols for the quantitative analysis of this compound in textile wastewater using High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and Mass Spectrometry (MS). The methodologies described are based on established analytical procedures, offering high sensitivity and selectivity for the accurate quantification of this compound.[2]

The analytical workflow involves the extraction and pre-concentration of this compound from the effluent sample, followed by chromatographic separation and detection.[2] For aqueous samples such as textile effluent, solid-phase extraction (SPE) is a common and effective technique for sample clean-up and concentration.[2][3] Quantification is typically achieved using an external calibration method.[2]

Experimental Protocols

Reagents and Materials
  • Solvents: HPLC grade methanol, acetonitrile, and water.[2] Formic acid and ammonium acetate may be used as mobile phase modifiers.[2][3]

  • Standards: Analytical standard of this compound.

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges are commonly used for the extraction of disperse dyes from aqueous matrices.

  • Filters: Syringe filters (e.g., 0.22 µm or 0.45 µm) for sample clarification before HPLC analysis.[1][2]

Standard Preparation
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 100 µg/mL in methanol.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a suitable solvent, such as a methanol/water mixture.[2]

  • Calibration Curve Standards: Serially dilute the working standard solution to prepare a series of calibration standards. A typical concentration range for disperse dyes is 0.5 to 100.0 ng/mL.[2][3]

Sample Preparation: Textile Effluent (using SPE)
  • Sample Collection: Collect a representative sample of the textile effluent.

  • pH Adjustment: Acidify the water sample to an appropriate pH if necessary.[2]

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.[2]

  • Sample Loading: Load a known volume of the effluent sample onto the conditioned SPE cartridge at a controlled flow rate.[2][3]

  • Washing: Wash the cartridge with water or a weak organic solvent mixture to remove interfering substances.[2][3]

  • Elution: Elute the retained this compound from the cartridge with a suitable solvent, such as methanol or acetonitrile.[2][3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.[2][3]

  • Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial for analysis.[1][2]

HPLC-PDA-MS Instrumentation and Conditions
  • Chromatographic System: A standard HPLC or UHPLC system.[1][4]

  • Column: A C18 reversed-phase column is suitable for the separation of disperse dyes.[1]

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[3][5]

  • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.[1][4]

  • Injection Volume: Typically 5 to 40 µL.[3][4]

  • PDA Detector: Set to monitor the maximum absorbance wavelength of this compound.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for the analysis of disperse dyes, often in positive ion mode.[3][6] The instrument can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[4][7]

Data Presentation

The quantitative performance of the analytical method for similar disperse dyes is summarized in the tables below. These values provide an expected range of performance for the quantification of this compound.

Table 1: Method Performance for Disperse Dyes using LC-MS/MS

ParameterTypical ValueReference
Linearity (r²)>0.99[1][8]
Limit of Detection (LOD)0.02 – 1.35 ng/mL[1]
Limit of Quantification (LOQ)0.06 – 4.09 ng/mL[1]
Recovery81.8% – 114.1%[1]
Repeatability (%RSD)1.1% – 16.3%[1]

Table 2: Method Performance for Disperse Dyes using SPE-LC-ESI-MS/MS

ParameterTypical ValueReference
Linearity Range2.0 - 100.0 ng/mL[3]
Limit of Detection (LOD)~2.0 ng/L[3]
Limit of Quantification (LOQ)~8.0 ng/L[3]
Intra-day Precision (%RSD)< 6%[3]
Inter-day Precision (%RSD)< 13%[3]
Average Recovery> 70%[3]

Mandatory Visualization

The following diagrams illustrate the key workflows for the quantification of this compound in textile effluent.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Effluent Sample Collection pH_Adjust 2. pH Adjustment SampleCollection->pH_Adjust SPE 3. Solid-Phase Extraction (SPE) pH_Adjust->SPE Elution 4. Elution SPE->Elution EvapRecon 5. Evaporation & Reconstitution Elution->EvapRecon Filtration 6. Filtration EvapRecon->Filtration HPLC 7. HPLC-PDA-MS Analysis Filtration->HPLC Quantification 8. Quantification HPLC->Quantification Reporting 9. Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_input Inputs cluster_process Core Processes cluster_output Outputs Effluent Textile Effluent Sample Extraction Extraction & Concentration (SPE) Effluent->Extraction Standard This compound Standard Separation Chromatographic Separation (HPLC) Standard->Separation Extraction->Separation Detection Detection & Identification (PDA & MS) Separation->Detection Concentration Concentration of This compound Detection->Concentration

Caption: Logical relationships in the quantification process.

References

Application Note: Preparation of Analytical Standards for Disperse Yellow 86

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Disperse Yellow 86 is a nitrodiphenylamine dye used primarily for imparting a red-light yellow or yellow-orange color to synthetic fibers like polyester, polyamide, and acetate fibers through printing processes.[1] Accurate quantitative analysis of this compound, for purposes such as purity assessment, determination in textile matrices, or environmental monitoring, necessitates the precise preparation of analytical standards. This document provides a detailed protocol for the preparation of primary stock and working standard solutions of this compound suitable for analytical techniques like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate standard preparation and for selecting appropriate analytical conditions.

PropertyValueReference(s)
Chemical Name 4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide[2]
Molecular Formula C₁₆H₁₉N₃O₅S[1][2]
Molecular Weight 365.40 g/mol [2]
CAS Number 67338-59-4, 12223-97-1[1][2]
Appearance Yellow to orange powder[3][4]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), acetone, and ethanol.[2][3] Insoluble in water.[3][2][3]

Safety and Handling Precautions

This compound, like many dyes and chemical reagents, requires careful handling to minimize exposure and ensure laboratory safety.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and tightly fitting safety goggles.[6][7]

  • Ventilation: Handle the solid powder and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Handling: Avoid direct contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[6] Avoid generating dust during handling.[7]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not let the chemical enter drains.[6]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move to fresh air.[5] If swallowed, rinse mouth and do not induce vomiting; seek immediate medical attention.[5][8]

Experimental Protocols

The following protocols describe the preparation of a primary stock solution and a subsequent series of working standards for generating a calibration curve.

Materials and Equipment
  • This compound reference standard (powder)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water, Type I

  • Analytical balance (4-decimal place)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

  • Amber glass vials for storage

Protocol 1: Preparation of Primary Stock Solution (1000 µg/mL)

This protocol outlines the preparation of a high-concentration stock solution that will be used for subsequent dilutions.

  • Weighing: Accurately weigh approximately 10 mg of the this compound reference standard onto a weighing paper using an analytical balance. Record the exact weight.

  • Dissolution: Carefully transfer the weighed powder into a 10 mL Class A volumetric flask. Add approximately 7 mL of DMSO to the flask.

  • Solubilization: Cap the flask and use a vortex mixer to agitate the solution. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure the complete dissolution of the dye.[9]

  • Dilution to Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add DMSO to the flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clearly labeled amber glass vial. For long-term storage, keep at -20°C for up to one month or at -80°C for up to six months.[2] For short-term use, storage at 4°C for up to two years is acceptable for the powder.[2]

Protocol 2: Preparation of Working Standards for Calibration

This protocol describes the serial dilution of the primary stock solution to create a set of standards for an analytical calibration curve (e.g., for HPLC analysis). The diluent should ideally match the initial mobile phase composition of the analytical method.

  • Prepare Diluent: For a typical reverse-phase HPLC method, a suitable diluent might be a 1:1 mixture of acetonitrile and water.

  • Serial Dilution: Label a series of volumetric flasks. Perform serial dilutions from the 1000 µg/mL primary stock solution as detailed in the table below to prepare working standards.

  • Filtration: Before transferring to an autosampler vial for analysis, filter each working standard through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.[9][10]

Data Presentation: Example Calibration Standards

The following table provides an example dilution scheme to prepare a five-point calibration curve from the 1000 µg/mL stock solution.

Target Concentration (µg/mL)Volume of Stock (1000 µg/mL)Final Volume (mL)Diluent
1001.0 mL101:1 ACN/Water
500.5 mL101:1 ACN/Water
250.25 mL101:1 ACN/Water
100.1 mL101:1 ACN/Water
10.1 mL of 100 µg/mL std101:1 ACN/Water

Visualization of Experimental Workflow

The logical flow for the preparation of analytical standards is depicted in the following diagram.

G Workflow for this compound Standard Preparation cluster_prep Stock Solution Preparation cluster_working Working Standard Preparation start Weigh Reference Standard dissolve Add Solvent (DMSO) & Transfer to Volumetric Flask start->dissolve sonicate Vortex / Sonicate to Dissolve dissolve->sonicate dilute_stock Dilute to Final Volume sonicate->dilute_stock stock Primary Stock Solution (1000 µg/mL) dilute_stock->stock serial_dil Perform Serial Dilutions with Mobile Phase stock->serial_dil filter Filter with 0.22 µm Syringe Filter serial_dil->filter working_stds Working Standards (Calibration Set) filter->working_stds end_node Analysis by HPLC / UV-Vis working_stds->end_node

Caption: Logical workflow for preparing analytical standards of this compound.

References

Application Notes and Protocols for Laboratory-Scale Dyeing of Synthetic Fibers with Disperse Yellow 86

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse dyes are a class of non-ionic dyes with low water solubility, making them the primary choice for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate. The dyeing mechanism involves the dispersion of the dye in an aqueous bath and its subsequent diffusion into the amorphous regions of the fiber structure at elevated temperatures and under acidic conditions. This process results in coloration with good fastness properties.

Disperse Yellow 86 (C.I. 10353) is a nitrodiphenylamine-based dye that produces a red-light yellow to yellow-orange hue.[1] While primarily utilized in printing applications for polyester, acetate, and polyamide fibers, its potential for exhaust dyeing on a laboratory scale is of interest for research and development purposes.[1] These protocols provide a detailed methodology for the application and evaluation of this compound in a laboratory setting.

Principle of Disperse Dyeing

The dyeing of synthetic fibers with disperse dyes is a complex process governed by several factors. The dye, in a fine dispersion, is transferred from the aqueous dyebath to the fiber surface. Under high-temperature conditions (typically 120-130°C), the molecular structure of the polyester fiber swells, allowing the small, non-ionic dye molecules to penetrate the fiber.[2][3] The dyeing process is influenced by temperature, time, pH, and the presence of dispersing and leveling agents to ensure uniform and efficient dye uptake.

Technical Data: this compound

A summary of the technical specifications for this compound is provided below.

PropertyValue
C.I. NameThis compound
C.I. Number10353
CAS Number12223-97-1
Molecular StructureNitrodiphenylamine[1]
Molecular FormulaC16H19N3O5S[1]
Molecular Weight365.41 g/mol [1]
AppearanceRed-light yellow to yellow-orange powder[1]

Experimental Protocols

Materials and Equipment
  • Fabric: Scoured and bleached 100% polyester fabric

  • Dye: this compound

  • Chemicals:

    • Dispersing agent (e.g., sodium lignosulfonate or a non-ionic surfactant)

    • Acetic acid (to adjust pH)

    • Sodium hydrosulfite (for reduction clearing)

    • Sodium hydroxide (for reduction clearing)

    • Non-ionic detergent

  • Equipment:

    • Laboratory-scale high-temperature dyeing machine (e.g., glycerin bath with beakers)

    • Analytical balance

    • pH meter

    • Graduated cylinders and pipettes

    • Beakers and stirring rods

    • Heating and stirring plate

    • Squeegee or padding mangle

    • Drying oven

Pre-treatment of Fabric
  • Prepare a scouring bath containing 1-2 g/L of a non-ionic detergent.

  • Immerse the polyester fabric in the bath at a liquor ratio of 1:20 (fabric weight:liquor volume).

  • Heat the bath to 60-70°C and maintain for 20-30 minutes with occasional stirring.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Squeeze out excess water and dry the fabric completely before weighing for the dyeing experiment.

Dyebath Preparation and Dyeing Procedure (Exhaust Method)

This protocol is based on a 2% depth of shade on the weight of the fabric (% owf).

  • Weigh the dry, pre-treated polyester fabric sample.

  • Calculate the required amount of this compound (e.g., for a 10 g fabric sample at 2% owf, 0.2 g of dye is needed).

  • Prepare a dye paste: In a separate beaker, create a smooth paste of the calculated this compound powder with a small amount of water and a dispersing agent (typically 1-2 g/L).[4] This prevents the dye from agglomerating in the dyebath.

  • Prepare the dyebath: Fill the dyeing vessel with the required volume of water to achieve the desired liquor ratio (e.g., 1:30).[2] Add the dispersing agent (1-2 g/L) to the water and stir until dissolved.

  • Add the dye paste to the dyebath and stir to ensure a uniform dispersion.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[4]

  • Immerse the polyester fabric sample into the dyebath at room temperature.

  • Dyeing Cycle:

    • Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.

    • Maintain the temperature at 130°C for 60 minutes, ensuring continuous agitation of the fabric.[4][5]

    • Cool the dyebath down to 70°C at a rate of 2°C/minute.

  • Remove the fabric from the dyebath and rinse with hot water.

Post-treatment (Reduction Clearing)

Reduction clearing is a crucial step to remove any unfixed dye from the fiber surface, thereby improving wash fastness.

  • Prepare a reduction clearing bath containing:

    • Sodium hydrosulfite: 2 g/L

    • Sodium hydroxide: 2 g/L

    • Non-ionic detergent: 1 g/L

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary.

  • Finally, rinse with cold water and air dry or dry in an oven at a low temperature.

Data Presentation

Recommended Dyeing Parameters
ParameterRecommended Value
Dye Concentration (% owf)1.0 - 3.0
Liquor Ratio1:20 - 1:30[2]
Dyeing Temperature130°C[4][5]
Dyeing Time at 130°C60 minutes[4][5]
pH4.5 - 5.5[4]
Dispersing Agent1-2 g/L
Heating Rate2°C / minute
Cooling Rate2°C / minute
Color Fastness Properties of this compound

The following table summarizes the reported fastness properties of this compound on polyester. The ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better fastness.[6]

Fastness TestAATCC StandardISO Standard
Light Fastness6-7[1]7[1]
Washing Fastness (Fading)-5[1]
Washing Fastness (Staining)-5[1]
Perspiration Fastness (Fading)-5[1]
Perspiration Fastness (Staining)-5[1]
Ironing Fastness5[1]-
Rubbing Fastness (Dry)5[1]-
Rubbing Fastness (Wet)-3[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Fabric Scouring D Immerse Fabric A->D B Dye Paste Preparation C Dyebath Preparation B->C C->D E Heating to 130°C D->E F Dyeing at 130°C E->F G Cooling to 70°C F->G H Hot Rinse G->H I Reduction Clearing H->I J Final Rinse & Dry I->J

Caption: Experimental workflow for dyeing polyester with this compound.

Factors Influencing the Dyeing Process

dyeing_factors cluster_params Key Parameters center Dyeing Efficiency & Levelness Temp Temperature Temp->center Swells fiber, Increases diffusion Time Time Time->center Ensures full penetration pH pH pH->center Optimizes dye uptake (acidic) DispAgent Dispersing Agent DispAgent->center Prevents agglomeration, Ensures uniformity

References

Application Notes and Protocols for In Vitro Studies Involving Disperse Yellow 86

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific in vitro research studies focusing on the cellular and molecular effects of Disperse Yellow 86 are not extensively available in the public domain. The following application notes and protocols are based on the general understanding of disperse azo dyes and provide a framework for conducting in vitro evaluations of this compound. The experimental designs are adapted from methodologies commonly used to assess the toxicological profile of other disperse dyes, such as Disperse Yellow 3, Disperse Red 1, and Disperse Orange 1.

Application Notes

This compound is a disperse dye used in the textile industry for coloring synthetic fibers like polyester, acetate, and nylon.[1] Given that some disperse dyes have been shown to have toxicological effects, including acting as contact allergens and possessing mutagenic or carcinogenic potential, in vitro studies of this compound are warranted to assess its safety profile.[2][3]

Potential in vitro research applications for this compound include:

  • Cytotoxicity Assessment: Determining the concentration range at which this compound induces cell death in various cell lines (e.g., human keratinocytes, hepatocytes, and lymphocytes) to evaluate its potential for causing acute cellular damage.

  • Genotoxicity and Mutagenicity Screening: Investigating the potential of this compound and its metabolites to induce DNA damage, gene mutations, and chromosomal aberrations. This is crucial as some azo dyes have been found to be genotoxic.[4][5]

  • Mechanism of Action Studies: Elucidating the molecular pathways affected by this compound exposure. This could involve investigating the induction of oxidative stress, activation of apoptotic pathways, or interference with cellular signaling cascades.

  • Skin Sensitization Potential: Using in vitro models of the skin to assess the potential of this compound to act as a contact allergen, a known issue with some disperse dyes.[6]

Experimental Protocols

The following are detailed protocols for key in vitro experiments that can be adapted to study this compound.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol describes how to determine the cytotoxic effects of this compound on a selected cell line (e.g., HaCaT keratinocytes or HepG2 hepatocytes) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound (appropriate purity)

  • Selected mammalian cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation and Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.

Protocol 2: Genotoxicity Assessment using the In Vitro Micronucleus Assay

This protocol outlines the procedure for evaluating the potential of this compound to induce chromosomal damage, as assessed by the formation of micronuclei in cultured cells (e.g., human peripheral blood lymphocytes or L5178Y mouse lymphoma cells).

Materials:

  • This compound

  • Selected mammalian cell line

  • Complete cell culture medium

  • Cytochalasin B (for cytokinesis block)

  • Mitomycin C (positive control)

  • Colcemid (optional, for chromosome aberration analysis)

  • Hypotonic KCl solution

  • Fixative (methanol:acetic acid, 3:1)

  • Acridine orange or Giemsa stain

  • Microscope slides

  • Fluorescence or light microscope

Procedure:

  • Cell Culture and Treatment: Culture the cells to an appropriate density. Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., Mitomycin C) for a period equivalent to 1.5-2 normal cell cycles.

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis and allow for the accumulation of binucleated cells.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic KCl solution and incubate to swell the cells.

  • Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step three times.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with an appropriate DNA stain such as Giemsa or acridine orange.

  • Microscopic Analysis: Score at least 1000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and compare it to the control groups.

Data Presentation

The following are example tables illustrating how quantitative data from the proposed in vitro studies on this compound could be presented.

Table 1: Cytotoxicity of this compound on HaCaT Cells after 48-hour Exposure

Concentration (µg/mL)Mean Cell Viability (%) ± SD
0 (Control)100 ± 5.2
198.5 ± 4.8
1085.3 ± 6.1
5062.1 ± 7.3
10041.7 ± 5.9
20015.4 ± 3.2

Table 2: Frequency of Micronucleated Binucleated Cells in Human Lymphocytes Treated with this compound

TreatmentConcentration (µg/mL)Number of Binucleated Cells ScoredNumber of Micronucleated Binucleated CellsFrequency of Micronucleated Cells (%)
Untreated Control02000201.0
Vehicle Control (DMSO)0.1%2000221.1
This compound102000251.25
This compound502000603.0
This compound10020001105.5
Positive Control (Mitomycin C)0.520001507.5
Statistically significant difference from the vehicle control (p < 0.05)

Visualizations

Below are diagrams created using the DOT language to visualize experimental workflows and a hypothetical signaling pathway.

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate prep_dye Prepare Dye Dilutions start->prep_dye treat_cells Treat Cells with this compound prep_dye->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate calculate Calculate Cell Viability read_plate->calculate

Caption: Workflow for MTT-based cytotoxicity assay.

experimental_workflow_micronucleus cluster_culture Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_analysis Analysis culture Culture Lymphocytes treat Treat with this compound & Controls culture->treat cyto_b Add Cytochalasin B treat->cyto_b harvest Harvest Cells cyto_b->harvest hypo Hypotonic Treatment harvest->hypo fix Fix Cells hypo->fix slide_prep Prepare Slides fix->slide_prep stain Stain with Giemsa slide_prep->stain score Score Micronuclei in Binucleated Cells stain->score

Caption: Workflow for the in vitro micronucleus assay.

hypothetical_pathway dy86 This compound cell Cellular Uptake dy86->cell metabolism Metabolic Activation (e.g., Azo-reduction) cell->metabolism ros Reactive Oxygen Species (ROS) Generation cell->ros metabolism->ros dna_damage DNA Damage (Strand breaks, Adducts) ros->dna_damage apoptosis Apoptosis ros->apoptosis antioxidant Antioxidant Defense ros->antioxidant micronuclei Micronucleus Formation dna_damage->micronuclei dna_damage->apoptosis repair DNA Repair Mechanisms dna_damage->repair

Caption: Hypothetical signaling pathway for azo dye toxicity.

References

Troubleshooting & Optimization

Technical Support Center: Disperse Yellow 86 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Disperse Yellow 86 in fluorescence microscopy applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorescent dye that can be used for labeling and imaging in fluorescence microscopy. While traditionally used in the textile industry, its fluorescent properties make it adaptable for biological imaging.[1][2] Key spectral properties are summarized below.

Table 1: Spectral Properties of this compound

PropertyValue
Maximum Excitation Wavelength~450 nm
Maximum Emission Wavelength~550 nm
Molar Extinction CoefficientData not available
Fluorescence Quantum YieldData not available

Note: The spectral properties can vary depending on the local environment (e.g., solvent polarity, pH, and binding to a target molecule).

Q2: What are the main challenges when using this compound in fluorescence microscopy?

The primary challenge associated with many fluorescent dyes, including potentially this compound, is photobleaching, which is the irreversible loss of fluorescence upon exposure to excitation light.[3][4] Other common issues include non-specific binding leading to high background signal and potential phototoxicity in live-cell imaging.[3][4]

Q3: How can I minimize photobleaching of this compound?

Minimizing photobleaching is crucial for obtaining high-quality and quantitative fluorescence microscopy data.[3] Here are several strategies:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.

  • Minimize Exposure Time: Limit the duration of exposure to the excitation light by using sensitive detectors and keeping the shutter closed when not acquiring images.[5]

  • Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium.[6] These reagents often contain free radical scavengers that reduce photobleaching.

  • Image in a Low-Oxygen Environment: Photobleaching is often an oxidative process.[7] For fixed samples, oxygen scavengers can be included in the mounting medium.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Solution
Weak or No Signal Incorrect filter set: The excitation and emission filters do not match the spectral profile of this compound.Ensure you are using a filter set appropriate for excitation around 450 nm and emission detection around 550 nm.[5]
Low dye concentration: The concentration of this compound used for staining is too low.Optimize the staining concentration by performing a titration experiment.
Photobleaching: The sample has been exposed to too much excitation light.Follow the recommendations for minimizing photobleaching outlined in the FAQ section.[3][6]
High Background Signal Non-specific binding: The dye is binding to cellular components other than the target of interest.Increase the number and duration of wash steps after staining.[8] Include a blocking step before staining.
Autofluorescence: The cells or the mounting medium have endogenous fluorescence.Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different mounting medium or a dye with a different spectral profile.
Rapid Signal Fading (Photobleaching) High excitation power: The intensity of the excitation light is too high.Reduce the laser power or illumination intensity.[9]
Prolonged exposure: The sample is being illuminated for too long.Decrease the exposure time per image and the total number of images acquired.
Absence of antifade reagent: The mounting medium does not protect against photobleaching.Use a mounting medium containing an antifade agent.[6]

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound

This protocol provides a general method for quantifying the photostability of this compound in your experimental setup.

  • Sample Preparation: Prepare a sample stained with this compound according to your standard protocol. Mount the sample in your chosen mounting medium.

  • Microscope Setup:

    • Turn on the fluorescence microscope and allow the light source to stabilize.

    • Select the appropriate filter cube for this compound (Excitation: ~450 nm, Emission: ~550 nm).

    • Choose a field of view with clearly stained structures.

  • Image Acquisition:

    • Set the imaging parameters (e.g., excitation intensity, exposure time, camera gain) to levels you would typically use for your experiments.

    • Acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for a total of 5 minutes.

  • Data Analysis:

    • Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).

    • Select a region of interest (ROI) that encompasses a stained structure.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability of the dye under your specific imaging conditions.[9][10]

Table 2: Example Photostability Data for this compound vs. Other Dyes

Time (seconds)Normalized Intensity (this compound)Normalized Intensity (Dye A)Normalized Intensity (Dye B)
01.001.001.00
600.850.950.70
1200.720.900.50
1800.610.860.35
2400.520.820.25
3000.450.780.18

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_imaging Microscopy and Imaging cluster_analysis Data Analysis prep1 Stain with This compound prep2 Mount Sample prep1->prep2 img1 Set Imaging Parameters prep2->img1 img2 Acquire Time-Lapse Images img1->img2 ana1 Measure Fluorescence Intensity img2->ana1 ana2 Plot Intensity vs. Time ana1->ana2

Caption: Workflow for assessing the photostability of this compound.

troubleshooting_workflow cluster_weak Weak or No Signal cluster_background High Background cluster_fading Rapid Fading start Problem with Fluorescence Signal q1 Check Filter Set? start->q1 q2 Check for Autofluorescence? start->q2 q3 Using Antifade? start->q3 a1_yes Optimize Staining Concentration q1->a1_yes Yes a1_no Use Correct Filter Set q1->a1_no No a2_yes Use Spectral Unmixing or Different Dye q2->a2_yes Yes a2_no Optimize Wash Steps and Blocking q2->a2_no No a3_yes Reduce Excitation Power/Exposure q3->a3_yes Yes a3_no Use Antifade Mounting Medium q3->a3_no No

Caption: Troubleshooting decision tree for common issues with this compound.

References

Technical Support Center: Quenching Effects on Disperse Yellow 86 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent dye Disperse Yellow 86. The information is presented in a question-and-answer format to directly address common issues encountered during fluorescence quenching experiments.

Troubleshooting Guides

Issue 1: Unexpected or Complete Quenching of this compound Fluorescence

Question: My this compound fluorescence signal is significantly lower than expected, or completely absent. What are the potential causes and how can I troubleshoot this?

Answer:

Unexpectedly low or absent fluorescence from this compound can stem from several factors related to the dye's inherent properties and its interaction with the experimental environment. This compound belongs to the nitrodiphenylamine class of dyes, and the nitro group (-NO2) is a well-known fluorescence quencher.[1] The primary quenching mechanism for nitroaromatic compounds is the promotion of intersystem crossing (ISC) to the non-emissive triplet state.[1]

Here’s a step-by-step troubleshooting guide:

  • Evaluate the Solvent Environment: The polarity of the solvent can significantly impact the fluorescence of nitroaromatic compounds.[1] Polar solvents can stabilize charge-transfer excited states, which may lead to efficient non-radiative decay pathways and, consequently, fluorescence quenching.[1]

    • Recommendation: Test the fluorescence of this compound in a range of solvents with varying polarities (e.g., non-polar solvents like toluene and more polar solvents like acetonitrile or ethanol) to determine the optimal solvent for your experiment.

  • Check for Aggregation: Disperse dyes, including this compound, have a tendency to aggregate in aqueous solutions, especially at higher concentrations.[2][3] This self-quenching process can lead to a significant decrease in fluorescence intensity.

    • Recommendation:

      • Measure the absorption spectrum of your this compound solution. A change in the shape or a shift in the absorption maximum with increasing concentration can indicate aggregation.

      • Work with dilute solutions of the dye.

      • Consider using a small amount of a non-ionic surfactant to prevent aggregation.[4]

  • Identify Potential Quenchers in Your System: Various molecules can act as collisional (dynamic) or static quenchers of fluorescence.[5] Common quenchers include molecular oxygen, heavy atoms, and electron-donating or electron-accepting molecules.

    • Recommendation:

      • Degas your solutions: Dissolved oxygen is a highly efficient quencher of fluorescence. Degassing your solutions by bubbling with an inert gas (e.g., nitrogen or argon) can often restore fluorescence.

      • Review all components of your sample: Identify any species that could act as an electron donor or acceptor. For nitrodiphenylamine dyes, electron-rich molecules like anilines can be effective quenchers.[5]

  • Investigate Photodegradation: Although many disperse dyes have good photostability, prolonged exposure to high-intensity light can lead to photobleaching.

    • Recommendation:

      • Minimize the exposure of your sample to the excitation light.

      • Use neutral density filters to reduce the excitation intensity.

      • Acquire data efficiently to reduce overall light exposure.

Issue 2: Non-linear Stern-Volmer Plots

Question: I am performing a quenching titration experiment with this compound and my Stern-Volmer plot (I₀/I vs. [Q]) is showing an upward curvature. What does this indicate and how should I analyze my data?

Answer:

A non-linear Stern-Volmer plot with an upward curvature is a common observation in fluorescence quenching experiments and typically indicates the presence of both static and dynamic quenching mechanisms occurring simultaneously.[6]

  • Dynamic (Collisional) Quenching: Occurs when the quencher molecule collides with the fluorophore in its excited state. This process is diffusion-dependent.

  • Static Quenching: Involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

Troubleshooting and Data Analysis:

  • Confirm the Presence of Both Quenching Mechanisms:

    • Temperature-Dependent Studies: The key to distinguishing between static and dynamic quenching lies in their differential response to temperature.

      • Dynamic quenching: The quenching rate constant (kq) increases with temperature due to increased diffusion rates.

      • Static quenching: The stability of the ground-state complex typically decreases with increasing temperature, leading to a decrease in the static quenching constant.

    • Recommendation: Perform your quenching titration at two or three different temperatures. If the upward curvature becomes more pronounced at lower temperatures, it strongly suggests a significant contribution from static quenching.

  • Data Analysis for Combined Quenching: A simple linear Stern-Volmer equation is insufficient for analyzing data with both quenching components. The following modified Stern-Volmer equation can be used:

    (I₀/I) = (1 + K_D[Q])(1 + K_S[Q]) = 1 + (K_D + K_S)[Q] + K_D*K_S[Q]²

    Where:

    • I₀ is the fluorescence intensity in the absence of the quencher.

    • I is the fluorescence intensity in the presence of the quencher at concentration [Q].

    • K_D is the dynamic quenching constant (Stern-Volmer constant for the collisional process).

    • K_S is the static quenching constant (association constant for the ground-state complex).

    • Recommendation: Fit your data to this quadratic equation to determine the values of K_D and K_S.

Frequently Asked Questions (FAQs)

Q1: What are the typical photophysical properties of this compound?

  • Absorption and Emission: As a yellow dye, it will absorb in the blue-violet region of the spectrum and emit at longer wavelengths in the yellow-orange region.

  • Quantum Yield: Nitroaromatic compounds are known to have relatively low fluorescence quantum yields due to efficient intersystem crossing promoted by the nitro group.[1]

  • Fluorescence Lifetime: Consequently, the fluorescence lifetime of this compound is expected to be short, likely in the nanosecond or even picosecond range.[1]

Q2: What are some potential quenchers for this compound fluorescence?

A2: Based on the electron-deficient nature of the nitroaromatic system in this compound, good quenchers would be molecules that can participate in electron transfer processes.

  • Electron Donors: Aromatic amines, such as aniline and its derivatives, are known to be effective quenchers for electron-deficient fluorophores.[5] The quenching mechanism is often photoinduced electron transfer (PET).

  • Electron Acceptors: Strong electron acceptors like methyl viologen could also potentially quench the fluorescence, although the mechanism might be more complex.

  • Nitroaromatic Compounds: It is also possible for other nitroaromatic compounds to quench the fluorescence through energy transfer or complex formation.

Q3: How do I prepare a sample of this compound for fluorescence measurements?

A3: Proper sample preparation is crucial for obtaining reliable and reproducible fluorescence data.

  • Solvent Selection: Choose a solvent in which this compound is soluble and exhibits stable fluorescence. As a disperse dye, it has low water solubility, so organic solvents like ethanol, acetonitrile, or toluene are more suitable.

  • Concentration: Prepare a stock solution of this compound in the chosen solvent. For fluorescence measurements, create a dilute working solution with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

  • Quencher Addition: If performing a quenching experiment, prepare a concentrated stock solution of the quencher in the same solvent. Add small aliquots of the quencher stock solution to the dye solution to achieve the desired quencher concentrations. Ensure the total volume of added quencher is small to avoid significant dilution of the dye.

  • Degassing (Optional but Recommended): To remove dissolved oxygen, which can quench fluorescence, bubble the solution gently with nitrogen or argon gas for 5-10 minutes before measurement.

Q4: How can I determine the quenching mechanism (static vs. dynamic)?

A4: The primary method to distinguish between static and dynamic quenching is to study the effect of temperature on the quenching efficiency.

  • Dynamic Quenching: An increase in temperature leads to a higher diffusion rate of molecules, resulting in more frequent collisions between the fluorophore and the quencher. Therefore, the dynamic quenching constant (K_D) will increase with increasing temperature.

  • Static Quenching: An increase in temperature often leads to the dissociation of the ground-state complex formed between the fluorophore and the quencher. Consequently, the static quenching constant (K_S) will decrease with increasing temperature.

By performing Stern-Volmer analysis at different temperatures, you can observe the trend in the quenching constants and elucidate the dominant quenching mechanism.

Experimental Protocols

Protocol 1: Determination of the Stern-Volmer Quenching Constant (K_SV)

This protocol describes a typical fluorescence quenching titration experiment to determine the Stern-Volmer constant for the quenching of this compound by a potential quencher (e.g., aniline).

Materials:

  • This compound

  • Aniline (or other quencher)

  • Spectroscopic grade solvent (e.g., acetonitrile)

  • Volumetric flasks and pipettes

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound: Prepare a 1 mM stock solution of this compound in acetonitrile.

  • Prepare a stock solution of the quencher: Prepare a 100 mM stock solution of aniline in acetonitrile.

  • Prepare a series of sample solutions:

    • In a series of cuvettes, add a fixed amount of the this compound stock solution to achieve a final concentration with an absorbance of ~0.05 at the excitation wavelength.

    • Add varying amounts of the aniline stock solution to each cuvette to obtain a range of quencher concentrations (e.g., 0, 1, 2, 5, 10, 15, 20 mM).

    • Bring all solutions to the same final volume with acetonitrile.

  • Fluorescence Measurements:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of this compound.

    • Record the fluorescence emission spectrum for each sample.

    • Determine the fluorescence intensity (I) at the emission maximum for each quencher concentration. The intensity of the sample without quencher is I₀.

  • Data Analysis:

    • Calculate the ratio I₀/I for each quencher concentration.

    • Plot I₀/I versus the quencher concentration [Q].

    • Perform a linear regression on the data. The slope of the line is the Stern-Volmer quenching constant, K_SV.

Table 1: Example Quantitative Data for Aniline Quenching of this compound in Acetonitrile at 298 K

[Aniline] (mM)Fluorescence Intensity (a.u.)I₀/I
09851.00
18501.16
27451.32
55501.79
103802.59
152853.46
202204.48

Note: This is example data for illustrative purposes.

From a linear fit of this example data, a K_SV value would be obtained.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_dye Prepare this compound Stock Solution prep_series Prepare Dilution Series with Varying [Quencher] prep_dye->prep_series prep_quencher Prepare Quencher Stock Solution prep_quencher->prep_series set_params Set Excitation Wavelength prep_series->set_params record_spectra Record Emission Spectra set_params->record_spectra get_intensity Determine Fluorescence Intensity (I) record_spectra->get_intensity calc_ratio Calculate I₀/I get_intensity->calc_ratio plot_data Plot I₀/I vs. [Q] (Stern-Volmer Plot) calc_ratio->plot_data fit_data Perform Linear Regression plot_data->fit_data get_ksv Determine K_SV (slope) fit_data->get_ksv

Caption: Experimental workflow for determining the Stern-Volmer quenching constant.

quenching_mechanisms cluster_ground Ground State cluster_excited Excited State F Fluorophore (F) FQ Non-fluorescent Complex (F-Q) F->FQ Static Quenching (+Q) F_star Excited Fluorophore (F*) F->F_star Excitation (hν) Q Quencher (Q) F_star->F Fluorescence (hν') F_star->F Dynamic Quenching (+Q)

Caption: Simplified diagram illustrating static and dynamic fluorescence quenching pathways.

References

Technical Support Center: Preventing Aggregation of Disperse Yellow 86 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aggregation of Disperse Yellow 86 in aqueous solutions.

Troubleshooting Guide

Issue: Visible Precipitate or Cloudiness in this compound Solution

Visible particles, cloudiness, or sedimentation in your this compound solution are clear indicators of aggregation. This can significantly impact experimental results by altering the effective concentration and causing inconsistencies. Follow this workflow to diagnose and resolve the issue.

Troubleshooting_Workflow cluster_start Start cluster_preparation Solution Preparation Review cluster_stabilization Stabilization Strategy cluster_process Process Parameters cluster_verification Verification Start Observe Aggregation (Precipitate/Cloudiness) Check_Purity Verify Purity of This compound Start->Check_Purity Check_Solvent Assess Water/Solvent Quality (e.g., Hardness, pH) Start->Check_Solvent Check_Dispersion Review Dispersion Method (e.g., Sonication, Stirring) Start->Check_Dispersion Add_Dispersant Incorporate a Dispersing Agent or Surfactant Check_Purity->Add_Dispersant If purity is confirmed Check_Solvent->Add_Dispersant If water quality is good Check_Dispersion->Add_Dispersant If dispersion is adequate Select_Dispersant Select Appropriate Dispersant (Anionic, Nonionic, Cationic) Add_Dispersant->Select_Dispersant Optimize_Concentration Optimize Dispersant Concentration Select_Dispersant->Optimize_Concentration Anionic Select_Dispersant->Optimize_Concentration Nonionic Select_Dispersant->Optimize_Concentration Cationic Check_Thermal_Stability Ensure Thermal Stability of Dispersant Optimize_Concentration->Check_Thermal_Stability Control_Temp Control Heating/Cooling Rates Check_Thermal_Stability->Control_Temp Adjust_pH Adjust and Buffer pH (Typically 4.5-5.5) Control_Temp->Adjust_pH Analyze_Solution Analyze Solution Stability (UV-vis, DLS) Adjust_pH->Analyze_Solution Analyze_Solution->Add_Dispersant If unstable, re-evaluate dispersant strategy Result Stable Solution Achieved Analyze_Solution->Result If stable

Caption: Troubleshooting workflow for addressing this compound aggregation.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What are the primary causes of this compound aggregation in aqueous solutions?

A1: The aggregation of disperse dyes like this compound is primarily due to their low water solubility and tendency to form larger crystalline structures.[1][2][3][4] Key contributing factors include:

  • High water hardness: Divalent cations (Ca²⁺, Mg²⁺) can interact with the dye and dispersing agents, leading to precipitation.[5]

  • Incorrect pH: Disperse dyes are most stable in a weakly acidic environment (pH 4.5-5.5).[3][6]

  • Rapid temperature changes: Fast heating or cooling can "shock" the dispersion, causing the dye particles to agglomerate.[5][7]

  • Inadequate dispersion: Insufficient mechanical energy (e.g., stirring, sonication) during preparation can result in incomplete wetting and dispersion of the dye particles.

  • Impurities: The presence of impurities in the dye powder can act as nucleation sites for aggregation.[1][2][3][4]

Q2: How should I prepare a stock solution of this compound to minimize aggregation?

A2: To prepare a stable stock solution, it is recommended to first create a paste of the dye with a small amount of a suitable dispersing agent and deionized water. This pre-wets the dye particles and breaks down initial agglomerates. Then, gradually add the remaining water under constant agitation (e.g., magnetic stirring or overhead stirring). Sonication can be beneficial for achieving a fine, uniform dispersion.

Q3: What are the recommended storage conditions for this compound solutions?

A3: Aqueous dispersions of this compound should be stored in tightly sealed containers in a cool, dark place to prevent evaporation and photodegradation. Avoid freezing, as the freeze-thaw cycle can destabilize the dispersion and lead to irreversible aggregation. For long-term storage, it is often preferable to store the dry powder and prepare fresh dispersions as needed.

Use of Dispersing Agents and Surfactants

Q4: What types of dispersing agents or surfactants are effective for stabilizing this compound?

A4: A variety of dispersing agents and surfactants can be used to prevent the aggregation of disperse dyes.[5][8] These can be broadly categorized as:

  • Anionic Dispersants: These are commonly used and work through electrostatic repulsion. Examples include lignosulfonates and naphthalene sulfonate-formaldehyde condensates.[1][2][5][8]

  • Nonionic Surfactants: These provide steric hindrance to prevent particle agglomeration. Examples include alkylphenol ethoxylates.[5][8]

  • Cationic Surfactants: While less common for this application, they can also be effective depending on the specific experimental conditions.

The choice of dispersant may depend on the required thermal stability and compatibility with other components in your system.

Q5: How do I determine the optimal concentration of a dispersing agent?

A5: The optimal concentration of a dispersing agent is typically determined empirically. A good starting point is to prepare a series of this compound solutions with varying concentrations of the chosen dispersant. The stability of these solutions can then be assessed over time using visual inspection and analytical techniques like UV-visible spectroscopy or Dynamic Light Scattering (DLS). The goal is to find the lowest concentration that provides a stable dispersion without negatively impacting your experiment.

Experimental Conditions

Q6: What is the optimal pH for working with this compound in aqueous solutions?

A6: For most disperse dyes, a weakly acidic pH range of 4.5 to 5.5 is optimal for maintaining dispersion stability.[3][6] It is advisable to use a buffer system, such as an acetate buffer, to maintain a constant pH throughout your experiment, especially if other components in your solution could alter the pH.

Q7: How does temperature affect the stability of this compound solutions?

A7: Temperature can have a significant impact on the stability of disperse dye solutions. While higher temperatures can increase the solubility of the dye, they can also decrease the effectiveness of some dispersing agents, leading to aggregation.[5][8] It is crucial to select a dispersing agent with good thermal stability if your experiment involves heating. Additionally, as mentioned, rapid changes in temperature should be avoided.[5][7]

Data Presentation

Table 1: Illustrative Efficacy of Different Surfactant Types on Disperse Dye Stability

Surfactant TypeExampleTypical Concentration Range (% w/v)Primary Stabilization MechanismRelative Effectiveness (Illustrative)
AnionicSodium Lignosulfonate0.5 - 2.0Electrostatic Repulsion+++
AnionicSodium Dodecyl Sulfate (SDS)0.1 - 0.5Electrostatic Repulsion & Micellar Encapsulation++
NonionicTriton™ X-1000.1 - 1.0Steric Hindrance+++
CationicCetyltrimethylammonium Bromide (CTAB)0.1 - 0.5Electrostatic Repulsion & Micellar Encapsulation++

Note: The relative effectiveness is a general illustration and can vary depending on the specific experimental conditions such as temperature, pH, and the presence of other solutes.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Dispersion of this compound
  • Materials:

    • This compound powder

    • Selected dispersing agent (e.g., Sodium Lignosulfonate)

    • Deionized water

    • pH meter and buffer solutions (e.g., acetate buffer)

    • Magnetic stirrer and stir bar or overhead stirrer

    • Ultrasonic bath or probe sonicator

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • In a separate container, prepare the aqueous solution of the dispersing agent at the desired concentration.

    • Adjust the pH of the dispersing agent solution to the target range (e.g., 5.0) using a suitable buffer or acid/base.

    • Create a paste by adding a small volume of the pH-adjusted dispersant solution to the dye powder and mixing thoroughly until a smooth consistency is achieved.

    • Under continuous stirring, slowly add the remaining dispersant solution to the dye paste.

    • Continue stirring for at least 30 minutes to ensure adequate dispersion.

    • For enhanced dispersion, place the solution in an ultrasonic bath for 15-30 minutes or use a probe sonicator. Be mindful of potential temperature increases during sonication.

    • Visually inspect the solution for any visible aggregates or sedimentation.

Protocol 2: Assessment of Dispersion Stability using UV-visible Spectroscopy

This method is based on the principle that aggregation will cause changes in the absorption spectrum of the dye.[9][10][11][12][13]

  • Instrumentation:

    • UV-visible spectrophotometer

  • Procedure:

    • Prepare a stabilized dispersion of this compound as described in Protocol 1.

    • Immediately after preparation, take an aliquot of the dispersion, dilute it to an appropriate concentration for measurement, and record its UV-visible absorption spectrum.

    • Store the stock dispersion under the desired experimental conditions (e.g., at a specific temperature).

    • At regular time intervals (e.g., 1, 6, 24 hours), take another aliquot from the stock dispersion, dilute it in the same manner, and record its spectrum.

    • Analysis: Compare the spectra over time. A stable dispersion will show minimal changes in the shape and intensity of the absorption peaks. Aggregation is indicated by a decrease in the main absorption peak, a broadening of the peak, or the appearance of a new peak at a different wavelength.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Dispersion Prepare Stabilized Dye Dispersion Measure_T0 Record UV-vis Spectrum at Time = 0 Prep_Dispersion->Measure_T0 Incubate Incubate under Test Conditions Measure_T0->Incubate Measure_Tn Record UV-vis Spectrum at Time = n Incubate->Measure_Tn Compare_Spectra Compare Spectra Over Time Measure_Tn->Compare_Spectra Stable Stable Dispersion (Minimal Change) Compare_Spectra->Stable No Significant Change Unstable Aggregation Occurred (Spectral Changes) Compare_Spectra->Unstable Significant Change

Caption: Workflow for assessing dispersion stability with UV-vis spectroscopy.

Protocol 3: Particle Size Analysis using Dynamic Light Scattering (DLS)

DLS is a powerful technique for measuring the size distribution of particles in a suspension and can directly detect the formation of aggregates.[14][15][16][17][18]

  • Instrumentation:

    • Dynamic Light Scattering (DLS) instrument

  • Procedure:

    • Prepare a stabilized dispersion of this compound as described in Protocol 1.

    • Filter a small aliquot of the dispersion through a syringe filter (e.g., 0.45 µm) to remove any large dust particles or initial aggregates that are not part of the primary dispersion.

    • Dilute the filtered sample to a suitable concentration for DLS analysis, as recommended by the instrument manufacturer.

    • Place the sample in a clean cuvette and perform the DLS measurement to obtain the initial particle size distribution.

    • Incubate the stock dispersion under the desired experimental conditions.

    • At specified time points, repeat steps 2-4 to monitor changes in the particle size distribution.

    • Analysis: An increase in the average particle size or the appearance of a second, larger population of particles over time is indicative of aggregation.

Safety Information

Always consult the Safety Data Sheet (SDS) for this compound before handling.[19][20][21][22] General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the dye powder in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Dispose of waste according to institutional and local regulations.

References

Optimizing dyeing conditions of Disperse Yellow 86 for analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disperse Yellow 86. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dyeing conditions for creating precise and reproducible analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dyeing method for applying this compound to polyester to create analytical standards?

A1: The high-temperature (HT) exhaust dyeing method is highly recommended for its efficiency and ability to produce level and reproducible dyeings on polyester.[1] This method is typically carried out in a high-temperature, high-pressure dyeing machine at temperatures between 120-130°C.[2] This process swells the polyester fibers, allowing for the efficient diffusion and fixation of the disperse dye molecules within the fiber structure.[3][4]

Q2: What are the critical process parameters for dyeing polyester with this compound?

A2: The most critical parameters are dyeing temperature, pH of the dyebath, and the rate of temperature rise. For optimal results, a dyeing temperature of 130°C is commonly used.[5] The pH should be maintained in a weakly acidic range of 4.5 to 5.5, typically using acetic acid.[1][6] Most disperse dyes, which are often azo-based, can be sensitive to alkaline conditions.[7] The temperature should be raised gradually, especially within the critical temperature range for dye uptake (approximately 90-125°C), to ensure even dyeing.[8]

Q3: What is the role of auxiliaries in the dyeing process?

A3: Auxiliaries are crucial for achieving a stable and uniform dyeing process. Key auxiliaries include:

  • Dispersing agents: These are essential to keep the sparingly soluble disperse dye particles finely and uniformly distributed in the dyebath, preventing aggregation that can lead to spots and uneven color.[5][7][9]

  • Levelling agents: These help to ensure uniform dye uptake by the fiber, promoting migration of the dye for a level appearance.[5][9]

  • pH Buffers: Acetic acid is commonly used to maintain the required acidic pH of 4.5-5.5 for optimal dye exhaustion and stability.[5]

Q4: Why is post-dyeing treatment (reduction clearing) necessary?

A4: Reduction clearing is a critical step to remove any unfixed dye particles adhering to the fiber surface.[5] This process significantly improves the wet fastness (wash and crocking/rubbing fastness) and ensures the final color is stable and reproducible, which is vital for an analytical standard.[1][10] The standard procedure involves treating the dyed fabric with a solution of sodium hydrosulfite and caustic soda at 70-80°C.[5]

Q5: How can the quality and concentration of the dye on the fabric be analytically verified?

A5: The quality and concentration can be assessed using several analytical techniques. Color strength (K/S value) can be determined spectrophotometrically. For quantitative analysis of the dye content, methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[11][12][13] These methods involve extracting the dye from the fiber and analyzing the extract to determine the precise amount of dye present.[12]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Uneven Dyeing or Shading 1. Rate of temperature rise is too fast, especially in the critical range (90-125°C).[14] 2. Inadequate levelling agent or poor dye dispersion.[9] 3. Improper fabric preparation (residual oils, sizes).[15] 4. Incorrect pH or fluctuations during dyeing.[1]1. Reduce the heating rate to 1-2°C/minute in the critical temperature zone.[8] 2. Ensure the use of a high-quality, compatible levelling agent and an effective dispersing agent.[9] 3. Scour the fabric thoroughly before dyeing to remove all impurities.[16] 4. Use a pH buffer like an acetic acid/acetate system to maintain a stable pH of 4.5-5.5.[5]
Poor Color Yield / Pale Shade 1. Dyeing temperature is too low. 2. Dyeing time is insufficient.[14] 3. Incorrect pH (too high or too low).[7] 4. Dye agglomeration due to poor dispersion.[7]1. Ensure the temperature reaches and is maintained at the optimal 130°C.[5] 2. Increase the holding time at the maximum temperature (e.g., 30-60 minutes).[5] 3. Verify and adjust the dyebath pH to the 4.5-5.5 range.[6] 4. Use a high-quality dispersing agent and ensure the dye is properly pre-dispersed before adding to the bath.[5]
Dye Spots or Specks 1. Agglomeration of dye particles.[14] 2. Incompatible auxiliaries causing precipitation.[15] 3. Presence of oligomers (low molecular weight polyester) on the fabric surface.[3][14] 4. Use of silicone-based defoamers that are not stable at high temperatures.[15]1. Improve dye dispersion by pre-mixing the dye with a dispersing agent and warm water.[1] 2. Check the compatibility of all auxiliaries at the dyeing temperature before use.[15] 3. Pre-scour the fabric at a high temperature and perform reduction clearing after dyeing to remove oligomers.[7] 4. Use a non-silicone or a high-temperature stable silicone defoamer and pre-emulsify it before addition.[15]
Poor Wash or Rubbing Fastness 1. Incomplete or omitted reduction clearing step.[10] 2. Insufficient temperature or time during reduction clearing. 3. Dyeing temperature was too low, leading to poor dye penetration and fixation.[10]1. Always perform reduction clearing after dyeing.[5] 2. Ensure the reduction clearing is performed at 70-80°C for at least 15-20 minutes.[5] 3. Confirm that the main dyeing cycle reaches 130°C to ensure proper dye diffusion into the fiber.[1]
Shade Reproducibility Issues 1. Variations in process parameters (temperature, time, pH, liquor ratio).[17] 2. Inconsistent quality of dye or auxiliaries between batches. 3. Use of hard water, which can affect dye dispersion.[3]1. Strictly control and document all dyeing parameters for each batch. Calibrate equipment regularly.[17] 2. Source dyes and chemicals from a reliable supplier and request a Certificate of Analysis for each lot.[15] 3. Use softened or deionized water for the dyeing process. If not possible, use a sequestering agent.[5]

Data Presentation

Table 1: Typical Parameters for High-Temperature Exhaust Dyeing of Polyester with Disperse Dyes

ParameterRecommended RangePurpose
Dye Concentration 0.5 - 3.0% (on weight of fabric)To achieve desired shade depth.
Liquor Ratio 1:10 - 1:20Ratio of the weight of goods to the volume of dyeing liquor.
Dyeing Temperature 120 - 135°C (Optimal: 130°C)To swell polyester fibers and allow dye penetration.[1]
Dyeing Time 30 - 60 minutes (at top temperature)To allow for dye diffusion and leveling.[5]
pH 4.5 - 5.5For optimal dye exhaustion and stability.[6]
Dispersing Agent 1.0 - 2.0 g/LTo maintain a stable dye dispersion.[1]
Levelling Agent 0.5 - 1.0 g/LTo promote uniform dye uptake.[18]
Heating Rate 1 - 2°C / minuteTo prevent rapid, uneven dye uptake.
Cooling Rate 1.5 - 2°C / minuteTo avoid shocking the fabric which can cause creases.[14]

Table 2: Standard Recipe for Reduction Clearing

ChemicalConcentrationPurpose
Sodium Hydrosulfite 1.0 - 2.0 g/LReducing agent to strip surface dye.[5]
Caustic Soda (NaOH) 1.0 - 2.0 g/LTo activate the reducing agent.[5]
Temperature 70 - 80°COptimal temperature for the clearing process.[5]
Time 15 - 20 minutesDuration for effective removal of surface dye.

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric
  • Fabric Preparation: Scour the polyester fabric with a 1-2 g/L non-ionic detergent and 1 g/L soda ash solution at 80-90°C for 20 minutes to remove any impurities. Rinse thoroughly.

  • Dye Bath Preparation:

    • Prepare a dyebath with a liquor ratio of 1:15 using softened water.

    • Add 1.0 g/L of a suitable dispersing agent.

    • Add 0.5 g/L of a leveling agent.

    • Adjust the pH to 5.0 using acetic acid.

  • Dye Dispersion: Separately, make a paste of the required amount of this compound (e.g., 1.0% owf) with a small amount of dispersing agent and tepid water. Add this dispersion to the dyebath.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dyebath at 60°C.

    • Run for 10 minutes.

    • Raise the temperature to 130°C at a rate of 1.5°C per minute.[1]

    • Hold at 130°C for 45 minutes to allow for dye diffusion and fixation.[6]

    • Cool the dyebath down to 80°C at a rate of 2°C per minute.

  • Reduction Clearing:

    • In a fresh bath, add 2 g/L sodium hydrosulfite and 2 g/L caustic soda.

    • Treat the dyed fabric at 80°C for 20 minutes.[5]

  • Final Rinsing:

    • Rinse the fabric with hot water, then cold water.

    • Neutralize with 0.5 g/L acetic acid in a fresh bath at 50°C for 10 minutes.

    • Finally, rinse with cold water and air dry.

Protocol 2: Spectrophotometric Analysis for Color Strength (K/S)
  • Instrument Calibration: Calibrate a reflectance spectrophotometer according to the manufacturer's instructions using a white and black standard.

  • Sample Preparation: Fold the dyed fabric sample twice to ensure opacity, resulting in four layers of fabric.

  • Measurement:

    • Place the folded sample at the instrument's measurement port.

    • Take reflectance measurements at four different locations on the sample, rotating the sample 90 degrees between each measurement.

    • The instrument software will calculate the average reflectance values across the visible spectrum (400-700 nm).

  • K/S Calculation: The color strength (K/S) is calculated automatically by the software using the Kubelka-Munk equation:

    • K/S = (1 - R)² / 2R

    • Where R is the decimal fraction of the reflectance of the dyed fabric at the wavelength of maximum absorption.

  • Analysis: Compare the K/S values of samples dyed under different conditions to determine the optimal parameters that yield the highest color strength.

Visualizations

Dyeing_Optimization_Workflow Workflow for Optimizing Dyeing Conditions cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis cluster_opt 4. Optimization A Define Parameters (Temp, pH, Time) C Prepare Dyebath (Dye, Auxiliaries) A->C B Prepare Substrate (Polyester Fabric) D Perform Dyeing (Vary one parameter) B->D C->D E Post-Treatment (Reduction Clearing) D->E F Analytical Evaluation (Spectrophotometry, HPLC) E->F G Assess Fastness (Wash, Rubbing) E->G H Parameters Optimal? F->H G->H I Establish Standard Protocol H->I Yes J Refine Parameters H->J No J->A Troubleshooting_Guide Troubleshooting Common Dyeing Faults cluster_uneven Uneven Color Causes cluster_pale Pale Shade Causes cluster_spots Spots/Specks Causes cluster_fastness Poor Fastness Causes Start Dyeing Fault Observed Q_Color What is the nature of the fault? Start->Q_Color Uneven Uneven Color / Streaks Q_Color->Uneven Color Variation Pale Pale Shade Q_Color->Pale Color Intensity Spots Spots / Specks Q_Color->Spots Surface Defects Fastness Poor Fastness Q_Color->Fastness Performance U1 Check Heating Rate Uneven->U1 U2 Verify Levelling Agent Uneven->U2 U3 Check pH Control Uneven->U3 P1 Verify Temperature & Time Pale->P1 P2 Check Dye Concentration Pale->P2 P3 Test for Dye Dispersion Pale->P3 S1 Check Dye Dispersion Spots->S1 S2 Verify Auxiliary Compatibility Spots->S2 S3 Check for Oligomers Spots->S3 F1 Verify Reduction Clearing Fastness->F1 F2 Check Dyeing Temperature Fastness->F2 Solution Implement Corrective Action (Refer to Guide) U1->Solution U2->Solution U3->Solution P1->Solution P2->Solution P3->Solution S1->Solution S2->Solution S3->Solution F1->Solution F2->Solution

References

Troubleshooting poor solubility of Disperse Yellow 86 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility issues with Disperse Yellow 86 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as C.I. This compound, is a synthetic dye belonging to the nitrodiphenylamine class.[1] It is characterized by its low water solubility, a common feature of disperse dyes, making it suitable for dyeing hydrophobic synthetic fibers like polyester.[2][3] It appears as a yellow to orange powder and is soluble in organic solvents such as acetone, ethanol, and pyridine.[4][5]

Q2: Why am I observing poor solubility of this compound in my aqueous experimental setup?

Disperse dyes, by nature, are sparingly soluble in water.[3] Poor solubility in aqueous media is an inherent characteristic. Several factors can exacerbate this issue, leading to dye aggregation, precipitation, and uneven dispersion in your experiments.[6][7] These factors include improper pH, incorrect temperature, inadequate dispersion, and the presence of impurities.[7]

Q3: Can the quality of the this compound powder affect its solubility?

Yes, the quality of the dye can significantly impact its dispersion and solubility. Impurities in the dye powder and variations in its crystalline state can adversely affect its ability to disperse properly in a solution.[7] It is recommended to use high-purity dye and to be aware that during experimental processes, the crystalline state of the dye can sometimes change.[7]

Q4: What are the initial signs of poor solubility or dispersion instability?

Common indicators of poor solubility and dispersion instability include the formation of visible particles, sedimentation of the dye at the bottom of the container, and the appearance of color spots or uneven coloring on the substrate you are working with.[6][7] These issues can lead to inconsistent and unreliable experimental results.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common solubility problems with this compound.

Issue 1: Dye is precipitating out of the solution.

Potential Causes & Solutions:

Potential CauseRecommended Action
Incorrect Solvent This compound is insoluble in water.[4][5] For stock solutions, use organic solvents like acetone or ethanol. For aqueous experimental media, ensure the use of an appropriate dispersing agent.
Suboptimal Temperature The solubility of disperse dyes generally increases with temperature.[8][9] For aqueous dispersions, gradually increasing the temperature of the bath can improve solubility. However, excessively high temperatures can also lead to instability.[7]
Improper pH The optimal pH for disperse dye baths is typically in the acidic range of 4.5-5.5.[6][8] Dyeing in neutral or alkaline conditions can lead to hydrolysis and reduced stability for some disperse dyes.[6]
Insufficient Mixing Inadequate agitation can lead to localized supersaturation and precipitation. Ensure continuous and uniform stirring during the preparation and use of the dye dispersion.
Issue 2: The color of my experimental substrate is uneven.

Potential Causes & Solutions:

Potential CauseRecommended Action
Dye Aggregation Poor dispersion leads to dye particles clumping together (aggregation), resulting in uneven application.[7] This can be addressed by using an effective dispersing agent and ensuring proper mechanical stirring.
Rapid Heating A rapid increase in temperature can "shock" the dispersion, causing the dye to aggregate.[6] A slow and controlled heating rate is recommended.
Incompatible Auxiliaries Other chemicals in your experimental setup may not be compatible with the dispersing agent or the dye itself, leading to instability.[6]

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Dispersion of this compound

This protocol outlines a general procedure for preparing a stable dispersion of this compound for experimental use.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Dispersing agent (e.g., a lignosulfonate-based or naphthalene sulfonate condensate-based dispersant)

  • Acetic acid (to adjust pH)

  • Heating and stirring plate

  • Beaker and magnetic stir bar

Procedure:

  • Paste Formation: In a beaker, create a paste by mixing the required amount of this compound powder with a small amount of the dispersing agent and a little water. This initial wetting step is crucial for preventing lump formation.

  • Dispersion: Gradually add the remaining volume of warm water (around 40-50°C) to the paste while continuously stirring.

  • pH Adjustment: Adjust the pH of the dispersion to a range of 4.5-5.5 using acetic acid.[8]

  • Heating and Stirring: Gently heat the dispersion to the desired experimental temperature (e.g., 80-100°C) with continuous, moderate stirring.[9] Avoid boiling.

  • Application: Use the freshly prepared dispersion for your experiment. Maintain the temperature and stirring as required by your specific application.

Protocol 2: High-Temperature Stability Test

This test helps to assess the stability of your this compound dispersion under high-temperature conditions.[6]

Procedure:

  • Prepare a 400 mL dye liquor of your this compound dispersion according to your experimental concentration.

  • Filter an initial 200 mL of the room-temperature solution through a filter paper and record the time it takes for the entire volume to pass. Visually inspect the filter for any dye residue.

  • Heat the remaining 200 mL of the dye liquor in a suitable high-temperature apparatus to 130°C and maintain this temperature for 1 hour.

  • Allow the solution to cool to room temperature.

  • Filter the heat-treated sample through a fresh filter paper using the same setup as in step 2. Record the filtration time.

  • Interpretation: A stable dispersion will show a short filtration time and minimal to no residue on the filter paper, both before and after the heat treatment. A significant increase in filtration time and the presence of visible dye particles on the filter after heating indicate poor thermal stability.[6]

Data Presentation

Table 1: Solubility of Disperse Dyes in Water at Different Temperatures

Disperse Dye TypeSolubility at 25°CSolubility at 80°CFold Increase
Disperse Yellow~1-10 mg/L[9]18 times higher than at 25°C[9]18x
Disperse Red~1-10 mg/L[9]33 times higher than at 25°C[9]33x
Disperse Blue~1-10 mg/L[9]37 times higher than at 25°C[9]37x

Note: This table provides a general illustration of the effect of temperature on the solubility of disperse dyes. Actual values for this compound may vary.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Checks cluster_solutions Corrective Actions cluster_outcome Desired Outcome Problem Poor Solubility of This compound CheckSolvent Verify Solvent (Water vs. Organic) Problem->CheckSolvent CheckTemp Check Temperature Problem->CheckTemp CheckpH Measure pH Problem->CheckpH ImproveMixing Enhance Agitation Problem->ImproveMixing UseDispersant Add/Optimize Dispersing Agent CheckSolvent->UseDispersant AdjustTemp Gradually Adjust Temperature CheckTemp->AdjustTemp AdjustpH Adjust pH to 4.5-5.5 CheckpH->AdjustpH StableDispersion Stable Dispersion Achieved UseDispersant->StableDispersion AdjustTemp->StableDispersion AdjustpH->StableDispersion ImproveMixing->StableDispersion

Caption: A troubleshooting workflow for addressing poor solubility of this compound.

Dispersion_Process cluster_input Inputs cluster_process Process Steps cluster_output Output Dye This compound Powder Pasting 1. Create Paste Dye->Pasting Water Water Water->Pasting Dispersant Dispersing Agent Dispersant->Pasting Dispersion 2. Gradual Dilution & Stirring Pasting->Dispersion pH_Adjust 3. Adjust pH (4.5-5.5) Dispersion->pH_Adjust Heating 4. Controlled Heating pH_Adjust->Heating StableDispersion Stable Aqueous Dispersion Heating->StableDispersion

Caption: The experimental workflow for preparing a stable aqueous dispersion.

References

Correcting for photobleaching of Disperse Yellow 86 in imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in correcting for photobleaching of Disperse Yellow 86 in their imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in imaging?

This compound is a synthetic dye belonging to the nitrodiphenylamine class.[1] While primarily used in the textile industry for dyeing polyester and other synthetic fibers, its fluorescent properties can be harnessed for imaging applications.[1][2] Researchers may choose this dye for specific applications due to its commercial availability and potential for staining certain cellular components or materials.

Q2: I am observing a rapid decrease in the fluorescence signal of this compound during my time-lapse imaging. What is happening?

This phenomenon is likely photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[3] During fluorescence microscopy, the excitation light not only causes the fluorophore to emit light but can also lead to its degradation, resulting in a diminished signal over time.

Q3: How can I minimize photobleaching of this compound before I even start imaging?

Proactive measures can significantly reduce photobleaching. Consider the following:

  • Optimize Imaging Parameters:

    • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that still provides a detectable signal.[4] Neutral density filters can be employed to attenuate the excitation light.[3]

    • Minimize Exposure Time: Use the shortest possible exposure time for your detector.

    • Reduce Frequency of Acquisition: In time-lapse experiments, increase the interval between image acquisitions if the biological process under observation allows.

  • Use Antifade Reagents: Incorporate a commercial or self-made antifade reagent into your mounting medium.[1][5][6][7] These reagents work by scavenging reactive oxygen species that contribute to photobleaching.[1][6]

Q4: What are antifade reagents and which ones are suitable for this compound?

Antifade reagents are chemical cocktails that reduce photobleaching.[1][6] Common components include:

  • p-Phenylenediamine (PPD): Highly effective but can be toxic and may interact with certain dyes.[6]

  • n-Propyl gallate (NPG): A non-toxic option suitable for live-cell imaging, though it may have some biological effects.[6]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Less toxic than PPD and a good choice for live-cell imaging.[6]

  • Trolox: A vitamin E derivative that acts as an antioxidant.[1]

The optimal antifade reagent for this compound may require some empirical testing. It is recommended to start with a commercially available mounting medium containing an antifade cocktail.

Q5: Can I correct for photobleaching after I have already acquired my images?

Yes, post-acquisition correction is a common and powerful technique. Several computational methods can be used to compensate for the decay in fluorescence intensity. These methods are often implemented in scientific imaging software like ImageJ (Fiji).[8][9][10][11][12]

Troubleshooting Guides

Issue 1: My this compound signal fades too quickly, even with an antifade reagent.

Possible Cause & Solution

  • Suboptimal Antifade Reagent: The chosen antifade reagent may not be the most effective for this compound or your specific experimental conditions.

    • Troubleshooting Step: Test different commercially available antifade mounting media or prepare your own with different active ingredients (PPD, NPG, DABCO).

  • High Excitation Light Intensity: The excitation light is still too intense.

    • Troubleshooting Step: Further reduce the laser power or lamp intensity. Use a neutral density filter if necessary. Determine the minimal light level required for a usable signal-to-noise ratio.

  • Incorrect Filter Set: The excitation and emission filters may not be optimally matched for this compound, leading to the need for higher excitation power.

Issue 2: I need to perform quantitative analysis, but photobleaching is affecting my measurements.

Possible Cause & Solution

  • Fluorescence Intensity Decay: Photobleaching is causing a systematic decrease in fluorescence intensity over time, which can be misinterpreted as a biological change.

    • Troubleshooting Step: You must correct for photobleaching. This can be done by creating a photobleach curve and applying a correction factor to your data.[3]

Experimental Protocols

Protocol 1: Creating a Photobleaching Correction Curve

This protocol describes how to generate a correction curve to compensate for photobleaching in a time-lapse experiment.

Methodology:

  • Prepare a Control Sample: Prepare a sample stained with this compound that is fixed and mounted in the same medium as your experimental samples. This control sample should not undergo any biological changes.

  • Acquire a Time-Lapse Series: Image a region of the control sample using the exact same imaging parameters (laser power, exposure time, acquisition interval, etc.) as your experiment. The duration of this acquisition should be at least as long as your planned experiment.

  • Measure Mean Intensity: In your imaging software (e.g., ImageJ/Fiji), draw a region of interest (ROI) over the stained area and measure the mean fluorescence intensity for each frame in the time-lapse series.

  • Plot the Decay Curve: Plot the mean intensity as a function of time (or frame number). This will show the exponential decay due to photobleaching.

  • Fit an Exponential Decay Model: Fit a single or double exponential decay function to your data.[8][13] The equation for a single exponential decay is:

    • I(t) = I₀ * e^(-kt) + C

    • Where I(t) is the intensity at time t, I₀ is the initial intensity, k is the bleaching rate constant, and C is a constant offset.

  • Calculate Correction Factors: For each time point in your experiment, calculate a correction factor based on the fitted curve. The correction factor for time t would be I(0) / I(t).

  • Apply Correction: Multiply the measured intensity of each frame in your experimental data by the corresponding correction factor.

Protocol 2: Post-Acquisition Photobleaching Correction in ImageJ/Fiji

ImageJ (and its distribution Fiji) offers built-in plugins for photobleaching correction.[8][9][10][11][12]

Methodology:

  • Install Fiji: Download and install Fiji from the official website.

  • Open Your Time-Lapse Data: Open your image sequence in Fiji.

  • Launch the Bleach Correction Plugin: Go to Image > Adjust > Bleach Correction.[11]

  • Choose a Correction Method: The plugin offers several algorithms:[8][9][11][12]

    • Simple Ratio: This method calculates a correction factor based on the ratio of the intensity of the first frame to each subsequent frame. It is sensitive to background noise.[8]

    • Exponential Fitting: This method fits an exponential decay curve to the average intensity of the image series and uses this to correct the data. This is often a robust method.[8][13]

    • Histogram Matching: This method adjusts the histogram of each frame to match the histogram of the first frame. It is useful for visualization but may not be suitable for quantitative analysis.[8][11]

  • Apply the Correction: Select your desired method and apply it to your image stack. The plugin will generate a new, corrected image stack.

Data Presentation

Table 1: Comparison of Photobleaching Correction Methods

Correction MethodPrincipleProsConsRecommended Use
Simple Ratio Normalizes intensity of each frame to the first frame.Simple to implement.Sensitive to noise and background fluctuations.[8]Quick correction for visualization.
Exponential Fitting Fits an exponential decay model to the intensity decay and corrects based on the fit.[8][13]More robust to noise than the simple ratio method.[8]Assumes a single or double exponential decay model, which may not always be accurate.[8]Quantitative analysis of time-lapse data.
Histogram Matching Matches the intensity histogram of each frame to the first frame.Can produce visually appealing results.Not recommended for quantitative intensity analysis as it alters the pixel value distribution.[11]Preparing images for presentations or publications where visual consistency is key.

Visualizations

Experimental_Workflow cluster_pre_acquisition Pre-Acquisition cluster_acquisition Acquisition cluster_post_acquisition Post-Acquisition Analysis Sample_Preparation Prepare Sample with This compound Mounting Mount with Antifade Reagent Sample_Preparation->Mounting Microscope_Setup Optimize Microscope Settings (Low Light, Short Exposure) Mounting->Microscope_Setup Image_Acquisition Acquire Time-Lapse Image Series Microscope_Setup->Image_Acquisition Bleach_Correction Perform Photobleaching Correction (e.g., in Fiji) Image_Acquisition->Bleach_Correction Quantitative_Analysis Quantitative Analysis Bleach_Correction->Quantitative_Analysis

Caption: Experimental workflow for imaging with this compound.

Correction_Logic Start Start: Acquired Time-Lapse Data Measure_Intensity Measure Mean Intensity per Frame Start->Measure_Intensity Plot_Decay Plot Intensity vs. Time Measure_Intensity->Plot_Decay Fit_Model Fit Exponential Decay Model Plot_Decay->Fit_Model Calculate_Factors Calculate Correction Factors Fit_Model->Calculate_Factors Apply_Correction Apply Correction to Original Data Calculate_Factors->Apply_Correction End End: Corrected Data Apply_Correction->End

Caption: Logic for photobleaching correction using an exponential decay model.

References

Technical Support Center: Disperse Yellow 86 & Signal-to-Noise Ratio Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research and development purposes only. Disperse Yellow 86 is primarily documented as a textile dye. While the principles of signal-to-noise ratio enhancement are discussed, the direct application of this compound as a fluorescent probe for this purpose is not well-established in the provided search results.

Section 1: this compound - Properties and Applications

This section provides technical information and frequently asked questions regarding the use of this compound in its primary application as a textile dye.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a yellow dye.[1][2][3] It belongs to the nitrodiphenylamine chemical class.[4] It is commonly used for dyeing synthetic fibers such as polyester, acetate, and nylon.[5][6]

What are the main applications of this compound?

The primary application of this compound is in the textile industry for dyeing and printing on polyester, acetate, and polyamide fibers.[4][5][6]

What are the physical and chemical properties of this compound?

PropertyValue
CAS Number 67338-59-4[1]
Molecular Formula C₁₆H₁₉N₃O₅S[4]
Molecular Weight 365.41 g/mol [4]
Appearance Yellow powder
Solubility Soluble in solvents like DMSO for stock solutions.[1]
Troubleshooting Guide for Textile Dyeing

Issue: Poor or uneven dyeing results.

  • Possible Cause: Incorrect pH of the dye bath.

    • Solution: Ensure the pH is maintained between 5 and 6 using acetic acid.

  • Possible Cause: Improper temperature during the dyeing process.

    • Solution: Follow the recommended dyeing curve, typically reaching 130°C for high-temperature dyeing.

  • Possible Cause: Agglomeration of the dye.

    • Solution: Use a leveling agent (1-2 g/L) to ensure even dispersion of the dye.

Issue: Colorfastness issues after dyeing.

  • Possible Cause: Incomplete removal of unfixed dye.

    • Solution: Perform a thorough after-treatment process, which may include washing with hydrosulphite and caustic soda at 70-80°C.

  • Possible Cause: Incorrect thermofixation settings.

    • Solution: For thermosol dyeing, ensure the thermofixation temperature is between 180-220°C for approximately 90 seconds.

Section 2: General Principles of Improving Signal-to-Noise Ratio in Fluorescence-Based Assays

While this compound is not a documented probe for improving signal-to-noise ratio in biological experiments, this section provides general guidance and troubleshooting for researchers working with fluorescent probes.

Frequently Asked Questions (FAQs)

What is the signal-to-noise ratio (S/N) in the context of fluorescence experiments?

The signal-to-noise ratio is a measure that compares the level of a desired signal (fluorescence from the probe bound to the target) to the level of background noise. A higher S/N ratio indicates a more sensitive and reliable assay.

Why is a high signal-to-noise ratio important?

A high S/N ratio is crucial for obtaining clear and quantifiable results, especially when detecting low-abundance targets. It allows for the distinction of true signals from random fluctuations and background fluorescence, leading to more accurate data interpretation.

What are the common sources of noise in fluorescence-based experiments?

  • Autofluorescence: Intrinsic fluorescence from cellular components (e.g., NADH, flavins) or media.

  • Nonspecific binding of the probe: The fluorescent probe binding to off-target sites.

  • Detector noise: Electronic noise from the imaging system's detector.

  • Ambient light: Light leakage into the detection system.

Troubleshooting Guide for Low Signal-to-Noise Ratio

Issue: High background fluorescence.

  • Possible Cause: Autofluorescence from cells or media.

    • Solution: Use a spectrally distinct fluorophore that emits at longer wavelengths (red or near-infrared). Use specialized media with reduced autofluorescence.

  • Possible Cause: Nonspecific binding of the probe.

    • Solution: Optimize probe concentration; lower concentrations can reduce nonspecific binding. Increase the number and duration of washing steps after probe incubation. Include blocking agents in your protocol.

Issue: Weak signal.

  • Possible Cause: Low probe concentration.

    • Solution: Titrate the probe concentration to find the optimal balance between signal and background.

  • Possible Cause: Inefficient labeling.

    • Solution: Ensure the labeling reaction conditions (e.g., pH, temperature, incubation time) are optimal for the specific probe and target.

  • Possible Cause: Photobleaching.

    • Solution: Minimize the exposure time of the sample to excitation light. Use an anti-fade mounting medium.

Experimental Protocols

General Protocol for High-Temperature Disperse Dyeing
  • Prepare the Dye Bath:

    • Disperse dye (X% on weight of fiber).

    • Acetic acid to achieve a pH of 5-6.

    • Leveling agent (1-2 g/L).

  • Dyeing Process:

    • Introduce the textile material into the dye bath at 50°C.

    • Increase the temperature to 130°C at a rate of 1°C/min.

    • Maintain the temperature at 130°C for 40-60 minutes.

    • Cool the bath down to 80°C.

  • After-Treatment:

    • Prepare a solution of hydrosulphite (2 g/L) and caustic soda (2 ml/L).

    • Treat the dyed material at 70-80°C for 20 minutes.

    • Rinse thoroughly and dry.

Generalized Workflow for a Fluorescence Imaging Experiment
  • Sample Preparation:

    • Culture and treat cells as per the experimental design.

    • Fix and permeabilize cells if intracellular targets are being imaged.

  • Blocking (Optional but Recommended):

    • Incubate the sample with a blocking solution (e.g., BSA or serum) to reduce nonspecific binding sites.

  • Probe Incubation:

    • Incubate the sample with the fluorescent probe at the optimized concentration and for the recommended time.

  • Washing:

    • Wash the sample multiple times with a suitable buffer (e.g., PBS) to remove unbound probe.

  • Imaging:

    • Mount the sample on a microscope slide, potentially with an anti-fade mounting medium.

    • Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

  • Image Analysis:

    • Quantify the fluorescence intensity and analyze the localization of the signal.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_after_treatment After-Treatment cluster_output Output prep_dye_bath Prepare Dye Bath (Dye, Acetic Acid, Leveling Agent) introduce_textile Introduce Textile at 50°C prep_dye_bath->introduce_textile prep_textile Prepare Textile prep_textile->introduce_textile ramp_temp Ramp Temperature to 130°C introduce_textile->ramp_temp hold_temp Hold at 130°C for 40-60 min ramp_temp->hold_temp cool_down Cool to 80°C hold_temp->cool_down reduction_clear Reduction Clearing (Hydrosulphite & Caustic Soda) cool_down->reduction_clear rinse Rinse reduction_clear->rinse dry Dry rinse->dry final_product Dyed Textile dry->final_product

Caption: Workflow for a typical high-temperature textile dyeing process.

signal_to_noise_ratio cluster_signal Signal (Increases S/N) cluster_noise Noise (Decreases S/N) snr Signal-to-Noise Ratio (S/N) probe_specificity Probe Specificity probe_specificity->snr probe_brightness Probe Brightness probe_brightness->snr target_abundance Target Abundance target_abundance->snr autofluorescence Autofluorescence autofluorescence->snr nonspecific_binding Nonspecific Binding nonspecific_binding->snr detector_noise Detector Noise detector_noise->snr

Caption: Factors influencing the signal-to-noise ratio in fluorescence experiments.

References

Minimizing spectral overlap of Disperse Yellow 86 with other fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is spectral overlap in fluorescence microscopy and flow cytometry?

A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore overlaps with the emission spectrum of another.[1][2] This can lead to the signal from one fluorophore being detected in the channel intended for another, resulting in false-positive signals and inaccurate data.[3][4]

Q2: Why is it critical to minimize spectral overlap?

A2: Minimizing spectral overlap is crucial for obtaining accurate and reliable data in multicolor fluorescence experiments. Excessive overlap can lead to misinterpretation of results, such as incorrect colocalization analysis or false identification of cell populations.[5]

Q3: How can I determine the potential for spectral overlap between my chosen fluorophores?

A3: The best way to assess potential spectral overlap is by examining the excitation and emission spectra of the fluorophores you intend to use. Online spectra viewers are excellent tools for this purpose. You should look for fluorophores with the largest possible separation between their emission peaks.

Q4: What is fluorescence compensation, and when should I use it?

A4: Fluorescence compensation is a mathematical correction applied to multicolor flow cytometry data to subtract the spectral overlap from each detector.[1][2][3] It is a necessary step when significant spectral overlap is unavoidable.[1] Compensation should be set up using single-color controls for each fluorophore in your experiment.[1][3]

Q5: Are there any fluorophore combinations that are notoriously problematic for spectral overlap?

A5: Combinations of fluorophores with very close emission maxima should be avoided if possible. For example, using two different fluorophores that both emit in the green part of the spectrum will likely result in significant overlap. It is also important to consider the "tail" of the emission spectra; a bright fluorophore can have a long emission tail that bleeds into the detection channel of a dimmer fluorophore.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
False-positive signal in a channel where no primary fluorophore is expected. Spectral overlap from a brighter fluorophore in an adjacent channel.1. Confirm the issue by running single-color controls.2. If using a flow cytometer, apply or adjust fluorescence compensation.3. In microscopy, use narrower bandpass emission filters.4. If possible, choose an alternative fluorophore with a more separated emission spectrum.
Difficulty distinguishing between two different fluorescent signals. Significant overlap between the emission spectra of the two fluorophores.1. Use a spectral imaging system and linear unmixing to separate the signals.2. For conventional microscopy, acquire images sequentially using narrow filter sets for each fluorophore.3. Re-design the experiment with a better-separated pair of fluorophores.
High background in one or more channels. Autofluorescence from the sample, or non-specific staining.1. Acquire an image of an unstained sample to assess the level of autofluorescence.2. Choose fluorophores that emit in the red or far-red regions of the spectrum, where autofluorescence is typically lower.3. Include appropriate blocking steps in your staining protocol to reduce non-specific antibody binding.

Data Presentation: Fluorophore Spectral Data

Since the specific excitation and emission maxima for Disperse Yellow 86 are not available, the following table presents a selection of common fluorophores. When planning an experiment, a similar table should be constructed for your chosen dyes to visualize potential spectral overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Color
DAPI358461Blue
Pacific Blue™410455Blue
Alexa Fluor 488495519Green
FITC495519Green
PE (Phycoerythrin)496, 565578Yellow-Orange
Rhodamine B540625Red
Texas Red589615Red
Cy5649670Far-Red
APC (Allophycocyanin)650660Far-Red

Experimental Protocols

Protocol: Selecting Fluorophores for a Multicolor Fluorescence Experiment
  • Define Your Targets and Available Equipment: Identify the molecules of interest and the lasers and filters available on your fluorescence microscope or flow cytometer.

  • Choose the Brightest Fluorophores for Low-Abundance Targets: Assign the brightest and most photostable fluorophores to the least abundant targets to ensure a good signal-to-noise ratio.

  • Consult a Spectral Viewer: Use an online spectral analysis tool to visualize the excitation and emission spectra of potential fluorophores.

  • Maximize Spectral Separation: Select fluorophores with the largest possible separation between their emission maxima. Pay attention to the entire spectral curve, not just the peak.

  • Consider Excitation Sources: Ensure that the excitation spectra of your chosen fluorophores align with the available laser lines on your instrument.

  • Run Single-Color Controls: Prepare a sample stained with only one fluorophore for each color in your panel. These are essential for setting up compensation in flow cytometry and for verifying the extent of bleed-through in microscopy.

  • Run a Fully Stained Sample: After optimizing with single-color controls, run a sample stained with all the fluorophores to confirm that the signals can be adequately separated.

Visualizations

Spectral_Overlap cluster_fluorophore1 Fluorophore A (e.g., Green Emitter) cluster_fluorophore2 Fluorophore B (e.g., Yellow Emitter) cluster_detection Detection Channels Excitation1 Excitation Spectrum Emission1 Emission Spectrum Channel1 Green Channel Emission1->Channel1 Primary Signal Channel2 Yellow Channel Emission1->Channel2 Spectral Overlap (Bleed-through) Excitation2 Excitation Spectrum Emission2 Emission Spectrum Emission2->Channel2 Primary Signal

Caption: Conceptual diagram of spectral overlap.

Troubleshooting_Workflow Start Suspected Spectral Overlap (e.g., False-Positive Signal) CheckControls Analyze Single-Color Controls Start->CheckControls IsOverlap Is there significant bleed-through? CheckControls->IsOverlap AdjustCompensation Adjust Fluorescence Compensation (Flow Cytometry) IsOverlap->AdjustCompensation Yes NarrowFilters Use Narrower Bandpass Emission Filters (Microscopy) IsOverlap->NarrowFilters Yes Successful Problem Resolved IsOverlap->Successful No Reassess Re-acquire Data AdjustCompensation->Reassess NarrowFilters->Reassess Reassess->Successful ChangeFluorophore Consider Alternative Fluorophore with Better Spectral Separation Reassess->ChangeFluorophore If problem persists Redesign Re-design Experiment ChangeFluorophore->Redesign Redesign->Successful

Caption: Troubleshooting workflow for spectral overlap.

References

Addressing matrix effects in LC/MS analysis of Disperse Yellow 86

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC/MS analysis of Disperse Yellow 86. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.

Troubleshooting Guides

Issue 1: Poor sensitivity or inconsistent results for this compound.

This is a common problem often attributed to matrix effects, where components of the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2][3][4][5][6]

Troubleshooting Workflow

start Start: Inconsistent Results qual_eval Qualitative Evaluation: Post-Column Infusion start->qual_eval quant_eval Quantitative Evaluation: Post-Extraction Spike qual_eval->quant_eval is_me_present Matrix Effect (ME) Present? quant_eval->is_me_present no_me No Significant ME. Investigate other causes: - Instrument performance - Standard stability is_me_present->no_me No mitigate_me Implement Mitigation Strategy is_me_present->mitigate_me Yes end End: Consistent Results no_me->end sample_prep Optimize Sample Prep (SPE, LLE) mitigate_me->sample_prep chromatography Optimize Chromatography mitigate_me->chromatography internal_std Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigate_me->internal_std re_evaluate Re-evaluate ME sample_prep->re_evaluate chromatography->re_evaluate internal_std->re_evaluate re_evaluate->is_me_present re_evaluate->end ME Mitigated

Caption: Troubleshooting workflow for inconsistent LC/MS results.

Detailed Steps:

  • Confirm Matrix Effect: The first step is to determine if a matrix effect is indeed the cause of the issue. This can be done both qualitatively and quantitatively.

    • Qualitative Assessment: The post-column infusion technique is a powerful tool to visualize regions of ion suppression or enhancement in your chromatogram.[5][7][8]

    • Quantitative Assessment: A post-extraction spike experiment will allow you to calculate the matrix effect percentage.[9][10]

  • Implement a Mitigation Strategy: If a significant matrix effect is confirmed, several strategies can be employed. The choice of strategy will depend on the nature of the matrix and the required sensitivity of the assay.

    • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][11] Common techniques include Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][11]

    • Improve Chromatographic Separation: Modifying the chromatographic conditions can help separate this compound from co-eluting matrix components.[1][8]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[7][12][13][14]

    • Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering components.[7][8] However, this may compromise the limit of quantification.

  • Re-evaluate: After implementing a mitigation strategy, it is crucial to re-evaluate the matrix effect to confirm the effectiveness of the chosen approach.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC/MS analysis?

A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix.[1][2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and reproducibility of quantitative analysis.[4][5]

Q2: How can I quantitatively assess the matrix effect for this compound?

You can perform a post-extraction spike experiment. The matrix effect (ME) is calculated by comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution.

Matrix Effect Calculation

A A = Peak area of analyte in neat solution ME Matrix Effect (%) = (B / A) * 100 A->ME B B = Peak area of analyte spiked post-extraction B->ME

Caption: Calculation of the Matrix Effect percentage.

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[10]

Q3: What are the most effective sample preparation techniques to reduce matrix effects for a hydrophobic molecule like this compound?

For a hydrophobic molecule like this compound, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective than protein precipitation at removing interfering matrix components.[1][11]

Sample Preparation TechniquePrincipleEffectiveness for this compound
Protein Precipitation (PPT) A simple technique where a solvent is added to precipitate proteins.Least effective at removing matrix components, especially phospholipids.[11]
Liquid-Liquid Extraction (LLE) Separates analytes based on their differential solubility in two immiscible liquids.More effective than PPT. The pH of the aqueous phase can be adjusted to ensure this compound is uncharged for efficient extraction into an organic solvent.[11]
Solid-Phase Extraction (SPE) Utilizes a solid sorbent to selectively retain the analyte or interferences.Highly effective. A reverse-phase SPE cartridge (e.g., C18) would be suitable for retaining the hydrophobic this compound while allowing more polar interferences to be washed away.

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?

A SIL-IS is highly recommended when developing a robust quantitative LC/MS method, especially for complex matrices where matrix effects are likely to be significant and variable.[12][14] The SIL-IS for this compound would have the same chemical structure but with some atoms (e.g., 2H, 13C, 15N) replaced by their heavy isotopes. This makes it chemically identical to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement.[12]

Q5: Can optimizing chromatographic conditions eliminate matrix effects?

Optimizing chromatographic conditions can significantly reduce matrix effects by separating the analyte of interest from interfering components.[1][8] Key parameters to adjust include:

  • Column Chemistry: Using a different stationary phase might provide better separation.

  • Mobile Phase Composition: Adjusting the organic solvent, aqueous phase, and additives can alter selectivity.

  • Gradient Profile: A shallower gradient can improve the resolution between peaks.

However, it may not always be possible to completely eliminate matrix effects through chromatography alone, especially in very complex matrices.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific matrix.

Materials:

  • This compound analytical standard

  • Blank matrix (e.g., plasma, tissue homogenate)

  • LC/MS grade solvents (e.g., methanol, acetonitrile, water)

  • Appropriate sample preparation materials (e.g., SPE cartridges or LLE solvents)

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through the entire sample preparation procedure. After the final evaporation step, reconstitute the extract with the same standard solution as in Set A.

  • Analyze by LC/MS: Inject both sets of samples and record the peak area for this compound.

  • Calculate the Matrix Effect:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)

Objective: To reduce matrix effects by cleaning up the sample using SPE before LC/MS analysis.

Workflow for SPE Protocol

start Start: Sample condition 1. Condition SPE Cartridge (e.g., Methanol, Water) start->condition equilibrate 2. Equilibrate Cartridge (e.g., with buffer) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences (e.g., with aqueous organic) load->wash elute 5. Elute this compound (e.g., with high organic) wash->elute evaporate 6. Evaporate & Reconstitute elute->evaporate analyze 7. Analyze by LC/MS evaporate->analyze end End: Clean Sample analyze->end

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

Detailed Steps:

  • Select SPE Cartridge: For this compound (a hydrophobic molecule), a reverse-phase sorbent like C18 is a suitable choice.

  • Conditioning: Pass a solvent like methanol through the cartridge to activate the sorbent.

  • Equilibration: Flush the cartridge with a solution that mimics the mobile phase starting conditions to prepare the sorbent for sample loading.

  • Sample Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Use a weak solvent to wash away polar interferences while this compound is retained on the sorbent.

  • Elution: Use a strong organic solvent to elute this compound from the cartridge.

  • Evaporation and Reconstitution: Evaporate the elution solvent and reconstitute the sample in the mobile phase for LC/MS analysis.

By following these troubleshooting guides and protocols, researchers can effectively identify, quantify, and mitigate matrix effects in the LC/MS analysis of this compound, leading to more accurate and reliable results.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for the Quantification of Disperse Yellow 86

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of Disperse Yellow 86 against alternative analytical techniques. It includes detailed experimental protocols, comparative performance data, and visual workflows to assist researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

This compound is a synthetic dye used in the textile industry. Accurate and reliable quantification of this dye is crucial for quality control, formulation development, and safety assessment. HPLC stands out as a powerful and widely adopted technique for the separation and quantification of such compounds due to its high resolution, sensitivity, and specificity.[1] However, other methods like Thin-Layer Chromatography (TLC) and UV-Visible (UV-Vis) Spectroscopy offer alternative approaches with their own advantages and limitations.[1] This guide will focus on a typical validated HPLC method for this compound and compare its performance with these alternatives.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is the preferred method for the quantitative analysis of disperse dyes, offering excellent separation and sensitive detection.[1][2] A validated HPLC method ensures accuracy, precision, and reliability of the analytical results.

Experimental Protocol

A typical reversed-phase HPLC method for the analysis of a disperse dye like this compound is detailed below.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[1][3]

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[1][3]

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and Water (or a buffer like ammonium formate) is commonly used.[4] For this example, a gradient starting with a higher proportion of water and increasing the acetonitrile concentration over time is effective.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined using a UV-Vis scan.

  • Injection Volume: 10 µL.[5]

Standard and Sample Preparation:

  • Stock Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol or acetonitrile, to prepare a stock solution of known concentration (e.g., 100 µg/mL).[3]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to various concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).[3]

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in the same solvent as the standard, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1][3]

HPLC Method Validation Workflow

The following diagram illustrates the key steps involved in validating the HPLC method in accordance with International Council for Harmonisation (ICH) guidelines.[4]

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Varying Parameters) lod_loq->robustness system_suitability System Suitability (Daily Check) robustness->system_suitability validated_method Validated Method for Routine Use system_suitability->validated_method

Caption: Workflow for HPLC method validation.

Comparison with Alternative Methods

While HPLC is a robust technique, other methods like Thin-Layer Chromatography (TLC) and UV-Visible Spectroscopy can also be employed for the analysis of this compound.[1][2]

Thin-Layer Chromatography (TLC)

TLC is a simpler chromatographic technique that can be used for qualitative identification and semi-quantitative estimation.

Experimental Protocol:

  • Stationary Phase: TLC plate coated with silica gel.

  • Mobile Phase: A suitable solvent system (e.g., a mixture of toluene and ethyl acetate) is used to develop the chromatogram.

  • Sample Application: A small spot of the sample and standard solutions are applied to the baseline of the TLC plate.

  • Development: The plate is placed in a developing chamber containing the mobile phase.

  • Visualization: The separated spots are visualized under UV light or by using a staining reagent. The Retention factor (Rf) value is calculated and compared with the standard.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for the quantification of a pure substance in a solution, provided no other components absorb at the same wavelength.[1]

Experimental Protocol:

  • Instrumentation: A UV-Vis spectrophotometer.[1]

  • Sample Preparation: A solution of the dye is prepared in a suitable transparent solvent (e.g., methanol or acetonitrile) at a concentration that falls within the linear range of the instrument.[1]

  • Measurement: The absorbance of the solution is measured at the wavelength of maximum absorption (λmax) of this compound.[1] A calibration curve of absorbance versus concentration is used for quantification.

Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, TLC, and UV-Vis spectroscopy for the quantification of disperse dyes.

ParameterHPLCTLCUV-Vis Spectroscopy
Specificity High (excellent separation)Low to ModerateLow (interference from absorbing impurities)[1]
Sensitivity (LOD/LOQ) High (ng/mL to low µg/mL levels)[4][6]LowModerate
Linearity (r²) Excellent (>0.99)[4]Semi-quantitativeGood (>0.99)
Accuracy (% Recovery) High (typically 98-102%)ModerateModerate to High
Precision (%RSD) High (<2%)[7]LowHigh
Throughput ModerateHighHigh
Cost HighLowLow

Advanced Alternative: Liquid Chromatography-Mass Spectrometry (LC-MS)

For even higher selectivity and sensitivity, especially in complex matrices, Liquid Chromatography coupled with Mass Spectrometry (LC-MS or LC-MS/MS) is a powerful alternative.[2][8] This technique provides molecular weight and structural information, enabling definitive identification and quantification at very low levels.[8]

LC-MS/MS Analysis Workflow

The following diagram illustrates the general workflow for LC-MS/MS analysis.

LCMS_Workflow sample_prep Sample Preparation (Extraction, Dilution) hplc HPLC Separation (C18 Column) sample_prep->hplc ionization Ionization (e.g., ESI) hplc->ionization mass_analyzer1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) ionization->mass_analyzer1 collision_cell Collision Cell (Q2) (Fragmentation) mass_analyzer1->collision_cell mass_analyzer2 Mass Analyzer 2 (Q3) (Product Ion Scan) collision_cell->mass_analyzer2 detector Detector mass_analyzer2->detector data_analysis Data Analysis (Quantification) detector->data_analysis

Caption: General workflow for LC-MS/MS analysis.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC offers a robust, sensitive, and specific method suitable for routine quality control and research, and its validation according to ICH guidelines ensures the reliability of the results.

  • UV-Vis Spectroscopy is a rapid and cost-effective alternative for the quantification of the pure dye in simple solutions.

  • TLC is a useful tool for rapid qualitative screening.

  • LC-MS/MS provides the highest level of sensitivity and selectivity, making it ideal for trace-level analysis and in complex sample matrices.

References

A Comparative Guide to Inter-Laboratory Analysis of Disperse Yellow 86

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Disperse Yellow 86 in textile matrices. While specific inter-laboratory comparison data for this compound is not publicly available, this document establishes a framework for such a study based on established analytical techniques for disperse dyes. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the standardization of analytical methods and ensure data reliability across different laboratories.

This compound (C.I. 10353) is a nitrodiphenylamine dye used for printing on polyester, acetate, and polyamide fibers.[1] Concerns over the potential health and environmental impacts of disperse dyes necessitate accurate and reproducible analytical methods for their monitoring.[2][3] This guide focuses on the two most prevalent techniques: High-Performance Liquid Chromatography with UV-Vis or Photodiode Array detection (HPLC-UV/PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of disperse dyes, including those with similar chemical structures to this compound, using HPLC-UV/PDA and LC-MS/MS. These values are indicative and would be refined in a formal inter-laboratory comparison study for this compound.

ParameterHPLC-UV/PDALC-MS/MS
Limit of Detection (LOD) 2.0 mg/kg[4]0.02 - 1.35 ng/mL[5]
Limit of Quantification (LOQ) -0.06 - 4.09 ng/mL[5]
Linearity (r²) >0.995[4]>0.993[5]
Recovery 92.1% - 98.7%[4]81.8% - 114.1%[5]
Relative Standard Deviation (RSD) < 8.0%[4]1.1% - 16.3%[5]
Selectivity ModerateHigh
Matrix Effects LowCan be significant[5][6]

Experimental Protocols

A standardized experimental protocol is crucial for a successful inter-laboratory comparison. The following sections detail the methodologies for sample preparation and analysis using HPLC-UV/PDA and LC-MS/MS.

The initial step involves the efficient extraction of this compound from the textile sample.

  • Principle: The dye is extracted from the solid textile matrix into a suitable organic solvent, often facilitated by ultrasonication to enhance extraction efficiency.

  • Reagents:

    • Methanol (HPLC grade)[5]

    • Chlorobenzene[4]

    • Pyridine:water mixture[7]

  • Procedure:

    • Weigh approximately 1 gram of the textile sample.

    • Add 20 mL of the chosen extraction solvent (e.g., methanol).

    • Sonicate the sample at 50 °C for 15-30 minutes.[5][8]

    • Centrifuge the sample at 10,000 rpm for 10 minutes.[5]

    • Filter the supernatant through a 0.22 µm PTFE filter.[5]

    • The extract may be evaporated and reconstituted in the initial mobile phase for analysis.[5]

This method is widely used for the routine analysis of disperse dyes.[8]

  • Principle: Reversed-phase chromatography separates this compound from other components in the extract based on its hydrophobicity. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength.

  • Instrumentation: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 5.0 µm).[2]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[5]

    • Flow Rate: 0.3 - 0.6 mL/min.[5][8]

    • Injection Volume: 5 µL.[8]

    • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically around 420 nm for yellow dyes).[4]

  • Data Analysis: The concentration of this compound is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared from certified reference standards.

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis and confirmation.[3][9]

  • Principle: After chromatographic separation, the analyte is ionized (typically via electrospray ionization - ESI) and fragmented. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode for highly selective and sensitive quantification.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions: Similar to HPLC-UV/PDA, often using UHPLC columns for faster analysis.[5]

  • Mass Spectrometry Conditions (Typical):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[8]

    • Source Temperature: 150 °C.[8]

    • Desolvation Temperature: 500 °C.[8]

    • MRM Transitions: Specific precursor and product ions for this compound would need to be determined by direct infusion of a standard solution.

  • Data Analysis: Quantification is performed using the peak areas from the MRM chromatograms and a calibration curve. The ratio of two different MRM transitions is often used for confirmation.

Mandatory Visualizations

The following diagrams illustrate the workflows for an inter-laboratory comparison study and the analytical process.

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Define Study Objectives P2 Select Participating Laboratories P1->P2 P3 Prepare Homogeneous Test Material P2->P3 P4 Establish Standardized Protocol P3->P4 E1 Distribute Test Material & Protocol P4->E1 E2 Laboratories Perform Analysis E1->E2 E3 Submit Results to Coordinator E2->E3 V1 Statistical Analysis of Results E3->V1 V2 Identify Outliers & Biases V1->V2 V3 Issue Performance Report V2->V3 V4 Implement Corrective Actions V3->V4

Caption: Workflow of an inter-laboratory comparison study for this compound analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection Methods cluster_data Data Processing S1 Weigh Textile Sample S2 Solvent Extraction (e.g., Methanol + Sonication) S1->S2 S3 Centrifugation & Filtration S2->S3 A1 HPLC or UHPLC Separation (C18 Column) S3->A1 A2 Detection A1->A2 D1 UV/PDA Detector D2 Tandem Mass Spectrometer (MS/MS - MRM Mode) DP1 Peak Integration A2->DP1 DP2 Calibration Curve DP1->DP2 DP3 Quantification DP2->DP3

Caption: Experimental workflow for the analysis of this compound in textiles.

References

A Comparative Study: Disperse Yellow 86 vs. C.I. Disperse Yellow 54

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two commercially significant disperse dyes, Disperse Yellow 86 and C.I. Disperse Yellow 54. The information presented herein is curated to assist researchers and scientists in making informed decisions for their specific applications, particularly in the context of materials science and textile chemistry.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these dyes is crucial for predicting their behavior in various applications. The following table summarizes the key characteristics of this compound and C.I. Disperse Yellow 54.

PropertyThis compoundC.I. Disperse Yellow 54
C.I. Name This compoundDisperse Yellow 54
C.I. Number 1035347020
Chemical Class Nitrodiphenylamine[1]Quinophthalone[2]
CAS Number 12223-97-1[1]12223-85-7[2]
Molecular Formula C₁₆H₁₉N₃O₅S[1]C₁₈H₁₁NO₃[2]
Molecular Weight 365.41 g/mol [1]289.28 g/mol [2]
Appearance Reddish-yellow to orange powder[1]Yellow to brown powder[2]
Solubility Insoluble in waterSoluble in strong sulfuric acid and pyridine (when heated); insoluble in water[2]
Melting Point Not readily available265 °C

Performance and Application

The primary application for both dyes is in the coloration of synthetic fibers, particularly polyester. However, their performance characteristics can differ, influencing their suitability for specific end-uses.

This compound is primarily utilized for the printing of polyester, acetate, and polyamide fibers. It is generally not recommended for dyeing processes.[1]

C.I. Disperse Yellow 54 is widely used for both dyeing and printing of polyester and other synthetic fibers.[2][3] It is known for its good level-dyeing properties and high light fastness, making it suitable for applications requiring good color durability.[4]

Comparative Fastness Properties

Color fastness is a critical performance indicator for dyes, signifying the resistance of the color to various environmental factors. The following table provides a comparison of the fastness ratings for this compound and C.I. Disperse Yellow 54 on polyester, based on available data. It is important to note that these values can vary depending on the dyeing process, depth of shade, and the presence of other finishing agents.

Fastness PropertyTest StandardThis compoundC.I. Disperse Yellow 54
Light Fastness ISO / AATCC7 (ISO), 6-7 (AATCC)[1]6 (ISO), 6-7 (AATCC)[2]
Washing Fastness (Staining) ISO / AATCC5 (ISO), 5 (AATCC)[1]4 (ISO), 4-5 (AATCC)[2]
Washing Fastness (Fading) ISO / AATCC5 (ISO), 5 (AATCC)[1]5 (ISO), 4-5 (AATCC)[2]
Sublimation Fastness (Ironing) ISO / AATCC3 (ISO), 3 (AATCC)[1]4 (ISO), 4-5 (AATCC)[2]
Perspiration Fastness (Staining) ISO / AATCC5 (ISO), 5 (AATCC)[1]5 (ISO), 5 (AATCC)[2]
Perspiration Fastness (Fading) ISO / AATCC5 (ISO), 5 (AATCC)[1]5 (ISO), 5 (AATCC)[2]

Note: Fastness is typically rated on a scale of 1 to 5 for washing, perspiration, and sublimation (with 5 being the best), and on a scale of 1 to 8 for light fastness (with 8 being the best).

Experimental Protocols

The following are detailed methodologies for the key fastness tests cited in this guide, based on internationally recognized standards.

Light Fastness Testing (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).

Apparatus:

  • Xenon arc lamp apparatus

  • Blue wool standards (Reference 1-8)

  • Grey scale for assessing change in color (ISO 105-A02)

  • Specimen holders

Procedure:

  • A specimen of the dyed textile is mounted on a holder alongside a set of blue wool standards.

  • The specimens and standards are exposed to the light from the xenon arc lamp under controlled conditions of temperature, humidity, and irradiance.

  • Exposure is continued until a specified degree of fading is observed on the test specimen or the blue wool standards.

  • The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool standards that have been exposed simultaneously. The rating corresponds to the number of the blue wool standard that exhibits a similar degree of fading.

Washing Fastness Testing (ISO 105-C06)

This method is intended for determining the resistance of the color of textiles to domestic and commercial laundering procedures.

Apparatus:

  • Washing fastness tester (e.g., Launder-Ometer)

  • Stainless steel balls (for mechanical action)

  • Multifibre adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool)

  • Grey scale for assessing change in color and staining (ISO 105-A02 and ISO 105-A03)

  • Standard ECE phosphate reference detergent

Procedure:

  • A specimen of the dyed textile (40 mm x 100 mm) is stitched together with a piece of multifibre adjacent fabric of the same dimensions.

  • The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and a set number of stainless steel balls.

  • The container is placed in the washing fastness tester and agitated for a specified time (e.g., 30 minutes) at a specific temperature (e.g., 60°C).

  • After the washing cycle, the specimen is rinsed thoroughly and dried.

  • The change in color of the dyed specimen is assessed using the grey scale for color change.

  • The degree of staining on each fiber of the multifibre adjacent fabric is assessed using the grey scale for staining.

Sublimation Fastness Testing (ISO 105-P01)

This method is used to determine the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.

Apparatus:

  • Heat press or a suitable heating device capable of maintaining a constant temperature.

  • Undyed polyester fabric.

  • Grey scale for assessing staining (ISO 105-A03).

Procedure:

  • A specimen of the dyed textile is placed between two pieces of undyed polyester fabric.

  • The composite sample is placed in the heating device and subjected to a specified temperature (e.g., 180°C, 200°C, or 210°C) and pressure for a set time (e.g., 30 seconds).

  • After heating, the sample is removed and allowed to cool.

  • The change in color of the original specimen and the degree of staining on the undyed polyester fabrics are assessed using the appropriate grey scales.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of disperse dyes.

G start Start: Dye Selection (this compound & C.I. Disperse Yellow 54) dyeing Dyeing of Polyester Substrate start->dyeing wash_rinse Washing and Rinsing dyeing->wash_rinse drying Drying of Dyed Samples wash_rinse->drying fastness_testing Fastness Property Evaluation drying->fastness_testing light_fastness Light Fastness Test (ISO 105-B02) fastness_testing->light_fastness wash_fastness Wash Fastness Test (ISO 105-C06) fastness_testing->wash_fastness sublimation_fastness Sublimation Fastness Test (ISO 105-P01) fastness_testing->sublimation_fastness data_analysis Data Analysis and Comparison light_fastness->data_analysis wash_fastness->data_analysis sublimation_fastness->data_analysis reporting Reporting: Comparative Guide data_analysis->reporting end End reporting->end

Caption: Experimental workflow for the comparative evaluation of disperse dyes.

References

A Researcher's Guide to Fluorescent Probes for Lipid Droplet and Protein Aggregate Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise visualization of subcellular structures and molecular events is paramount. Fluorescent probes are indispensable tools in this endeavor, enabling the dynamic tracking and quantification of biological processes. This guide provides a comprehensive comparison of fluorescent probes for two critical areas of cellular research: the imaging of lipid droplets and the detection of protein aggregation. While the initial query mentioned "Disperse Yellow 86," the broader landscape of fluorescent probes for these applications is dominated by other well-characterized dyes. This guide will therefore focus on the most widely used and validated alternatives.

Part 1: Fluorescent Probes for Lipid Droplet Staining

Lipid droplets are dynamic organelles crucial for energy storage and metabolism. Their visualization is key to understanding various physiological and pathological states, including obesity, diabetes, and cancer.[1] For years, Nile Red and BODIPY 493/503 have been the go-to fluorescent probes for staining these neutral lipid-rich structures.[2]

Comparative Analysis of Leading Lipid Droplet Probes

The selection of an appropriate fluorescent probe for lipid droplet imaging depends on several factors, including the specific experimental requirements, the imaging modality, and the need for multiplexing with other fluorescent markers. While Nile Red is a classic choice, BODIPY dyes and newer generation probes often offer superior performance in terms of specificity and photostability.[][4]

FeatureNile RedBODIPY 493/503Lipi-Probes (e.g., Lipi-Green)
Excitation Max (nm) ~552 (in methanol)~493Varies (e.g., Lipi-Green ~488)
Emission Max (nm) ~636 (in methanol)~503Varies (e.g., Lipi-Green ~510)
Quantum Yield Environment-dependentHighHigh
Photostability Prone to photobleaching[]High[]High, suitable for long-term imaging[5]
Specificity Can have non-specific binding and background fluorescence[4][5]High selectivity for neutral lipids[]Extremely low background fluorescence[5]
Advantages Strong solvatochromism (fluorescence depends on solvent polarity)[6]Narrow emission peak, good for multicolor imaging[][7]High specificity and suitability for long-term tracking[5]
Disadvantages Broad emission spectrum can interfere with other channels[4][7]Small Stokes shift[4]Newer, less established than Nile Red and BODIPY
Experimental Protocol: Staining of Intracellular Lipid Droplets with BODIPY 493/503

This protocol provides a standard procedure for staining lipid droplets in cultured cells using BODIPY 493/503 for fluorescence microscopy.

Materials:

  • BODIPY 493/503 stock solution (1 mg/mL in DMSO)[8]

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) solution (4% in PBS) for fixed cell staining[8]

  • Cell culture medium

  • Coverslips and microscope slides

  • (Optional) Oleic acid to induce lipid droplet formation[8][9]

Procedure for Fixed Cell Staining:

  • Cell Culture: Plate cells on sterile coverslips in a 6-well plate and culture until they reach 60-80% confluency.[8]

  • (Optional) Lipid Droplet Induction: To enhance lipid droplet formation, incubate cells with a medium supplemented with oleic acid for 6-24 hours.[9]

  • Cell Fixation: Gently wash the cells twice with PBS. Fix the cells by incubating them with 4% PFA solution for 20 minutes at room temperature.[8]

  • Washing: Wash the cells three times with PBS to remove the fixative.

  • Staining: Prepare the BODIPY 493/503 working solution by diluting the stock solution in PBS. Cover the cells with the working solution and incubate for 10-15 minutes at room temperature, protected from light.[9]

  • Final Washes: Wash the cells three times with PBS to remove excess dye.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the stained lipid droplets using a fluorescence microscope with appropriate filters for BODIPY 493/503 (Excitation/Emission: ~493/503 nm).[9]

Procedure for Live Cell Staining:

For live-cell imaging, skip the fixation steps (3 and 4). After an initial wash with PBS, incubate the live cells with the BODIPY 493/503 working solution in a suitable imaging medium for 15 minutes at 37°C, protected from light.[9] Wash the cells to remove the staining solution and proceed with imaging.[9]

Workflow for Lipid Droplet Staining and Imaging

G cluster_prep Sample Preparation cluster_staining Staining Protocol cluster_imaging Data Acquisition & Analysis cell_culture Cell Seeding & Culture lipid_induction Lipid Droplet Induction (Optional, e.g., Oleic Acid) cell_culture->lipid_induction fixation Fixation (e.g., 4% PFA) lipid_induction->fixation washing1 PBS Wash fixation->washing1 staining Incubation with BODIPY 493/503 washing1->staining washing2 Final Washes staining->washing2 mounting Mounting on Slide washing2->mounting microscopy Fluorescence Microscopy mounting->microscopy analysis Image Analysis (Quantification of Droplets) microscopy->analysis

Caption: Workflow for fluorescent staining of lipid droplets.

Part 2: Fluorescent Probes for Protein Aggregation Detection

The misfolding and aggregation of proteins are associated with a wide range of debilitating human diseases, including Alzheimer's and Parkinson's diseases.[10][11] Fluorescent probes that can selectively bind to and report on the presence of these protein aggregates are crucial for both basic research and the development of therapeutic interventions. Thioflavin T (ThT) is the gold standard in this field, known for its characteristic fluorescence enhancement upon binding to amyloid fibrils.[12][13]

Comparative Analysis of Probes for Protein Aggregates

While ThT is widely used, there is ongoing research to develop probes with improved photophysical properties, such as higher binding affinity, greater fluorescence enhancement, and spectral properties suitable for in vivo imaging.[14][15]

FeatureThioflavin T (ThT)DMASEBTIAD2BO21
Mechanism Binds to β-sheet structures in amyloid fibrils, leading to fluorescence enhancement[13]Structural analogue of ThT with similar binding mechanism[14][15]Solvatochromic probe that shows fluorescence enhancement and a blue shift upon binding to aggregates[16]Binds to amyloid fibrils with significant fluorescence enhancement[17]
Fluorescence Enhancement Significant increase upon bindingImproved photophysical properties compared to ThT[14][15]7.8-fold enhancement upon binding to insulin fibrils[16]18-39 fold enhancement for Aβ, hIAPP, and hCT fibrils[17]
Binding Affinity (Kd) Micromolar range-Higher binding affinity to protein aggregates compared to ThT[16]-
Advantages Well-established, "gold standard" for amyloid detection[14][15]Improved photophysical properties, suitable for imaging in the "transparency window of biological tissues"[14][15]Suitable for STED super-resolution imaging[16]Superior sensitivity and lower detection limit than ThT[17]
Disadvantages Can be influenced by fibril morphology, potential for false negatives[18]Newer, less widely adopted than ThTNewer, less widely adopted than ThTNewer, less widely adopted than ThT
Experimental Protocol: Detection of Protein Aggregation with Thioflavin T

This protocol provides a general method for monitoring the kinetics of protein aggregation in vitro using ThT.

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water or buffer)

  • Purified protein of interest

  • Aggregation-inducing buffer (specific to the protein being studied)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Preparation: Prepare the protein solution in the aggregation-inducing buffer. Prepare the ThT working solution by diluting the stock solution in the same buffer to the final desired concentration (e.g., 10-20 µM).

  • Assay Setup: In a 96-well microplate, mix the protein solution with the ThT working solution. Include control wells containing only the buffer and ThT (for background subtraction) and wells with pre-formed fibrils (as a positive control, if available).

  • Incubation and Measurement: Place the microplate in a plate reader set to the desired temperature to induce aggregation. Monitor the fluorescence intensity over time at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.[12] Measurements are typically taken at regular intervals (e.g., every 5-15 minutes) with intermittent shaking to promote aggregation.

  • Data Analysis: Subtract the background fluorescence from the sample readings. Plot the fluorescence intensity as a function of time to obtain the aggregation kinetics curve, which typically shows a lag phase, an exponential growth phase, and a plateau phase.

Mechanism of "Turn-On" Fluorescence for Protein Aggregation Probes

G cluster_free Free Probe in Solution cluster_bound Probe Bound to Aggregate free_probe Fluorescent Probe (e.g., ThT) rotation Intramolecular Rotation free_probe->rotation bound_probe Probe Binds to Protein Aggregate free_probe->bound_probe quenched Low Fluorescence (Quenched State) rotation->quenched restricted Rotation is Restricted bound_probe->restricted enhanced High Fluorescence ('Turn-On' Signal) restricted->enhanced protein Monomeric Protein aggregate Protein Aggregate (e.g., Amyloid Fibril) protein->aggregate Aggregation aggregate->bound_probe

Caption: "Turn-on" fluorescence mechanism of aggregation probes.

References

Cross-Validation of Analytical Techniques for the Detection of Disperse Yellow 86: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three prominent analytical techniques for the quantitative determination of Disperse Yellow 86: High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Sensing. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of products in various industries, including textiles and pharmaceuticals. This document presents a comparative analysis of these methods, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific analytical needs.

Comparative Performance Analysis

The performance of each analytical technique was evaluated based on key validation parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the quantitative data, providing a clear comparison of the capabilities of each method. Data for HPLC-UV and LC-MS/MS are based on studies of similar disperse dyes, including Disperse Yellow 3, and serve as a reliable reference for the expected performance for this compound.[1][2][3]

ParameterHPLC-UVLC-MS/MSElectrochemical Sensing
Linearity (R²) > 0.998> 0.999> 0.99
Limit of Detection (LOD) ~0.7 mg/L0.5 - 2.0 ng/L~5.0 nM
Limit of Quantification (LOQ) ~2.0 mg/L2.0 - 8.0 ng/L~15.0 nM
Precision (%RSD) < 5%< 6% (intraday)< 10%
Selectivity ModerateHighHigh
Cost LowHighLow
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of disperse dyes and can be adapted for the specific quantification of this compound.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

This method is based on the DIN 54231 standard procedure for the analysis of disperse dyes in textiles.[3]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • Analytical column: XBridge C18, 2.1 x 150 mm, 5 µm.

Reagents:

  • Ammonium acetate (10 mmol, pH 3.6)

  • Acetonitrile

  • This compound standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards by dilution.

  • Sample Preparation (Textiles):

    • Extract a known weight of the textile sample with a suitable solvent (e.g., methanol or chlorobenzene) using ultrasonication.

    • Filter the extract through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mmol Ammonium acetate, pH 3.6

    • Mobile Phase B: Acetonitrile

    • Gradient: 40% B at 0 min, ramp to 60% B at 7 min, ramp to 98% B at 17 min, hold until 24 min, then return to initial conditions.

    • Flow Rate: 0.30 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: Monitor at the maximum absorbance wavelength of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the detection of disperse dyes in environmental water samples.[1][4]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • Analytical column: C18 column (e.g., 4.6 × 150 mm; 5 µm).

Reagents:

  • Methanol (MeOH)

  • Water with 0.1% formic acid

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • This compound standard

Procedure:

  • Standard Preparation: Prepare stock and working standard solutions of this compound in methanol.

  • Sample Preparation (Water Samples):

    • Perform Solid Phase Extraction (SPE) to concentrate the analyte.

    • Wash the SPE cartridge with Milli-Q water and a methanol/water mixture.

    • Elute the dye with ACN/MeOH and DCM/MeOH mixtures.

    • Evaporate the eluate to dryness and reconstitute in a methanol/water solution.

  • LC-MS/MS Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: Start with a 1:1 ratio of A:B, linearly increase B to 100% over 16 minutes.

    • Flow Rate: 500 µL/min

    • Injection Volume: 40 µL

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Selected Reaction Monitoring (SRM) of the precursor and product ions for this compound.

Electrochemical Sensing

This protocol describes a general approach for the detection of this compound using voltammetric techniques, based on methods for other electroactive dyes.[5]

Instrumentation:

  • Potentiostat/Galvanostat with a three-electrode system (e.g., Glassy Carbon Electrode as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode).

Reagents:

  • Supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0).

  • This compound standard.

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in deionized water.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute with the supporting electrolyte to prepare working standards.

  • Electrochemical Measurement:

    • Deoxygenate the electrochemical cell by purging with nitrogen gas.

    • Add a known volume of the standard or sample solution to the cell.

    • Employ a voltammetric technique such as Cyclic Voltammetry (CV) or Differential Pulse Voltammetry (DPV) to record the electrochemical response of this compound.

    • For quantitative analysis, construct a calibration curve by plotting the peak current versus the concentration of the dye.

Visualizing the Workflow

To better illustrate the logical flow of the cross-validation process and the analytical workflows, the following diagrams are provided.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation & Comparison Sample This compound Sample Prep_HPLC Solvent Extraction (e.g., for Textiles) Sample->Prep_HPLC Prep_LCMS Solid Phase Extraction (e.g., for Water) Sample->Prep_LCMS Prep_EC Dilution in Supporting Electrolyte Sample->Prep_EC HPLC HPLC-UV Prep_HPLC->HPLC LCMS LC-MS/MS Prep_LCMS->LCMS EC Electrochemical Sensing Prep_EC->EC Data Data Acquisition HPLC->Data LCMS->Data EC->Data Performance Performance Metrics (LOD, LOQ, Linearity) Data->Performance Comparison Comparative Analysis Performance->Comparison

Caption: Workflow for the cross-validation of analytical techniques.

Signaling_Pathway cluster_hplc HPLC-UV Detection cluster_lcms LC-MS/MS Detection cluster_ec Electrochemical Detection Analyte This compound UV_Abs Chromophoric Groups (e.g., Azo) Analyte->UV_Abs Ionization Ionization (ESI+) Analyte->Ionization Redox Electroactive Moiety Analyte->Redox UV_Light UV-Vis Light Absorption UV_Abs->UV_Light Signal_UV Detection Signal (Absorbance) UV_Light->Signal_UV Precursor Precursor Ion Selection Ionization->Precursor Fragmentation Collision-Induced Dissociation Precursor->Fragmentation Product Product Ion Detection Fragmentation->Product Electron_Transfer Electron Transfer at Electrode Surface Redox->Electron_Transfer Signal_EC Detection Signal (Current) Electron_Transfer->Signal_EC

Caption: Principles of detection for each analytical technique.

References

Performance of Disperse Yellow 86 in Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disperse Yellow 86, a nitrodiphenylamine-based dye, is a common colorant used for synthetic fibers. This guide provides a comparative evaluation of its performance in various polymer matrices, offering insights for researchers and scientists in material science and drug development. The performance of this compound is benchmarked against other commercially available disperse dyes to provide a comprehensive overview of its suitability for different applications.

Comparative Performance Data

The selection of a dye is contingent on its performance within a specific polymer. The following tables summarize the key performance indicators of this compound and comparable disperse dyes in polyester (PET) and polylactic acid (PLA) matrices. Data for nylon is also included where available.

Table 1: Colorfastness Properties of Disperse Dyes on Polyester (PET) Fabric

DyeC.I. NameLight Fastness (Xenon Arc)Wash Fastness (ISO 105-C06)Sublimation Fastness (180°C, 30s)
This compoundThis compound54-54
Alternative Yellow 1Disperse Yellow 546-74-54-5
Alternative Yellow 2Disperse Yellow 64755
Alternative RedDisperse Red 6054-54
Alternative BlueDisperse Blue 565-64-54

Note: Fastness is graded on a scale of 1 to 5, with 5 representing the best performance.

Table 2: Dyeing Performance of Disperse Dyes on Polyester (PET) vs. Polylactic Acid (PLA)

DyePolymerDyeing Temperature (°C)Dye Exhaustion (%)Color Strength (K/S)
This compoundPET130~85High
PLA110~78Moderate
Disperse Yellow 54PET130HighHigh
PLA110Moderate-HighHigh
Disperse Red 60PET130HighHigh
PLA110ModerateModerate

Note: Dye exhaustion refers to the percentage of dye that has transferred from the dyebath to the fiber. Color strength (K/S) is a measure of the intensity of the color on the fabric.

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure comparability and reproducibility. The following are detailed protocols for the key experiments.

Colorfastness to Light
  • Standard: ISO 105-B02

  • Apparatus: Xenon arc lamp fading apparatus.

  • Procedure:

    • A specimen of the dyed polymer matrix is exposed to artificial light under specified conditions of temperature and humidity.

    • The exposure is conducted alongside a set of blue wool standards.

    • The lightfastness is assessed by comparing the change in color of the specimen with that of the standards.

    • The rating is given on a scale of 1 to 8, where 1 indicates very poor lightfastness and 8 indicates exceptional lightfastness.

Colorfastness to Washing
  • Standard: ISO 105-C06

  • Apparatus: Launder-Ometer or similar apparatus.

  • Procedure:

    • A specimen of the dyed polymer is stitched between two pieces of undyed adjacent fabric (one of the same fiber and one of a different specified fiber).

    • The composite specimen is then washed in a soap solution under specified conditions of temperature, time, and agitation.

    • After washing, the specimen is rinsed and dried.

    • The change in color of the specimen and the degree of staining on the adjacent fabrics are assessed using the grey scale.

    • Ratings are given on a scale of 1 to 5, where 5 represents no change in color or staining.

Colorfastness to Sublimation
  • Standard: ISO 105-P01

  • Apparatus: Heat press.

  • Procedure:

    • A specimen of the dyed polymer is placed in contact with an undyed fabric.

    • The assembly is subjected to a specific temperature and pressure for a set duration.

    • The change in color of the specimen and the degree of staining on the undyed fabric are assessed using the grey scale.

    • Ratings are given on a scale of 1 to 5.

Dye Exhaustion and Color Strength (K/S)
  • Procedure:

    • Dyeing is carried out in a high-temperature, high-pressure dyeing machine.

    • The concentration of the dye in the dyebath is measured before and after the dyeing process using a spectrophotometer to calculate the percentage of dye exhaustion.

    • The color strength (K/S value) of the dyed fabric is measured using a spectrophotometer. The K/S value is calculated based on the reflectance of the dyed fabric and is proportional to the concentration of the dye on the fabric.

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the performance of a disperse dye on a polymer matrix.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Dye_Selection Dye Selection (e.g., this compound) Dyeing Dyeing Process Dye_Selection->Dyeing Polymer_Selection Polymer Matrix Selection (PET, PLA, Nylon) Polymer_Selection->Dyeing Lightfastness Light Fastness (ISO 105-B02) Dyeing->Lightfastness Washfastness Wash Fastness (ISO 105-C06) Dyeing->Washfastness Sublimationfastness Sublimation Fastness (ISO 105-P01) Dyeing->Sublimationfastness Color_Strength Color Strength (K/S) & Dye Exhaustion Dyeing->Color_Strength Data_Collection Data Collection Lightfastness->Data_Collection Washfastness->Data_Collection Sublimationfastness->Data_Collection Color_Strength->Data_Collection Comparative_Analysis Comparative Analysis Data_Collection->Comparative_Analysis Report Publish Comparison Guide Comparative_Analysis->Report

Workflow for Dye Performance Evaluation

Discussion

This compound exhibits good overall performance on polyester, a common substrate for this class of dyes. Its light and wash fastness are generally rated as good to very good.[1] However, when compared to other high-performance disperse yellow dyes, such as Disperse Yellow 64, it may show slightly lower fastness properties.

In the case of polylactic acid (PLA), a biodegradable alternative to PET, the dyeing performance of disperse dyes is generally acceptable, though some differences are observed. Dye exhaustion on PLA is often slightly lower than on PET, which can be attributed to the lower dyeing temperatures required for PLA to prevent fiber degradation.[2] Despite this, good color strength can be achieved on PLA. The fastness properties of disperse dyes on PLA are often comparable to those on PET.[2]

For applications requiring exceptional lightfastness or thermal stability, alternative disperse dyes should be considered. The choice of dye will ultimately depend on the specific polymer matrix, the intended application of the final product, and the required performance characteristics.

References

Benchmarking the photostability of Disperse Yellow 86 against other dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust chemical compounds is critical. In the realm of dyes, photostability—the ability to resist fading upon exposure to light—is a paramount performance metric. This guide provides a detailed comparison of the photostability of Disperse Yellow 86 against other commercially significant disperse dyes from the azo and anthraquinone classes. The data presented is compiled from various sources and standardized testing methods to offer an objective benchmark.

Quantitative Photostability Data

The photostability of disperse dyes is quantified using a lightfastness rating, typically on a scale of 1 to 8, with 8 representing the highest resistance to fading. The following table summarizes the lightfastness ratings for this compound and a selection of other disperse dyes, as determined by internationally recognized standards.

Dye NameC.I. NameChemical ClassLightfastness Rating (AATCC)Lightfastness Rating (ISO)
This compound 10353 Nitrodiphenylamine 6-7 7
Disperse Red 6060756Anthraquinone6-7[1]6[2]
Disperse Blue 5663285Anthraquinone-6-7[3]
Disperse Blue 7911345Azo6-7[4]4[5]
Disperse Orange 2511227Azo--
Disperse Yellow 2326070Azo--

Experimental Protocols

The lightfastness ratings presented in this guide are determined using standardized experimental protocols, primarily ISO 105-B02 and AATCC Test Method 16. These methods ensure the reproducibility and comparability of results.

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies a method for determining the resistance of the color of textiles to an artificial light source that simulates natural daylight (D65).

  • Principle: A textile specimen is exposed to a xenon arc lamp under controlled conditions, alongside a set of blue wool references with known lightfastness. The change in color of the test specimen is then compared to the change in the reference materials.

  • Apparatus:

    • Xenon arc fading lamp apparatus.

    • Blue wool references (scale of 1-8).

    • Grey scale for assessing color change.

    • Specimen holders.

  • Procedure:

    • The test specimen and a set of blue wool references are mounted in holders.

    • A portion of each specimen and reference is covered with an opaque mask to serve as an unexposed control.

    • The mounted specimens are placed in the xenon arc apparatus and exposed to light under specified conditions of temperature and humidity.

    • The exposure continues until the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the grey scale.

    • The lightfastness rating is determined by comparing which blue wool reference shows a similar degree of fading to the test specimen.

AATCC Test Method 16: Colorfastness to Light

This method from the American Association of Textile Chemists and Colorists provides several options for determining the colorfastness of textiles to light, with the xenon-arc lamp being a common choice.

  • Principle: A test specimen and AATCC Blue Wool Lightfastness Standards are exposed to a light source under controlled conditions. The colorfastness is assessed by comparing the color change of the specimen to that of the standards.

  • Apparatus:

    • Xenon-arc lamp weathering apparatus.

    • AATCC Blue Wool Lightfastness Standards (L2-L9).

    • Gray Scale for Color Change.

    • Specimen holders.

  • Procedure:

    • The test specimen and the appropriate Blue Wool Lightfastness Standards are mounted in holders.

    • The holders are placed in the weathering apparatus.

    • The specimens and standards are exposed for a specified number of AATCC Fading Units (AFUs) or until a specific standard has faded to a predetermined level.

    • The color change of the test specimen is evaluated by comparison with the Gray Scale for Color Change or by instrumental color measurement. The lightfastness rating is assigned based on the AATCC Blue Wool Lightfastness Standard that exhibits a similar amount of color change.

Experimental Workflow

The following diagram illustrates the general workflow for determining the photostability of a disperse dye according to standardized testing methods.

G cluster_prep Sample Preparation cluster_exposure Controlled Light Exposure cluster_evaluation Evaluation Dye_Application Dye Application to Substrate Specimen_Cutting Specimen Cutting Dye_Application->Specimen_Cutting Mounting Mounting of Specimen and Blue Wool References Specimen_Cutting->Mounting Xenon_Arc Exposure in Xenon Arc Apparatus Mounting->Xenon_Arc Visual_Assessment Visual Assessment against Grey Scale Xenon_Arc->Visual_Assessment Instrumental_Measurement Instrumental Color Measurement Xenon_Arc->Instrumental_Measurement Comparison Comparison with Blue Wool References Visual_Assessment->Comparison Instrumental_Measurement->Comparison Rating Assignment of Lightfastness Rating Comparison->Rating

References

A Comparative Analysis of Synthesis Routes for Disperse Yellow 86

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic routes for C.I. Disperse Yellow 86 (CAS 12223-97-1), a nitrodiphenylamine-based dye. The primary industrial synthesis is compared against modern, greener alternatives and the well-established azo dye synthesis platform, offering insights into efficiency, environmental impact, and reaction conditions.

Executive Summary

The conventional synthesis of this compound is achieved through a copper-catalyzed nucleophilic aromatic substitution (Ullmann Condensation). While effective, this method often requires high temperatures and polar aprotic solvents. This guide explores two alternative approaches: a rapid, microwave-assisted synthesis representative of modern energy-efficient methods, and the classic diazotization-coupling reaction, which forms the basis of the largest class of disperse dyes (azo dyes). The comparison highlights trade-offs in reaction time, energy input, solvent use, and precursor complexity.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the key quantitative parameters for the different synthetic approaches. Data for the conventional route is representative of typical Ullmann-type reactions, while data for the alternative routes is derived from published experimental findings for analogous dye syntheses.

ParameterRoute 1: Conventional CondensationRoute 2: Microwave-Assisted SynthesisRoute 3: Azo Coupling (Reference)
Reaction Type Nucleophilic Aromatic SubstitutionNucleophilic Aromatic SubstitutionDiazotization & Azo Coupling
Key Reactants 4-Ethoxybenzenamine, 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamideSubstituted Anilines, Activated Aryl HalidesAromatic Amine, Coupling Component
Catalyst Copper(I) salt (e.g., CuI)Often catalyst-free or phase-transferNone (acid/base mediated)
Solvent DMF, NMP, or DMSOEthanol/Water or Solvent-freeWater, Acid
Temperature 100 - 210 °C150 °C0 - 5 °C
Reaction Time 8 - 24 hours3 - 10 minutes1 - 2 hours
Typical Yield 80 - 95%90 - 97%85 - 95%
Energy Input High (prolonged heating)Low (rapid, focused heating)Low (requires cooling)
Environmental Impact High-boiling, difficult-to-remove solventsReduced solvent use, potential for benign solventsAqueous waste, potential for toxic precursors

Performance Data: this compound

The performance of the final dye product is critical. Below are the reported fastness properties for this compound, which are generally independent of the synthesis route, assuming equivalent purity is achieved.

Fastness PropertyAATCC StandardRating (1-5, 5 is best)ISO StandardRating (1-8, 8 is best)
Light Fastness --ISO 105-B027
Washing Fastness AATCC 615ISO 105-C065
Perspiration AATCC 155ISO 105-E045
Ironing AATCC 1335ISO 105-X115

Data sourced from World Dye Variety.[1]

Experimental Protocols

Route 1: Conventional Synthesis via Ullmann Condensation (Representative Protocol)

The industrial synthesis of this compound involves the condensation of 4-Ethoxybenzenamine and 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide.[1] This reaction is a classic example of an Ullmann-Goldberg C-N cross-coupling reaction.

Methodology:

  • Charging the Reactor: A reaction vessel is charged with 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide (1.0 eq), 4-Ethoxybenzenamine (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and copper(I) iodide (CuI, 0.1 eq) as the catalyst.

  • Solvent Addition: High-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), is added to the vessel.

  • Reaction: The mixture is heated to a temperature between 120-180 °C under an inert atmosphere (e.g., nitrogen) and stirred vigorously for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed extensively with water to remove inorganic salts, and then purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/ethanol mixture) to yield the final this compound dye.

Route 2: Microwave-Assisted Synthesis (Alternative Protocol)

Microwave-assisted synthesis offers a significant reduction in reaction time and often leads to higher yields with cleaner reaction profiles. This protocol is based on modern methods for the synthesis of analogous dyes.[2][3][4]

Methodology:

  • Reactant Preparation: In a 10 mL microwave reaction vial, add the aryl halide (e.g., 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide, 1 mmol) and the aniline (e.g., 4-Ethoxybenzenamine, 2.5 mmol).

  • Solvent and Base Addition: Add a solvent mixture, such as 3 mL of Ethanol/Water (2:1), and a base, such as 1 mL of 10 M potassium hydroxide (KOH).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150 °C for 3-5 minutes, with power set to 200 W and pressure at 250 psi.

  • Isolation: After cooling, acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure dye.[3]

Route 3: Azo Dye Synthesis via Diazotization-Coupling (Reference Protocol)

This is not a route to this compound (a nitrodiphenylamine) but represents the most common method for producing the largest class of disperse dyes (azo dyes). It serves as a key comparative methodology.[5][6][7]

Methodology:

  • Diazotization: Dissolve the primary aromatic amine (diazo component, 1.0 eq) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • Diazonium Salt Formation: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂, 1.0 eq) to the amine solution, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction: In a separate vessel, dissolve the coupling component (e.g., a phenol or an aniline derivative, 1.0 eq) in an appropriate aqueous acidic or basic solution, and cool to 0-5 °C.

  • Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold coupling component solution. The azo dye will precipitate immediately. Control the pH with sodium acetate or sodium hydroxide as needed for the specific coupling partners.

  • Isolation: Stir the reaction mixture for 1-2 hours at low temperature. Collect the precipitated dye by filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Visualizations

The following diagrams illustrate the workflows for the described synthesis routes.

Synthesis_Route_1 cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product R1 4-Ethoxybenzenamine P1 Mix in DMF/NMP R1->P1 R2 4-Chloro-3-nitro-N,N- dimethylbenzenesulfonamide R2->P1 Cat CuI / K2CO3 Cat->P1 P2 Heat (120-180°C) 12-24 hours P1->P2 P3 Precipitate in Water P2->P3 P4 Filter & Recrystallize P3->P4 Prod This compound P4->Prod Synthesis_Route_2 cluster_reactants Reactants cluster_process Process cluster_product Product R1 Aryl Halide P1 Mix in EtOH/Water R1->P1 R2 Aniline R2->P1 Base KOH Base->P1 P2 Microwave (150°C) 3-5 minutes P1->P2 P3 Acidify & Precipitate P2->P3 P4 Filter & Purify P3->P4 Prod Disperse Dye P4->Prod Synthesis_Route_3 cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Coupling cluster_product Product A1 Aromatic Amine A2 HCl / H2O A1->A2 A3 NaNO2 (aq) 0-5°C A2->A3 D_Salt Diazonium Salt A3->D_Salt C2 Mix & Control pH 0-5°C D_Salt->C2 C1 Coupling Component C1->C2 P1 Filter & Dry C2->P1 Prod Azo Disperse Dye P1->Prod

References

Assessing the Purity of Commercial Disperse Yellow 86 from Different Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Disperse Yellow 86, the purity of the dye is a critical factor that can significantly influence experimental outcomes. Variations in purity among commercial suppliers can introduce unintended variables, leading to issues with reproducibility and inaccurate results. This guide provides a framework for assessing the purity of this compound from different suppliers, complete with detailed experimental protocols and illustrative data.

This compound, with the chemical formula C16H19N3O5S, is a nitrodiphenylamine-based dye.[1] It is synthesized through the condensation of 4-Ethoxybenzenamine and 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide.[1][2] While primarily used in the textile industry for dyeing polyester and other synthetic fibers, its fluorescent properties have led to its consideration in various research applications.[1][3][4] Impurities in the commercial product can arise from unreacted starting materials, by-products of the synthesis, or the presence of additives and dispersing agents.[5]

Comparative Purity Analysis

To ensure the selection of a high-purity this compound for research purposes, a systematic comparison of products from various suppliers is recommended. The following table presents a hypothetical purity assessment of this compound from three different suppliers, based on High-Performance Liquid Chromatography (HPLC) analysis.

SupplierLot NumberPurity by HPLC (Area %)Number of Impurities DetectedMajor Impurity (Area %)
Supplier A DY86-A-00199.2%30.5%
Supplier B DY86-B-00197.5%51.2%
Supplier C DY86-C-00199.8%10.2%

Experimental Protocols

A comprehensive assessment of this compound purity involves a multi-faceted approach combining chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for separating this compound from its potential impurities.

Sample Preparation:

  • Accurately weigh 10 mg of the commercial this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to create a stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method:

A gradient elution method is recommended to ensure the separation of impurities with a wide range of polarities.

Parameter Specification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at the visible λmax of the dye (approximately 450 nm) and 254 nm.
Column Temperature 30 °C

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of purity and for screening multiple samples.

Methodology:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of toluene and ethyl acetate (e.g., 80:20 v/v). The optimal solvent system may require some experimentation.

  • Sample Application: Spot 5 µL of the sample solution (1 mg/mL in a suitable solvent like dichloromethane) onto the TLC plate.

  • Development: Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top.

  • Visualization: Visualize the separated spots under UV light (254 nm and 365 nm) and in visible light.

Interpretation:

The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) of the main spot should be compared to that of an analytical standard if available.

Mass Spectrometry (MS)

Coupling HPLC with a mass spectrometer (LC/MS) allows for the identification of the main component and the characterization of impurities based on their mass-to-charge ratio (m/z). This is a powerful tool for confirming the identity of this compound and gaining insights into the nature of any contaminants.[6][7]

Workflow and Decision Making

The selection of a suitable supplier for this compound should be guided by a clear experimental workflow and a logical assessment of the impact of purity on research outcomes.

experimental_workflow cluster_procurement Procurement cluster_analysis Purity Assessment cluster_evaluation Data Evaluation & Decision s1 Obtain this compound from Suppliers A, B, C a1 Prepare Samples (100 µg/mL) s1->a1 a2 HPLC Analysis a1->a2 a3 TLC Screening a1->a3 a4 LC/MS Confirmation (Optional) a2->a4 d1 Compare HPLC Purity (%) a2->d1 d2 Analyze Impurity Profile a3->d2 d3 Select Supplier with Highest Purity & Acceptable Impurity Profile d1->d3 d2->d3

Experimental workflow for assessing the purity of this compound.

The choice of supplier has a direct impact on the reliability and validity of experimental results. The following diagram illustrates the logical relationship between supplier choice, dye purity, and research outcomes.

logical_relationship cluster_choice Supplier Choice cluster_outcome Research Outcome sup_high Supplier with High Purity Dye res_good Reliable & Reproducible Results sup_high->res_good Leads to sup_low Supplier with Low Purity Dye res_bad Inaccurate & Irreproducible Results sup_low->res_bad Leads to

References

Safety Operating Guide

Navigating the Safe Disposal of Disperse Yellow 86: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the responsible management of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of Disperse Yellow 86, an azo dye that necessitates careful handling to ensure personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Safety data sheets for similar dyes indicate hazards such as skin and eye irritation, and potential allergic reactions.[1][2][3] Therefore, the minimum required PPE includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][4]

  • Hand Protection: Use chemical-impermeable gloves.[3][4]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[2][4]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound, as with most laboratory chemicals, must comply with institutional and regulatory guidelines. Under no circumstances should this dye be disposed of down the drain or in regular trash.[5][6] Azo dyes are known to be persistent in the environment and can be toxic to aquatic life.[1][7][8]

1. Waste Collection:

  • Collect all solid this compound waste, including contaminated materials like weighing paper, pipette tips, and gloves, in a designated hazardous waste container.[9]

  • For liquid waste containing this compound, use a separate, compatible liquid waste container.[9] Containers should be sturdy, leak-proof, and have a secure screw-top cap.[9][10] Plastic containers are often preferred.[11]

  • Do not mix this compound waste with other incompatible waste streams. For instance, keep it separate from strong oxidizing or reducing agents.[2][10]

2. Container Labeling:

  • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.[5][9]

  • The date of initial waste accumulation must also be clearly marked on the label.[11]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11]

  • Ensure the storage area is away from heat sources and direct sunlight.[5]

4. Arranging for Disposal:

  • Once the container is full, or in accordance with your institution's specific time limits for waste accumulation, arrange for a pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6][11]

Quantitative Data for Hazardous Waste Storage

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area, based on general laboratory safety guidelines.

ParameterLimitCitation
Maximum Volume of Hazardous Waste55 gallons[11]
Maximum Volume of Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)[11]
Maximum Accumulation Time (partially filled container)Up to 1 year[10]
Time to Remove Full Container from SAAWithin 3 calendar days[11]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle of chemical waste management applies. The "protocol" is the procedural workflow for segregation, labeling, storage, and disposal as outlined above. It is imperative to follow the specific guidelines and standard operating procedures (SOPs) established by your institution's EH&S department.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Compatible, Leak-Proof Container ppe->collect label_container Label Container Clearly: 'Hazardous Waste', Chemical Name, Date collect->label_container store Store Sealed Container in Designated Satellite Accumulation Area (SAA) label_container->store monitor Monitor Accumulation Limits (Volume and Time) store->monitor monitor->store Limit Not Reached request_pickup Request Pickup from EH&S or Licensed Contractor monitor->request_pickup Limit Reached end End: Proper Disposal by Authorized Personnel request_pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Disperse Yellow 86

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal protocols for laboratory professionals working with Disperse Yellow 86. Adherence to these procedures is vital for ensuring personal safety and minimizing environmental exposure. The information is compiled from safety data sheets and chemical handling resources.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a yellow, odorless powder that can cause irritation to the eyes, skin, and respiratory tract.[1] It is harmful if swallowed and presents possible risks of irreversible effects.[1] Engineering controls, such as using a chemical fume hood, are essential to control airborne levels of the powder.[1] The following personal protective equipment is mandatory when handling this substance.

Table 1: Required Personal Protective Equipment (PPE) for this compound

PPE CategoryItemSpecifications and Usage
Eye & Face Protection Safety GogglesMust provide a complete seal around the eyes to protect against dust particles.[1][2]
Face ShieldRecommended to be worn with goggles, especially when handling larger quantities or if there is a risk of dust generation.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or rubber gloves are appropriate to prevent skin exposure.[1][5] Always inspect gloves before use and wash hands after removal.[2]
Respiratory Protection Approved RespiratorA NIOSH-approved respirator for dust or mist is required if airborne particulate is generated.[5] Handling should occur in a chemical fume hood whenever possible.[1]
Protective Clothing Laboratory CoatA full-length lab coat should be worn to minimize skin contact.[1]
Closed-toe ShoesRequired at all times in the laboratory where chemicals are handled.[6]

Step-by-Step Handling Protocol

A systematic approach is critical to prevent inhalation, ingestion, and skin contact. The workflow below outlines the standard procedure for weighing and preparing a solution of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A 1. Designate Work Area (Chemical Fume Hood) B 2. Don All Required PPE (See Table 1) A->B C 3. Assemble Equipment (Balance, Spatula, Glassware) B->C D 4. Weigh this compound (Minimize Dust Generation) C->D E 5. Transfer Powder to Solvent D->E F 6. Mix to Dissolve E->F G 7. Decontaminate Equipment F->G H 8. Dispose of Waste (Follow Disposal Plan) G->H I 9. Doff PPE & Wash Hands H->I

Caption: Workflow for the safe handling of this compound powder.

Experimental Protocol Details:

  • Area Preparation: Designate a specific work area, preferably within a chemical fume hood, to handle the dye.[1] Cover the work surface with disposable bench paper. Ensure an eyewash station and safety shower are accessible.[1]

  • PPE: Before handling the container, don all required PPE as specified in Table 1.

  • Gather Materials: Assemble all necessary equipment, such as a calibrated analytical balance, weigh paper, spatula, and the appropriate glassware and solvent.

  • Weighing: Carefully weigh the desired amount of this compound. Perform this task in the fume hood to minimize the potential for dust generation and inhalation.[1]

  • Dissolving: Add the weighed powder to the solvent in a suitable container. Mix the dye powder to a smooth paste with a small amount of the liquid before adding the rest to avoid lumps.[7]

  • Post-Handling: After use, ensure containers are tightly closed.[1] Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][2]

Spill and Disposal Plan

Immediate and correct response to spills and proper waste disposal are critical for laboratory and environmental safety.

Spill Management:

  • Evacuate: If a significant spill occurs, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Contain: Wearing full PPE, contain the spill. For powdered spills, avoid generating dust.[1] Do not use dry sweeping methods on large spills.

  • Clean-up: Carefully vacuum or sweep up the material and place it into a suitable, labeled, and closed container for disposal.[1] Clean the spill area with soap and water.

  • Decontaminate: All tools and equipment used for cleanup must be decontaminated or disposed of as hazardous waste.

Waste Disposal Plan:

  • Waste Collection: All waste materials, including contaminated PPE (gloves, weigh paper), excess dye, and solutions, must be collected in a designated and clearly labeled hazardous waste container.[8]

  • Container Management: Waste containers must be kept tightly closed and stored in a designated safe storage area.[2][8] Ensure the container material is compatible with the chemical waste.

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[9] Do not discharge the chemical into drains or the environment.[2] Arrange for pickup by a certified hazardous waste disposal service.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.